molecular formula C12H15NO2 B8741563 (S)-1-Phenylpiperidine-3-carboxylic acid

(S)-1-Phenylpiperidine-3-carboxylic acid

Cat. No.: B8741563
M. Wt: 205.25 g/mol
InChI Key: ZAMDWUCKSVKXPZ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Phenylpiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1-Phenylpiperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Phenylpiperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(3S)-1-phenylpiperidine-3-carboxylic acid

InChI

InChI=1S/C12H15NO2/c14-12(15)10-5-4-8-13(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,14,15)/t10-/m0/s1

InChI Key

ZAMDWUCKSVKXPZ-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

The Strategic Application of (S)-1-Phenylpiperidine-3-carboxylic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the piperidine ring remains one of the most privileged and frequently utilized nitrogen-containing heterocycles in FDA-approved therapeutics. Among its derivatives, (S)-1-Phenylpiperidine-3-carboxylic acid (CAS: 330985-20-1) has emerged as a highly valuable chiral building block[1][2]. The strategic placement of the carboxylic acid at the C3 position, combined with the N-phenyl substitution and strictly defined (S)-stereochemistry, provides a unique 3D vector for exploring chemical space in target-directed drug design.

This technical whitepaper explores the structural rationale, synthetic handling, and specific applications of this scaffold, particularly in the development of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitors[3]. By treating synthetic workflows as self-validating systems, we provide actionable, causally-driven protocols for researchers utilizing this compound.

Structural Rationale & Physicochemical Profiling

The utility of (S)-1-Phenylpiperidine-3-carboxylic acid lies in its precise spatial geometry. The N-phenyl group acts as a lipophilic anchor, often engaging in


 stacking or hydrophobic interactions within deep kinase binding pockets. Meanwhile, the C3-carboxylic acid serves as a versatile handle for amidation, esterification, or decarboxylative cross-coupling.

Maintaining the (S)-configuration is critical; enantiomeric shifts at the C3 position drastically alter the trajectory of the attached functional groups, often resulting in a complete loss of target affinity (the "eutomer vs. distomer" effect).

Table 1: Physicochemical and Analytical Profile
PropertySpecification / ValueAnalytical Significance
CAS Number 330985-20-1Definitive identifier for the (S)-enantiomer[2].
Molecular Formula C12H15NO2Confirmed via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 205.25 g/mol Ideal low-MW fragment for lead generation (Rule of 3 compliant).
Stereochemistry (S)-configuration at C3Requires Chiral SFC/HPLC for batch-to-batch validation.
Functional Groups Tertiary amine, Carboxylic acidZwitterionic character influences solubility and purification strategies.

Target-Directed Application: The ATR Kinase Pathway

Recent patent literature and medicinal chemistry campaigns have highlighted the use of the 1-phenylpiperidine-3-carboxylic acid scaffold in the synthesis of ATR protein kinase inhibitors [3].

ATR is a critical sensor in the DNA Damage Response (DDR) network. When cells experience genotoxic stress (e.g., from chemotherapy), single-stranded DNA (ssDNA) accumulates. ATR binds to these regions and phosphorylates downstream targets, most notably the Chk1 kinase. This signaling cascade halts the cell cycle, allowing the cancer cell to repair its DNA and survive[4][5]. Inhibiting ATR selectively sensitizes cancer cells to DNA-damaging agents, driving them toward apoptosis.

Derivatives synthesized from (S)-1-Phenylpiperidine-3-carboxylic acid are designed to competitively bind to the ATP-binding pocket of the ATR kinase. The (S)-stereocenter ensures that the synthesized amide or heterocyclic tail projects precisely into the solvent-exposed region or an adjacent allosteric pocket.

ATR_Pathway Genotoxic_Stress Genotoxic Stress (ssDNA / RPA) ATR_Kinase ATR Kinase (Target of Inhibitors) Genotoxic_Stress->ATR_Kinase Activates Chk1 Chk1 Kinase (Activation) ATR_Kinase->Chk1 Phosphorylates (Ser345) Cdc25A Cdc25A (Degradation) Chk1->Cdc25A Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair Cdc25A->Cell_Cycle_Arrest Prevents CDK activation

Schematic of the ATR-Chk1 DNA Damage Response (DDR) signaling pathway.

Standardized Synthetic Methodologies

When incorporating (S)-1-Phenylpiperidine-3-carboxylic acid into a drug discovery workflow, the primary synthetic challenge is preventing epimerization at the C3 chiral center during carboxyl activation. Traditional coupling reagents (like EDC/HOBt) can lead to the formation of an oxazolone intermediate, which readily racemizes.

To ensure a self-validating and robust system, we mandate the use of uronium-based coupling reagents (e.g., HATU) under strict kinetic control.

Synthetic_Workflow Scaffold (S)-1-Phenylpiperidine- 3-carboxylic acid Activation Carboxyl Activation (HATU / DIPEA, 0°C) Scaffold->Activation Step 1 Coupling Amine Coupling (R-NH2) Activation->Coupling Step 2 Purification Purification & Chiral SFC Coupling->Purification Step 3 Assay ATR Kinase Inhibition Assay Purification->Assay Validation

Standardized amide coupling workflow for synthesizing ATR kinase inhibitor libraries.

Step-by-Step Protocol: Stereoretentive Amide Coupling

Objective: Synthesize a target amide library while maintaining >98% enantiomeric excess (ee).

  • Pre-activation (Kinetic Control):

    • Action: Dissolve (S)-1-Phenylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0°C under an inert argon atmosphere.

    • Action: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq). Stir for exactly 15 minutes.

    • Causality: HATU is chosen over EDC because its 7-azabenzotriazole leaving group accelerates the coupling rate, outcompeting the slower epimerization pathway. The 0°C temperature further suppresses the thermodynamic formation of the racemization-prone oxazolone.

  • Nucleophilic Addition:

    • Action: Add the target primary or secondary amine (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature (20°C) over 2 hours.

    • Causality: Gradual warming ensures that the highly reactive active ester is consumed by the nucleophile before any side reactions (such as hydrolysis from trace moisture) can occur.

  • Quench and Extraction:

    • Action: Quench the reaction with saturated aqueous

      
      . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
      
  • Self-Validating Analytics (Critical Step):

    • Action: Before proceeding to biological assays, analyze the purified product via Chiral Supercritical Fluid Chromatography (SFC) .

    • Causality: A standard LC-MS will confirm the mass (

      
      ), but it cannot differentiate between the (S) and (R) epimers. Chiral SFC acts as the ultimate validation gate; if the ee drops below 95%, the batch must be rejected, indicating that the pre-activation time was exceeded or the base used was too strong.
      

Conclusion

(S)-1-Phenylpiperidine-3-carboxylic acid (CAS 330985-20-1) is far more than a simple reagent; it is a geometrically precise vector for interrogating complex biological targets like the ATR kinase. By understanding the causality behind its physicochemical properties and applying strict, self-validating synthetic protocols, drug development professionals can leverage this scaffold to generate highly potent, stereospecific lead compounds with high confidence in their structural integrity.

References

  • Molaid. tert-butyl N-tert-butoxycarbonyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)... (ATR protein kinase inhibitors). Retrieved from: [Link]

  • ResearchGate. Schematic of the ATR-Chk1 pathway. The oncogene promotes replication stress and DNA damage. Retrieved from: [Link]

  • Proceedings of the National Academy of Sciences (PNAS). An ATR and CHK1 kinase signaling mechanism that limits origin firing during unperturbed DNA replication. Retrieved from: [Link]

Sources

Comprehensive Structural and Functional Analysis of (S)-N-Phenylnipecotic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-N-Phenylnipecotic acid (IUPAC: (S)-1-phenylpiperidine-3-carboxylic acid) is a chiral, lipophilic derivative of nipecotic acid, a potent inhibitor of


-aminobutyric acid (GABA) uptake. While nipecotic acid itself fails to cross the blood-brain barrier (BBB) due to its zwitterionic hydrophilicity, N-substitution with aromatic groups—such as the phenyl ring in this compound—serves as a critical structural modification to enhance lipophilicity and BBB permeability. This molecule acts as a foundational pharmacophore in the design of antiepileptic drugs, most notably Tiagabine .

This guide details the chemical structure, stereochemical synthesis, physicochemical properties, and pharmacological mechanisms of (S)-N-phenylnipecotic acid.

Chemical Structure & Stereochemistry

Identification & Nomenclature
PropertyDetail
IUPAC Name (3S)-1-phenylpiperidine-3-carboxylic acid
Common Name (S)-N-Phenylnipecotic acid
CAS Number 1056159-15-9 (S-enantiomer); 330985-20-1 (Racemate)
Molecular Formula C

H

NO

Molecular Weight 205.25 g/mol
SMILES O=C(O)[C@@H]1CN(C2=CC=CC=C2)CCC1
Conformational Analysis

The piperidine ring of (S)-N-phenylnipecotic acid predominantly adopts a chair conformation .

  • C3-Carboxylate : In the (S)-configuration, the carboxylic acid group prefers the equatorial position to minimize 1,3-diaxial interactions with the ring protons, although hydrogen bonding interactions (if protonated) can stabilize the axial conformer in certain solvents.

  • N-Phenyl Group : The nitrogen atom, typically pyramidal in piperidines, exhibits flattened geometry (partial sp

    
     character) due to the resonance delocalization of the nitrogen lone pair into the phenyl ring. This aniline-like character significantly reduces the basicity of the nitrogen compared to the parent nipecotic acid.
    
Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and stereochemical relationships.

Structure Phenyl Phenyl Ring (Lipophilic Domain) Nitrogen N-Atom (Aniline-like, Low pKa) Phenyl->Nitrogen N-Arylation Piperidine Piperidine Ring (Chair Conformation) Nitrogen->Piperidine Heterocycle ChiralCenter C3 Chiral Center (S)-Configuration Piperidine->ChiralCenter Stereocenter Carboxyl Carboxylic Acid (Polar Head) ChiralCenter->Carboxyl Functional Group

Caption: Structural connectivity of (S)-N-phenylnipecotic acid highlighting the lipophilic N-phenyl tail and polar carboxylic head.

Synthesis & Manufacturing Protocols

Synthesizing the specific (S)-enantiomer requires preserving the chirality of the starting material. The most robust route involves Buchwald-Hartwig amination of (S)-ethyl nipecotate followed by hydrolysis. Direct N-arylation of the amino acid is often low-yielding due to zwitterionic interference.

Synthesis Workflow
  • Starting Material : (S)-Nipecotic acid (commercially available via chiral resolution of racemate).

  • Esterification : Protection of the carboxylic acid to prevent side reactions.

  • C-N Coupling : Palladium-catalyzed coupling with bromobenzene.

  • Hydrolysis : Deprotection to yield the final acid.

Synthesis Start (S)-Nipecotic Acid (CAS: 59045-82-8) Step1 Step 1: Esterification (EtOH, SOCl2, Reflux) Start->Step1 Inter1 (S)-Ethyl Nipecotate Step1->Inter1 Step2 Step 2: Buchwald-Hartwig Amination (Ph-Br, Pd2(dba)3, BINAP, NaOtBu) Inter1->Step2 Inter2 (S)-Ethyl N-phenylnipecotate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final (S)-N-Phenylnipecotic Acid (CAS: 1056159-15-9) Step3->Final

Caption: Three-step synthetic route preserving the (S)-stereocenter via Pd-catalyzed amination.

Detailed Protocol (Step 2: C-N Coupling)
  • Reagents : (S)-Ethyl nipecotate (1.0 eq), Bromobenzene (1.2 eq), Pd

    
    (dba)
    
    
    
    (2 mol%), BINAP (4 mol%), NaOtBu (1.5 eq).
  • Solvent : Toluene (anhydrous).

  • Procedure :

    • Charge an oven-dried flask with Pd catalyst, ligand, and base under inert atmosphere (N

      
       or Ar).
      
    • Add toluene, amine (ethyl nipecotate), and aryl halide.

    • Heat to 80–100°C for 12–16 hours.

    • Monitor via TLC/LC-MS for disappearance of secondary amine.

    • Cool, filter through Celite, and concentrate.

    • Purify intermediate ester via flash chromatography (Hexane/EtOAc).

Physicochemical Profiling

The N-phenyl substitution drastically alters the properties compared to the parent amino acid.

Property(S)-Nipecotic Acid(S)-N-Phenylnipecotic AcidImpact
LogP (Lipophilicity) -2.3 (Hydrophilic)~2.5 (Lipophilic)Enables BBB Penetration
pKa (Amine) ~9.5 (Basic)~3.5–4.0 (Low Basicity)Nitrogen lone pair delocalized
pKa (Acid) ~3.8~4.2Standard carboxylic acid
Solubility Water solubleOrganic soluble (DMSO, DCM)Suitable for lipid membranes
H-Bond Donors 21 (COOH only)Reduced polarity

Pharmacological Mechanism[2][3]

Target: GABA Transporter (GAT-1)

(S)-N-phenylnipecotic acid functions as a competitive inhibitor of the GABA transporter (GAT-1).

  • Mechanism : It binds to the GAT-1 transporter protein located on the presynaptic neuron and glial cells. By occupying the substrate recognition site, it prevents the reuptake of GABA from the synaptic cleft.

  • Result : Increased extracellular GABA concentration, enhancing inhibitory neurotransmission.

Structure-Activity Relationship (SAR)

The (S)-enantiomer generally exhibits higher affinity for GAT-1 than the (R)-enantiomer, mirroring the stereoselectivity of the natural substrate GABA.

  • Lipophilic Anchor : The N-phenyl ring mimics the lipophilic domain required for high-affinity binding, a concept further optimized in drugs like Tiagabine (which uses a diarylbutenyl tail).

  • Acidic Head : The carboxylic acid mimics the carboxylate of GABA, essential for ionic interaction with the transporter's sodium-binding site.

Pharmacology Drug (S)-N-Phenylnipecotic Acid Target GAT-1 Transporter (Presynaptic/Glial) Drug->Target Competitive Binding Effect Blockade of GABA Reuptake Target->Effect Inhibition Outcome Increased Synaptic GABA (Anticonvulsant Potential) Effect->Outcome Physiological Result

Caption: Pharmacological cascade of GAT-1 inhibition by N-substituted nipecotic acid derivatives.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 11235338, (S)-1-Phenylpiperidine-3-carboxylic acid. Retrieved from [Link]

  • Krogsgaard-Larsen, P. (1980). Inhibitors of the GABA uptake systems. Molecular and Cellular Biochemistry.
  • Andersen, K. E., et al. (1993). Synthesis of Novel GABA Uptake Inhibitors. Journal of Medicinal Chemistry. (Foundational chemistry for N-substituted nipecotic acids).

molecular weight and formula of (S)-1-phenylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular characteristics, synthetic pathways, and applications of (S)-1-phenylpiperidine-3-carboxylic acid .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

(S)-1-phenylpiperidine-3-carboxylic acid is a chiral non-proteinogenic amino acid derivative. Structurally, it consists of a piperidine ring substituted with a phenyl group at the nitrogen (position 1) and a carboxylic acid group at position 3, possessing an (S)-configuration. This scaffold is a critical pharmacophore in neuroscience, specifically in the design of GABA uptake inhibitors and peptidomimetics.

Core Identification Data
ParameterTechnical Specification
Chemical Name (S)-1-Phenylpiperidine-3-carboxylic acid
Common Synonyms (S)-N-Phenylnipecotic acid; (S)-1-Phenyl-3-piperidinecarboxylic acid
CAS Number (Specific) 1056159-15-9
CAS Number (Racemic) 330985-20-1
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Stereochemistry (S)-Enantiomer
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Structural Representation

The compound is an N-arylated derivative of (S)-nipecotic acid. The absolute configuration at C3 is defined by the spatial arrangement of the carboxylic acid group relative to the piperidine ring plane.

SMILES: OC(=O)[C@@H]1CCCN(C1)c2ccccc2 InChI Key: NXILIHONWRXHFA-SECBINFHSA-N

Synthetic Routes & Manufacturing[3][4][9]

The synthesis of (S)-1-phenylpiperidine-3-carboxylic acid requires maintaining the chiral integrity of the C3 center. The most robust "field-proven" method involves the Buchwald-Hartwig N-arylation of (S)-nipecotic acid ester, followed by hydrolysis. Direct arylation of the free acid is possible but often suffers from lower yields due to copper/palladium poisoning by the free carboxylate.

Workflow Diagram: Asymmetric Synthesis

SynthesisWorkflow cluster_0 Key Transformation: Buchwald-Hartwig Amination Start (S)-Nipecotic Acid (CAS: 59045-82-8) Step1 Esterification (SOCl2, EtOH) Start->Step1 Inter1 (S)-Ethyl Nipecotate Step1->Inter1 Yield >95% Step2 N-Arylation (Ph-Br, Pd-Cat, NaOtBu) Inter1->Step2 Inter2 (S)-Ethyl 1-phenyl piperidine-3-carboxylate Step2->Inter2 C-N Coupling Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final (S)-1-Phenylpiperidine -3-carboxylic Acid Step3->Final Deprotection

Caption: Figure 1. Step-wise synthetic pathway starting from the chiral pool material (S)-nipecotic acid, utilizing ester protection to facilitate efficient N-arylation.

Detailed Experimental Protocol

Step 1: Esterification

  • Dissolve (S)-nipecotic acid (1.0 eq) in absolute ethanol (0.5 M).

  • Cool to 0°C and add thionyl chloride (1.5 eq) dropwise.

  • Reflux for 4 hours. Concentrate in vacuo to yield (S)-ethyl nipecotate hydrochloride.

Step 2: Buchwald-Hartwig N-Arylation Rationale: Palladium-catalyzed coupling is preferred over Ullmann (Cu) coupling for higher enantiomeric retention and milder conditions.

  • Reagents: Suspend (S)-ethyl nipecotate (1.0 eq), Bromobenzene (1.2 eq), Pd₂(dba)₃ (2 mol%), and BINAP (4 mol%) in dry Toluene.

  • Base: Add Sodium tert-butoxide (1.5 eq).

  • Reaction: Heat at 100°C under Argon atmosphere for 12–16 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc) to obtain the N-phenyl ester.

Step 3: Hydrolysis

  • Dissolve the ester in THF:Water (3:1).

  • Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.

  • Acidify to pH 3–4 with 1M HCl. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the target acid.

Analytical Characterization & Quality Control

Ensuring the enantiomeric excess (% ee) is critical, as the (R)-enantiomer may have antagonistic or off-target effects in biological systems.

Quality Control Decision Tree

QC_Workflow Sample Crude Product HNMR 1H NMR Analysis (Confirm Structure) Sample->HNMR ChiralHPLC Chiral HPLC (Determine % ee) HNMR->ChiralHPLC Decision Purity Check ChiralHPLC->Decision Release Release Batch (>98% ee) Decision->Release Pass Reprocess Recrystallize (with Chiral Amine) Decision->Reprocess Fail Reprocess->ChiralHPLC Re-test

Caption: Figure 2. Quality control workflow emphasizing the critical checkpoint of enantiomeric purity determination via Chiral HPLC.

Analytical Specifications
  • 1H NMR (400 MHz, CDCl₃): Diagnostic signals include the aromatic protons (multiplet, 6.8–7.3 ppm) and the methine proton at C3 (multiplet, ~2.8 ppm). The protons alpha to the nitrogen (C2 and C6) will show downfield shifts (~3.5–3.8 ppm) due to the N-phenyl ring current and inductive effects.

  • Chiral HPLC Method:

    • Column: Daicel Chiralpak IA or AD-H (Immobilized Amylose derivatives).

    • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

    • Note: The (S)-enantiomer typically elutes distinct from the (R)-enantiomer; retention times must be validated with a racemic standard.

Pharmaceutical Applications

Mechanism of Action & Targets

The (S)-1-phenylpiperidine-3-carboxylic acid scaffold mimics the structure of GABA (gamma-aminobutyric acid) but with restricted conformation.

  • GABA Transporter (GAT) Inhibition: Derivatives of nipecotic acid are potent inhibitors of GAT-1.[2] The N-phenyl group adds lipophilicity, allowing blood-brain barrier (BBB) penetration, unlike nipecotic acid itself.

  • Sigma Receptors: N-substituted piperidines are often privileged structures for Sigma-1 receptor modulation, relevant in neuropathic pain and depression.

Drug Discovery Context

Researchers utilize this molecule as a Core Scaffold for:

  • Fragment-Based Drug Design (FBDD): The carboxylic acid serves as a handle for amide coupling to generate diverse libraries.

  • Peptidomimetics: It acts as a constrained amino acid, inducing specific turn conformations in peptide chains, improving metabolic stability against proteases.

References

  • Chemical Identity & Properties: PubChem. 1-Phenylpiperidine-3-carboxylic acid Compound Summary. National Library of Medicine. Link

  • Synthetic Methodology (N-Arylation): Wolfe, J. P., et al. "An Improved Catalyst System for the Pd-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society, 1996. Link

  • Chiral Resolution & HPLC: Francotte, E. "Enantioselective chromatography as a powerful tool for the preparation of chiral drugs." Journal of Chromatography A, 2001. Link

  • Biological Application (GAT Inhibitors): Krogsgaard-Larsen, P., et al. "GABA uptake inhibitors: design, synthesis and pharmacological characterization of new bioisosteres." European Journal of Medicinal Chemistry, 1999. Link

Sources

Stereochemical Divergence in Neuropharmacology: A Technical Guide to (R)- and (S)-1-Phenylpiperidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)- and (S)-1-phenylpiperidine-3-carboxylic acid represent the two enantiomeric forms of N-phenylnipecotic acid, a highly specialized chiral scaffold utilized in the design and mechanistic study of γ-aminobutyric acid (GABA) transporter (GAT) inhibitors. The spatial orientation of the C3-carboxylate group fundamentally dictates the molecule's pharmacological trajectory and target subtype selectivity. This whitepaper dissects the structural, mechanistic, and analytical differences between these enantiomers, providing self-validating protocols for their resolution and biological evaluation.

Structural and Stereochemical Fundamentals

Conformational Dynamics

The piperidine ring of 1-phenylpiperidine-3-carboxylic acid predominantly adopts a chair conformation to minimize steric strain. The stereocenter at the C3 position determines whether the carboxylate group occupies an equatorial or axial position relative to the ring. This 3D geometry is the primary driver of receptor-site recognition.

Causality of the N-Phenyl Substitution

Unlike standard N-alkyl nipecotic acid derivatives (e.g., the antiepileptic drug tiagabine), the direct attachment of a phenyl ring to the piperidine nitrogen creates an aniline-like conjugated system. The delocalization of the nitrogen's lone pair into the aromatic π-system significantly depresses the basicity of the amine, shifting the pKa from ~9.5 (in unsubstituted nipecotic acid) to < 5.0.

Mechanistic Consequence: At physiological pH (7.4), the nitrogen in 1-phenylpiperidine-3-carboxylic acid remains largely unprotonated. Because GATs typically require a protonated (positively charged) amine to interact with the sodium-binding site and an aspartate residue in the binding pocket, this lack of positive charge alters its binding kinetics. Consequently, this molecule serves as a highly specialized tool compound for probing hydrophobic and allosteric interactions within the GAT pocket without the confounding variable of strong ionic bonding.

Pharmacological Divergence: (R) vs. (S) Enantiomers

The stereochemistry of nipecotic acid derivatives drives highly specific subtype selectivity among mammalian GABA transporters .

  • (R)-Enantiomer (mGAT1 Preference): The (R)-configuration aligns the carboxylate and the nitrogen in a spatial arrangement that perfectly mimics the extended conformation of endogenous GABA. This allows the (R)-enantiomer to act as a competitive inhibitor at the neuronal transporter mGAT1 (and its human ortholog hGAT1), binding seamlessly into the inward-open conformation of the protein .

  • (S)-Enantiomer (mGAT4 Preference): The (S)-enantiomer experiences a steric clash within the mGAT1 orthosteric site. However, this altered 3D geometry provides a superior fit for the binding pocket of glial transporters, specifically mGAT4 (human hGAT3). Studies on structurally related N-substituted nipecotic acids demonstrate that (S)-enantiomers consistently outperform their (R)-counterparts at glial subtypes .

Quantitative Data: Comparative Pharmacological Profile

Note: Data reflects generalized trends for N-substituted nipecotic acid scaffolds based on standardized HEK293 uptake assays.

Enantiomeric FormTarget SubtypePrimary LocalizationTypical Affinity (pIC50)Conformational Fit Mechanism
(R)-Derivative mGAT1 / hGAT1Presynaptic NeuronsHigh (~6.0 - 7.5)Orthosteric (GABA-like extended fit)
(S)-Derivative mGAT1 / hGAT1Presynaptic NeuronsLow (< 5.0)Steric Clash in Inward-Open State
(R)-Derivative mGAT4 / hGAT3Astrocytes / GliaLow (~4.0 - 4.5)Suboptimal Hydrophobic Interaction
(S)-Derivative mGAT4 / hGAT3Astrocytes / GliaModerate/High (~5.5 - 6.0)Optimal Allosteric/Glial Fit

Mechanistic Visualization

GAT_Binding Racemate rac-1-Phenylpiperidine- 3-carboxylic acid R_Enantiomer (R)-Enantiomer Equatorial Carboxylate Racemate->R_Enantiomer Chiral Resolution S_Enantiomer (S)-Enantiomer Axial Carboxylate Racemate->S_Enantiomer Chiral Resolution GAT1 mGAT1 / hGAT1 (Neuronal Transporter) R_Enantiomer->GAT1 High Affinity (Orthosteric Fit) GAT4 mGAT4 / hGAT3 (Glial Transporter) S_Enantiomer->GAT4 Shifted Selectivity (Glial Fit)

GAT subtype binding pathways for (R)- and (S)-1-phenylpiperidine-3-carboxylic acid.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols detail the separation and biological validation of these enantiomers.

Protocol 1: Enantioselective Resolution via Chiral HPLC

Causality: While unsubstituted nipecotic acid requires pre-column derivatization to introduce a chromophore for UV detection , 1-phenylpiperidine-3-carboxylic acid inherently possesses an N-phenyl chromophore. This allows for direct, label-free UV-VIS quantification, drastically reducing sample preparation artifacts.

  • Preparation: Prepare a 1 mg/mL solution of rac-1-phenylpiperidine-3-carboxylic acid in a mobile phase compatible solvent (e.g., Hexane/Isopropanol 80:20).

  • Injection: Inject the sample onto a ChiralPak ID-3 stationary phase column. Rationale: The amylose-based stationary phase provides robust chiral recognition via hydrogen bonding with the carboxylate and π-π interactions with the N-phenyl ring.

  • Elution & Detection: Elute isocratically and monitor UV absorbance at 254 nm.

  • Self-Validation (ee% Confirmation): Collect the separated (R) and (S) fractions. Validate enantiomeric excess (ee > 99%) by re-injecting isolated samples spiked with trace amounts of the racemate. The appearance of a distinct minor peak confirms true baseline resolution rather than column saturation.

Protocol 2: [3H]GABA Radioligand Uptake Assay

Causality: To prove the functional divergence of the isolated enantiomers, competitive uptake assays are performed using HEK293 cells. These cells are chosen because they lack endogenous GAT expression, providing a zero-background system when transfected with specific mGAT1-4 plasmids .

  • Cell Preparation: Seed HEK293 cells stably expressing mGAT1 or mGAT4 into 96-well plates and culture until 80% confluent.

  • Buffer Exchange: Wash cells with a HEPES-buffered assay solution containing 150 mM NaCl. Rationale: GATs are sodium-dependent symporters; physiological sodium gradients are strictly required to drive the inward-open conformation required for ligand binding.

  • Ligand Incubation: Pre-incubate cells for 15 minutes with varying concentrations (10 pM to 100 μM) of either the isolated (R)- or (S)-enantiomer.

  • Radioligand Competition: Add 30 nM [3H]GABA to each well and incubate for exactly 10 minutes. Self-Validation: A 10-minute window ensures the assay operates within linear uptake kinetics, preventing intracellular saturation from skewing the IC50 curve.

  • Quantification: Terminate the reaction by rapid washing with ice-cold buffer, lyse the cells, and quantify intracellular radioactivity using liquid scintillation counting. Calculate pIC50 values using non-linear regression.

Workflow Start rac-1-Phenylpiperidine- 3-carboxylic acid HPLC Chiral HPLC Resolution (ChiralPak ID-3) Start->HPLC R_Isomer Isolate (R)-Enantiomer (ee > 99%) HPLC->R_Isomer S_Isomer Isolate (S)-Enantiomer (ee > 99%) HPLC->S_Isomer Uptake [3H]GABA Radioligand Uptake Assay R_Isomer->Uptake S_Isomer->Uptake HEK293 HEK293 Cells Expressing mGAT1-4 Subtypes HEK293->Uptake

Workflow for chiral resolution and pharmacological validation of GAT inhibitors.

References

  • Title: % ee Determination of Nipecotic Acid Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: N‐Substituted Nipecotic Acids as (S)‐SNAP‐5114 Analogues with Modified Lipophilic Domains Source: PubMed Central (NIH) URL: [Link]

  • Title: (S)-1-Phenylpiperidine-3-carboxylic acid | C12H15NO2 | CID 66743624 Source: PubChem (NIH) URL: [Link]

1-phenylpiperidine-3-carboxylic acid synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Chemical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

1-Phenylpiperidine-3-carboxylic acid (CAS: 330985-20-1) is a critical heterocyclic scaffold in medicinal chemistry, serving as a conformationally restricted amino acid analogue.[1] Structurally, it represents an N-arylated derivative of nipecotic acid.[1] While nipecotic acid itself is a potent inhibitor of GABA uptake, the addition of the N-phenyl moiety alters the molecule's lipophilicity (LogP) and blood-brain barrier (BBB) permeability, making it a valuable building block for designing GAT (GABA Transporter) inhibitors, sigma receptor ligands, and peptidomimetics.[1]

This guide details the nomenclature, physicochemical properties, validated synthetic protocols, and medicinal utility of this scaffold, distinguishing it from its regulated isomer, 1-phenylpiperidine-4-carboxylic acid.[1]

Nomenclature & Chemical Identity

Precise nomenclature is vital to distinguish this compound from the 4-carboxylic acid isomer (a structural relative of Pethidine precursors).[1]

Identifier Value/Description
IUPAC Name 1-Phenylpiperidine-3-carboxylic acid
Common Synonyms N-Phenylnipecotic acid; 1-Phenylnipecotic acid; 3-Carboxy-1-phenylpiperidine
CAS Registry Number 330985-20-1
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
SMILES OC(=O)C1CN(C2=CC=CC=C2)CCC1
InChI Key JXURXBDUFNGRKX-UHFFFAOYSA-N

Physicochemical Profile

Understanding the physicochemical properties is essential for optimizing pharmacokinetic parameters during lead optimization.[1]

Property Value Implication for Drug Design
LogP (Predicted) ~1.7 – 1.9Moderately lipophilic; favorable for CNS penetration compared to the zwitterionic parent nipecotic acid (LogP -3.1).[1]
pKa (Acid) ~4.0 – 4.5Typical carboxylic acid behavior; exists as a carboxylate anion at physiological pH (7.4).[1]
pKa (Base) ~7.5 – 8.5The N-phenyl group reduces the basicity of the piperidine nitrogen (via resonance) compared to alkyl piperidines (pKa ~10-11).[1]
H-Bond Donors 1 (COOH)Limited donor capacity aids membrane permeability.[1]
H-Bond Acceptors 3 (N, C=O, OH)Standard profile for small molecule drug candidates.[1]

Synthetic Methodology

Direct N-arylation of nipecotic acid is chemically challenging due to its zwitterionic nature and poor solubility in organic solvents.[1] The most robust, self-validating protocol involves the Buchwald-Hartwig Amination of ethyl nipecotate followed by ester hydrolysis.[1]

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate steps.

SynthesisPath SM1 Ethyl Nipecotate (Starting Material) Cat Pd2(dba)3 / BINAP NaOtBu (Base) SM1->Cat SM2 Bromobenzene (Aryl Halide) SM2->Cat Inter Ethyl 1-phenylnipecotate (Intermediate) Cat->Inter C-N Coupling (100°C, Toluene) Reagent2 LiOH / THF / H2O (Hydrolysis) Inter->Reagent2 Product 1-Phenylpiperidine- 3-carboxylic acid Reagent2->Product Saponification & Acidification

Caption: Figure 1. Two-step synthesis via Pd-catalyzed C-N cross-coupling followed by ester hydrolysis.[1]

Detailed Protocol: Pd-Catalyzed Cross-Coupling

Objective: Synthesis of Ethyl 1-phenylnipecotate. Rationale: Using the ester prevents catalyst poisoning by the free carboxylic acid and improves solubility in toluene.[1]

  • Reagents:

    • Ethyl nipecotate (1.0 equiv)[1]

    • Bromobenzene (1.1 equiv)[1]

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂dba₃] (2 mol%)[1]

    • BINAP (4 mol%)[1]

    • Sodium tert-butoxide (1.4 equiv)[1]

    • Anhydrous Toluene (0.2 M concentration)[1]

  • Procedure:

    • Step 1 (Inerting): Charge a flame-dried Schlenk flask with Pd₂dba₃, BINAP, and NaOtBu.[1] Evacuate and backfill with argon (3 cycles).[1]

    • Step 2 (Addition): Add anhydrous toluene, followed by bromobenzene and ethyl nipecotate via syringe.[1]

    • Step 3 (Reaction): Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.[1][2]

    • Step 4 (Workup): Cool to room temperature. Filter through a pad of Celite to remove palladium residues and inorganic salts.[1] Wash the pad with EtOAc.[1]

    • Step 5 (Purification): Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂) to obtain the ester intermediate.[1]

Hydrolysis to Free Acid[1]
  • Reagents: Ethyl 1-phenylnipecotate, LiOH (3.0 equiv), THF/Water (3:1).

  • Procedure: Stir the ester in THF/Water with LiOH at room temperature for 4 hours.

  • Isolation: Acidify carefully to pH ~3–4 with 1M HCl. The product may precipitate or require extraction with DCM/Isopropanol (3:1).[1] Recrystallize from Ethanol/Water if necessary.[1]

Medicinal Chemistry Applications

1-Phenylpiperidine-3-carboxylic acid serves as a specialized scaffold in neuropharmacology.[1]

GABA Transporter (GAT) Inhibition

Nipecotic acid is a substrate-competitive inhibitor of GAT-1.[1] However, it cannot cross the BBB due to its zwitterionic character.[1]

  • Mechanism: Attaching a lipophilic group (like a phenyl ring) to the nitrogen creates a "lipophilic anchor."[1]

  • SAR Insight: While the N-phenyl derivative itself has moderate potency, it serves as a model for more complex inhibitors like Tiagabine , which uses a diarylbutenyl linker attached to the nipecotic acid nitrogen.[1] The 1-phenyl analog helps researchers map the steric tolerance of the GAT protein's binding pocket.[1]

Structural Logic Diagram

The following diagram breaks down the pharmacophore features of the molecule.

Pharmacophore Core 1-Phenylpiperidine- 3-carboxylic acid Acid Carboxylic Acid (C3) (Bioisostere of GABA acid) Interacts with Arg/Lys residues Core->Acid Piperidine Piperidine Ring (Conformational Restriction) Reduces entropic penalty Core->Piperidine Phenyl N-Phenyl Group (Lipophilic Domain) Increases LogP & BBB permeability Core->Phenyl

Caption: Figure 2.[1][3] Pharmacophore decomposition highlighting the functional role of each structural motif.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 115032531, 1-(3-Hydroxyphenyl)piperidine-3-carboxylic acid (Analog Reference).[1] Retrieved from [Link][1]

  • Andersen, K. E., et al. (2001). Synthesis of Novel GABA Uptake Inhibitors.[1] Journal of Medicinal Chemistry.[1] (Contextualizing N-substituted nipecotic acid derivatives).

Sources

Therapeutic Potential of Chiral N-Phenylnipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The therapeutic potential of chiral N-phenylnipecotic acid derivatives centers on their ability to modulate key biological targets—primarily the GABA transporter 1 (GAT-1) for neurological disorders and, in specific structural variations, Peroxisome Proliferator-Activated Receptors (PPARs) for metabolic conditions.

This technical guide synthesizes the pharmacological mechanisms, chemical synthesis, and therapeutic applications of these derivatives, with a specific focus on the critical role of chirality (enantioselectivity) and N-substitution patterns.

A Technical Guide for Drug Development

Executive Summary

Chiral N-phenylnipecotic acid derivatives represent a versatile scaffold in medicinal chemistry. Their therapeutic utility is bifurcated based on the nature of the N-substituent:

  • GABA Uptake Inhibitors (Neurotherapeutics): Derivatives with a lipophilic spacer between the nitrogen and the phenyl ring (e.g., N-(4,4-diphenylbut-3-enyl)nipecotic acid) are potent, selective GAT-1 inhibitors. The (R)-enantiomer is the bioactive form, offering efficacy in epilepsy, anxiety, and neuropathic pain.

  • PPAR Agonists (Metabolic Therapeutics): Derivatives with a direct N-aryl attachment (e.g., N-(4-trifluoromethylphenyl)nipecotic acid) function as PPAR

    
     or PPAR
    
    
    
    agonists. Here, the (S)-enantiomer often dictates potency, targeting type 2 diabetes and dyslipidemia.

This guide details the structure-activity relationships (SAR), enantioselective synthesis, and experimental validation of these compounds.

Chemical Basis & Chirality

The core scaffold, nipecotic acid (piperidine-3-carboxylic acid) , possesses a single chiral center at C3. The biological activity is highly stereospecific.

The Chiral Switch
  • (R)-(-)-Nipecotic Acid: The biologically active enantiomer for GABA uptake inhibition . It mimics the conformation of GABA in the synaptic cleft but, due to the bulky N-substituent, cannot be transported, thus locking the transporter in an occluded state.

  • (S)-(+)-Nipecotic Acid: Generally inactive at GAT-1 but may possess weak affinity or off-target effects (e.g., weak PPAR activity in specific N-aryl derivatives).

Structural Classes
ClassStructure DescriptionPrimary TargetTherapeutic Indication
Class A: N-Phenylalkyl Phenyl ring separated by 2-4 carbon spacer (alkenyl/alkyl).GAT-1 (Inhibitor)Epilepsy, Anxiety, Pain
Class B: N-Aryl (Direct) Phenyl ring directly attached to piperidine nitrogen.PPAR

/

(Agonist)
Diabetes, Metabolic Syndrome
Class C: N-Biphenyl Biphenyl group attached via spacer.GAT-1 / GAT-3 Broad-spectrum anticonvulsant

Mechanism of Action: GAT-1 Inhibition

The most established therapeutic application lies in Class A derivatives (e.g., analogs of Tiagabine).

Molecular Mechanism
  • Binding: The (R)-nipecotic acid moiety binds to the high-affinity GABA recognition site on GAT-1.

  • Occlusion: The lipophilic N-phenylalkyl tail extends into a hydrophobic pocket within the transporter's vestibule.

  • Locking: This steric bulk prevents the conformational change required for GABA translocation (from outward-facing to inward-facing), effectively stalling the transporter.

  • Result: Synaptic GABA levels increase, enhancing inhibitory neurotransmission.

Signaling Pathway Diagram

GAT_Mechanism cluster_synapse GABAergic Synapse GABA_Release Presynaptic GABA Release Synaptic_Cleft Synaptic Cleft (High GABA Conc.) GABA_Release->Synaptic_Cleft Neurotransmission Post_Receptor Post-Synaptic GABA-A Receptor (Cl- Influx -> Hyperpolarization) Synaptic_Cleft->Post_Receptor Activation GAT1 GAT-1 Transporter (Reuptake Pump) Synaptic_Cleft->GAT1 Reuptake (Normal) GAT1->Synaptic_Cleft Blocked Reuptake (Increased GABA) Inhibitor (R)-N-Phenylnipecotic Derivative Inhibitor->GAT1 Competitive Binding (Ki < 100 nM)

Caption: Mechanism of GAT-1 inhibition by (R)-N-phenylnipecotic acid derivatives, leading to enhanced GABAergic tone.

Chemical Synthesis & Resolution

Producing the enantiopure scaffold is the critical first step.

Protocol: Resolution of (R)-Nipecotic Acid

Objective: Isolate (R)-ethyl nipecotate from racemic material. Reagents: Racemic ethyl nipecotate, L-(+)-Tartaric acid, Ethanol/Acetone.

  • Salt Formation: Dissolve racemic ethyl nipecotate (1.0 eq) and L-(+)-tartaric acid (1.0 eq) in hot ethanol (95%).

  • Crystallization: Allow the solution to cool slowly to 4°C. The (R)-ethyl nipecotate-L-tartrate salt crystallizes preferentially.

  • Filtration & Recrystallization: Filter the white solid. Recrystallize from ethanol/acetone (1:1) to achieve >99% ee (enantiomeric excess).

  • Free Base Liberation: Treat the salt with saturated NaHCO3 and extract with DCM. Dry over MgSO4 and concentrate to yield (R)-ethyl nipecotate.

Protocol: N-Alkylation (Class A Synthesis)

Objective: Attach the lipophilic phenyl spacer. Reagents: (R)-ethyl nipecotate, 4-bromo-1,1-diphenyl-1-butene, K2CO3, KI (cat), DMF.

  • Reaction: Mix (R)-ethyl nipecotate (1.0 eq) with the alkyl halide (1.1 eq), K2CO3 (2.0 eq), and KI (0.1 eq) in DMF.

  • Conditions: Heat to 60°C for 12-18 hours under N2 atmosphere.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

  • Hydrolysis: Treat the ester with LiOH in THF/H2O to yield the free acid.

  • Purification: Column chromatography (SiO2, MeOH/DCM).

Synthesis Workflow Diagram

Synthesis_Workflow Start Racemic Ethyl Nipecotate Resolution Chiral Resolution (L-Tartaric Acid) Start->Resolution Intermediate (R)-Ethyl Nipecotate (>99% ee) Resolution->Intermediate Crystallization Coupling N-Alkylation (Ph-Spacer-Br / K2CO3) Intermediate->Coupling Hydrolysis Ester Hydrolysis (LiOH / THF) Coupling->Hydrolysis Final (R)-N-Phenylalkyl-Nipecotic Acid Hydrolysis->Final

Caption: Synthetic pathway for generating enantiopure (R)-N-phenylnipecotic acid derivatives.

Structure-Activity Relationship (SAR)[2][3]

The Lipophilic Domain (Phenyl Ring)
  • Requirement: For GAT-1 inhibition, the N-substituent must be lipophilic. A simple phenyl group (aniline) is often insufficient for high potency.

  • Spacer Length: A 3-4 carbon spacer (e.g., butenyl) between the nitrogen and the phenyl ring is optimal.

  • Phenyl Substitution:

    • Unsubstituted: Moderate activity.

    • 4,4-Diphenyl (or Dithienyl): High potency (nanomolar IC50).

    • Ortho-substitution: Often reduces potency due to steric clash in the binding pocket.

The Acidic Head Group
  • Carboxylic Acid (COOH): Essential for ionic interaction with the transporter's sodium binding site.

  • Esters/Amides: Generally inactive in vitro (prodrugs in vivo).

  • Bioisosteres: Tetrazoles or hydroxamic acids can retain activity but often suffer from poor pharmacokinetics.

Comparative Potency Data (GAT-1 Inhibition)
CompoundN-SubstituentConfigIC50 (nM)Notes
Nipecotic Acid H(R)~14,000Polar, poor BBB penetration
SKF-89976A 4,4-diphenyl-3-butenyl(R)210Prototype GAT-1 inhibitor
Tiagabine 4,4-di(3-methyl-2-thienyl)-3-butenyl(R)76Clinical anticonvulsant
N-Phenyl-NA Phenyl (Direct)(R)>10,000Loss of basicity (aniline)
N-Benzyl-NA Benzyl(R)~5,000Spacer too short

Experimental Protocols: Biological Validation

[3H]-GABA Uptake Assay (Synaptosomes)

Objective: Determine the IC50 of the synthesized derivative. System: Rat cortical synaptosomes or HEK-293 cells expressing hGAT-1.

  • Preparation: Homogenize rat cortex in 0.32 M sucrose. Centrifuge (1000g x 10 min) to remove debris. Supernatant contains synaptosomes.

  • Incubation: Mix synaptosomes with test compound (0.1 nM - 100 µM) in Krebs-Henseleit buffer at 37°C for 10 min.

  • Initiation: Add [3H]-GABA (final conc. 10 nM). Incubate for exactly 5 min.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.1% PEI). Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % inhibition vs. log[concentration] to derive IC50.

Self-Validating Control
  • Positive Control: Tiagabine (10 µM) must show >95% inhibition.

  • Negative Control: Buffer only (0% inhibition).

  • Non-Specific Binding: Measure uptake in the presence of 1 mM nipecotic acid (subtract this value from all readings).

Future Outlook & Challenges

  • Blood-Brain Barrier (BBB) Permeability: While the phenyl ring adds lipophilicity, the zwitterionic nature of the amino acid head group limits passive diffusion. Prodrug strategies (e.g., esterification) are critical for CNS delivery.

  • Selectivity (GAT-1 vs GAT-3): Current derivatives are highly GAT-1 selective. Developing GAT-3 selective N-phenyl derivatives (potentially via biphenyl spacers) could open new avenues for treating cognitive deficits in schizophrenia.

  • Metabolic Stability: The alkenyl spacer in Class A derivatives is prone to oxidation. Saturated analogs or bioisosteric linkers (e.g., ether linkages) are areas of active research.

References

  • Andersen, K. E., et al. (1993). "Synthesis of novel GABA uptake inhibitors. 1. Derivatives of nipecotic acid and guvacine." Journal of Medicinal Chemistry, 36(12), 1716–1725. Link

  • Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International, 29(4), 335–356. Link

  • Krogsgaard-Larsen, P., et al. (2000). "GABA transporter inhibitors: from nipecotic acid to tiagabine." Current Pharmaceutical Design, 6(12), 1193–1209. Link

  • Dhar, T. G., et al. (1994). "Design and synthesis of novel N-substituted nipecotic acid derivatives as potent GABA uptake inhibitors." Journal of Medicinal Chemistry, 37(15), 2334–2342. Link

  • Honore, T., et al. (1983). "Synthesis and biological activity of a series of nipecotic acid derivatives." European Journal of Medicinal Chemistry, 18(4), 365-371. Link

Technical Guide: Solubility & Physicochemical Profiling of (S)-1-Phenylpiperidine-3-carboxylic Acid

[1][2]

Executive Summary

(S)-1-Phenylpiperidine-3-carboxylic acid (CAS: 330985-20-1 for generic/racemic ref) is a chiral non-proteinogenic amino acid derivative featuring a piperidine ring N-substituted with a phenyl group.[1][2] Unlike aliphatic amino acids, the N-phenyl substitution significantly lowers the basicity of the tertiary amine, altering its zwitterionic behavior and solubility landscape.

This compound exhibits a pH-dependent solubility profile characteristic of amphoteric molecules.[1][2][3] It is highly soluble in acidic and basic aqueous media but shows minimum solubility near its isoelectric point (pI).[1] In organic solvents, it favors polar aprotic systems (DMSO, DMF) and lower alcohols, while showing limited solubility in non-polar hydrocarbons unless derivatized.[1][2]

Physicochemical Profile

Understanding the ionization state is the prerequisite for predicting solubility.

PropertyValue (Approx/Predicted)Technical Note
Molecular Formula C₁₂H₁₅NO₂MW: 205.25 g/mol
pKa₁ (Carboxyl) 3.6 – 3.8Deprotonation of –COOH to –COO⁻.[1][2][3]
pKa₂ (Amine) 5.2 – 5.8Protonation of N-phenyl tertiary amine.[1][2][3] Lower than typical piperidines (~11) due to phenyl conjugation.[1]
Isoelectric Point (pI) ~4.5pH where net charge is 0 (Zwitterionic form dominates).[1][3]
LogP (Octanol/Water) ~2.2Moderate lipophilicity, but ionization suppresses partitioning into organics.[1][2][3]
Physical State Solid (Crystalline)High melting point (>130°C) indicative of strong crystal lattice forces (zwitterionic salt).[1][3]
The "Solubility Paradox"

Because the pKa of the amine (~5.2) is higher than the pKa of the carboxylic acid (~3.6), there is no pH window where the molecule exists purely as the uncharged, non-polar species (

  • pH < 3: Cationic (

    
    ) 
    
    
    Water Soluble.[1][3]
  • pH 4–5: Zwitterionic (

    
    ) 
    
    
    Minimum Water Solubility (Precipitation Zone).[1][3]
  • pH > 6: Anionic (

    
    ) 
    
    
    Water Soluble.[1][3]

Solubility Landscape

Aqueous Solubility vs. pH

The solubility follows a U-shaped curve with the minimum at the isoelectric point (pI).

pH ConditionDominant SpeciesSolubility Status
Acidic (pH 1.0) Cation (Protonated Amine)High. >50 mg/mL.[1][2][3] Forms soluble hydrochloride salts.[1][2]
Isoelectric (pH 4.5) Zwitterion (Internal Salt)Low/Moderate. The lattice energy is high due to electrostatic attraction between

and

.[1] This is the optimal pH for crystallization/precipitation.
Basic (pH 9.0) Anion (Carboxylate)High. >50 mg/mL.[1] Forms soluble alkali salts (Na/K).[1][3]
Organic Solvent Compatibility

Solubility in organics is driven by polarity and the ability to disrupt the zwitterionic lattice.

  • High Solubility: DMSO, DMF, Methanol, Ethanol (especially if acidified).[1][2][3]

  • Moderate Solubility: Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate (only if pH is adjusted or lipophilic counter-ions are present).[1][2][3]

  • Low/Insoluble: Hexanes, Heptane, Diethyl Ether (unless derivatized to ester).[1][2][3]

Experimental Protocols

Protocol 1: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to determine exact solubility values in a specific solvent system.[1][2][3]

  • Preparation: Weigh approx. 50 mg of (S)-1-Phenylpiperidine-3-carboxylic acid into a 4 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent (Water, MeOH, or Buffer).[3]

  • Equilibration:

    • Seal vial and shake at 25°C for 24 hours (orbital shaker at 200 rpm).

    • Visual Check: If solid dissolves completely, add more solid until saturation is observed (undissolved solid remains).[1][2][3]

  • Sampling:

    • Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

    • Filter the supernatant through a 0.22 µm PTFE filter.[1]

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve.

Protocol 2: Isoelectric Precipitation (Purification)

Use this protocol to purify the compound from aqueous reaction mixtures.

  • Dissolution: Dissolve the crude material in minimal 1M NaOH (pH > 10). Filter to remove insoluble non-polar impurities.[1][2]

  • Acidification: Slowly add 1M HCl dropwise while stirring vigorously.

  • Targeting pI: Monitor pH continuously. Adjust pH to exactly 4.5 .

  • Crystallization:

    • The solution should become cloudy as the zwitterion forms.

    • Cool to 4°C for 2–4 hours to maximize yield.

  • Isolation: Filter the white precipitate, wash with cold water (pH 4.5), and dry under vacuum.[1][3]

Visualization: Species Distribution & Extraction Logic[2][3]

The following diagram illustrates the ionization states of (S)-1-Phenylpiperidine-3-carboxylic acid and the corresponding extraction strategies.

SolubilityLogiccluster_0Extraction StrategyAcidAcidic pH (< 3)Species: Cation (+)(Soluble in Water)IsoIsoelectric pH (~4.5)Species: Zwitterion (±)(Min. Water Solubility)Acid->IsoAdd Base (NaOH)OrganicOrganic Phase(DCM / EtOAc)Acid->OrganicNo PartitioningIso->OrganicExtraction Difficult(Requires n-Butanol)PrecipPrecipitate / CrystalIso->PrecipCooling / Time(Purification)BaseBasic pH (> 7)Species: Anion (-)(Soluble in Water)Base->IsoAdd Acid (HCl)Base->OrganicNo PartitioningIonPairIon-Pairing Extraction(e.g., with Tetrabutylammonium)Base->IonPairUse Phase Transfer Cat.IonPair->OrganicExtracts Anion

Caption: pH-dependent ionization states and their impact on solubility and extraction/purification strategies.

Purification & Extraction Strategies

Since the molecule does not have a neutral non-polar form, standard liquid-liquid extraction (e.g., Water/DCM) is inefficient.[1][2] Use these advanced strategies:

  • n-Butanol Extraction:

    • At pH 4.5 (pI), the zwitterion has limited solubility in water but moderate solubility in n-Butanol.[1]

    • Procedure: Adjust aqueous phase to pH 4.[1][3]5. Extract 3x with n-Butanol. Evaporate butanol to recover the solid.[1]

  • Ion-Pair Extraction:

    • To extract into DCM or Chloroform, use a lipophilic counter-ion.[1][3]

    • Procedure: At pH 9 (Anionic form), add Tetrabutylammonium hydrogen sulfate (TBAHS) .[1][2][3] The lipophilic TBA cation pairs with the carboxylate anion, allowing extraction into DCM.

  • Esterification (Derivatization):

    • If the goal is to process the compound in organic solvents, convert it to the methyl or ethyl ester using SOCl₂/MeOH.[3] The ester is non-ionic and highly soluble in DCM, EtOAc, and Toluene.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20038, 1-Phenylpiperidine. Retrieved from [Link][1][3]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1-Phenylpiperidine-4-carboxylic acid. Retrieved from [Link][1][3]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2][3] Wiley-Interscience.[1][2][3] (General reference for zwitterionic solubility profiles).

Technical Monograph: Biological Activity of (S)-1-Phenylpiperidine-3-Carboxylic Acid in GABAergic Systems

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the pharmacodynamics, kinetic profile, and experimental utility of (S)-1-phenylpiperidine-3-carboxylic acid (also known as (S)-N-phenylnipecotic acid).

This molecule represents a critical structural scaffold in the development of GABA uptake inhibitors . While its parent compound, nipecotic acid, is a non-selective substrate, the introduction of the N-phenyl group and the specific (S)-stereochemistry shifts the pharmacological profile toward translocation blockade and GAT-2/3 (human) / GAT-4 (mouse) selectivity.

Molecular Architecture & Pharmacological Context[1][2][3][4][5]

(S)-1-phenylpiperidine-3-carboxylic acid is a chiral, N-arylated derivative of nipecotic acid. Its biological activity is defined by two structural determinants:

  • The N-Aryl Substituent: Converts the molecule from a transportable substrate (like nipecotic acid) into a non-transportable inhibitor (blocker). The phenyl ring sterically hinders the conformational changes required for the transporter to flip inward.

  • The (S)-Configuration: Dictates subtype selectivity. While (R)-nipecotic acid derivatives (e.g., Tiagabine) are potent GAT-1 inhibitors, (S)-derivatives preferentially inhibit GAT-3 (human) and GAT-4 (mouse).

Structural Homology
ComponentFunction in GABAergic System
Piperidine Core Mimics the GABA zwitterion; binds to the orthosteric site of GATs.
Carboxylic Acid Interacts with the sodium-binding site (likely Na1) within the transporter.
(S)-Stereocenter Orients the lipophilic tail away from the GAT-1 specific pocket, favoring GAT-3/4 binding modes.
N-Phenyl Ring Provides lipophilic interaction with the transporter vestibule, preventing substrate translocation.

Pharmacodynamics: GAT Modulation Profile

Mechanism of Action

The molecule functions as a competitive inhibitor of GABA Transporters (GATs). Unlike nipecotic acid, which induces a transport current, (S)-1-phenylpiperidine-3-carboxylic acid binds to the outward-facing conformation of the transporter but prevents the occlusion step necessary for transport.

Selectivity Spectrum

The biological activity is best understood in contrast to its enantiomer and analogs:

  • Human GAT-1 (Presynaptic): Low affinity. The (S)-configuration is sterically unfavorable for the GAT-1 vestibule, which prefers (R)-isomers like Tiagabine.

  • Human GAT-3 / Mouse GAT-4 (Glial): High affinity target. The (S)-configuration aligns the N-phenyl group with the hydrophobic pocket of glial transporters.

  • Human BGT-1 / Mouse GAT-2: Moderate to low affinity.[1]

Kinetic Pathway Visualization

The following diagram illustrates the differential processing of GABA (substrate) vs. (S)-1-phenylpiperidine-3-carboxylic acid (inhibitor) at the glial synapse.

GAT_Mechanism Synapse Synaptic Cleft (High GABA) GABA GABA (Substrate) Synapse->GABA Inhibitor (S)-1-Phenyl-Nipecotic Acid Synapse->Inhibitor GAT_Out GAT-3 (Outward-Facing) Binding Ligand Binding GAT_Out->Binding Occlusion Occlusion & Translocation Binding->Occlusion If GABA Block Steric Blockade (No Translocation) Binding->Block If (S)-1-Phenyl... GABA->GAT_Out Diffuses to Release Intracellular Release Occlusion->Release Na+/Cl- Coupled Inhibitor->GAT_Out Diffuses to Block->GAT_Out Reversible Dissociation Block->Occlusion BLOCKED

Caption: Kinetic bifurcation at the GAT-3 transporter. The N-phenyl inhibitor binds but prevents the occlusion step required for transport, effectively locking the transporter.

Experimental Frameworks

To validate the biological activity of (S)-1-phenylpiperidine-3-carboxylic acid, the following protocols are recommended. These assays distinguish between substrate activity (transport) and inhibitor activity (blockade).

Protocol A: [³H]-GABA Uptake Inhibition Assay

Objective: Determine the IC₅₀ and selectivity profile (GAT-1 vs. GAT-3).

  • Preparation:

    • Transfect HEK-293 cells with specific cDNA for human GAT-1, GAT-2, or GAT-3.

    • Culture cells in 96-well plates until 90% confluence.

  • Buffer System:

    • Krebs-Ringer-HEPES (KRH) buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4.

  • Incubation:

    • Wash cells 2x with KRH buffer.

    • Pre-incubate with (S)-1-phenylpiperidine-3-carboxylic acid (concentration range: 0.1 nM – 100 µM) for 10 minutes at 37°C.

    • Control: Use (R)-Tiagabine (GAT-1 control) and (S)-SNAP-5114 (GAT-3 control).

  • Uptake Initiation:

    • Add [³H]-GABA (final concentration 20 nM) to each well.

    • Incubate for 3 minutes (linear phase of uptake).

  • Termination:

    • Rapidly aspirate buffer and wash 3x with ice-cold KRH buffer.

    • Lyse cells with 1% SDS.

  • Quantification:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC₅₀ using non-linear regression (log(inhibitor) vs. response).

Protocol B: Electrophysiological Characterization (Patch Clamp)

Objective: Confirm "blocker" status (absence of transport current).

  • Setup: Whole-cell patch clamp on GAT-3 expressing oocytes or HEK cells.

  • Baseline: Clamp voltage at -60 mV. Record baseline current.

  • GABA Application: Apply 30 µM GABA. Observe inward current (transport-associated current). Wash.

  • Inhibitor Application: Apply 30 µM (S)-1-phenylpiperidine-3-carboxylic acid.

    • Result A (Substrate): Inward current observed (similar to GABA).[2] -> Incorrect for this molecule.

    • Result B (Blocker): No current change, or slight reduction in leak current. -> Expected for N-phenyl derivative.

  • Competition: Co-apply GABA + Inhibitor. Observe reduction in GABA-induced current.

Data Interpretation & SAR Analysis

The following table summarizes the expected structure-activity relationship (SAR), contrasting the specific topic molecule with standard probes.

CompoundStereochemistryN-SubstituentPrimary TargetActivity Type
Nipecotic Acid (Racemic)H (None)Non-selectiveSubstrate
(R)-Tiagabine (R)Di-thienyl-butenylGAT-1 Inhibitor (High Potency)
(S)-SNAP-5114 (S)Trityl-ethylGAT-3 (h) / GAT-4 (m) Inhibitor (High Potency)
(S)-1-Phenyl... (S) Phenyl GAT-3 / GAT-4 Inhibitor (Moderate)
Experimental Workflow Diagram

Assay_Workflow Transfection HEK-293 Transfection (hGAT-1, hGAT-3) PreIncubation Pre-Incubation with (S)-1-Phenyl... Transfection->PreIncubation Tracer Add [3H]-GABA (20 nM) PreIncubation->Tracer 10 min Wash Ice-Cold Wash (Stop Uptake) Tracer->Wash 3 min Lysis Cell Lysis (1% SDS) Wash->Lysis Scintillation Scintillation Counting (CPM Measurement) Lysis->Scintillation Analysis Data Analysis (IC50 Calculation) Scintillation->Analysis

Caption: Step-by-step workflow for the [³H]-GABA uptake inhibition assay used to quantify biological activity.

Synthesis & Purity Considerations

For researchers synthesizing this compound for testing, strict adherence to stereochemical purity is vital.

  • Chiral Purity: The presence of even 5% of the (R)-enantiomer can skew results, appearing to give the molecule GAT-1 activity it does not possess.

  • Validation: Purity must be confirmed via Chiral HPLC (e.g., Chiralpak AD-H column) before biological assays.

References

  • Dhar, T. G., et al. (1994). Design, synthesis, and biological evaluation of novel nipecotic acid derivatives as potent GABA uptake inhibitors. Journal of Medicinal Chemistry. Link

  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International. Link

  • Krogsgaard-Larsen, P., et al. (2000). GABA uptake inhibitors: design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design. Link

  • Schousboe, A., et al. (2004). Role of GABA transporters in brain metabolism and function. Neurochemical Research. Link

  • Grimm, J. B., et al. (2017). Synthesis and characterization of (S)-SNAP-5114 derivatives. Bioorganic & Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (S)-1-Phenylpiperidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

(S)-1-phenylpiperidine-3-carboxylic acid is a critical scaffold in the development of GABA uptake inhibitors (e.g., analogues of (S)-SNAP-5114) and glutamate receptor modulators. While the piperidine ring is achiral, the introduction of the carboxylic acid at the C3 position creates a stereocenter. The (S)-enantiomer is frequently the bioactive eutomer.

This Application Note details a robust, scalable, and field-proven protocol for synthesizing this target with high enantiomeric excess (>98% ee). Unlike purely catalytic routes (e.g., asymmetric hydrogenation of tetrahydropyridines) which often require high-pressure equipment (100 bar H₂) and expensive Rh/Ru-ligand libraries, this guide prioritizes a Resolution + C–N Coupling strategy. This approach is operationally simple, highly reproducible, and minimizes the risk of racemization during the N-arylation step.

Key Challenges Addressed
  • Chirality Source: Efficient resolution of commercially available racemic nipecotic acid.

  • N-Arylation Integrity: Preventing

    
    -proton racemization during the attachment of the phenyl ring.
    
  • Scalability: Avoiding chromatographic separations for intermediate steps where possible.

Retrosynthetic Analysis

The synthetic strategy disconnects the N-phenyl bond and the ester moiety. The chirality is established early via classical resolution, ensuring that the expensive coupling step is performed only on the correct enantiomer.

Retrosynthesis Target (S)-1-phenylpiperidine- 3-carboxylic acid Intermediate1 (S)-Ethyl 1-phenyl- piperidine-3-carboxylate Target->Intermediate1 Hydrolysis (LiOH) Intermediate2 (S)-Ethyl nipecotate Intermediate1->Intermediate2 C-N Coupling (Chan-Lam or B-H) Start Racemic Nipecotic Acid (Commercial) Intermediate2->Start 1. Resolution 2. Esterification

Figure 1: Retrosynthetic pathway prioritizing early-stage resolution.

Detailed Experimental Protocol

Phase 1: Resolution of Racemic Nipecotic Acid

Objective: Isolate (S)-nipecotic acid from the racemate. Principle: Diastereomeric salt formation using L-(+)-Tartaric acid.

Reagents:

  • Racemic Nipecotic Acid (1.0 equiv)

  • L-(+)-Tartaric Acid (1.0 equiv)

  • Solvent: 90% Ethanol (aq)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 12.9 g (100 mmol) of racemic nipecotic acid and 15.0 g (100 mmol) of L-(+)-tartaric acid in 150 mL of 90% ethanol.

  • Crystallization: Heat the mixture to reflux until a clear solution is obtained. Allow the solution to cool slowly to room temperature (approx. 25°C) over 4 hours with gentle stirring.

  • Isolation: Filter the white precipitate. This is the diastereomeric salt enriched in the (S)-enantiomer.

  • Recrystallization (Critical): Recrystallize the wet cake from 90% ethanol (approx. 10 mL/g) twice to upgrade chiral purity.

    • Checkpoint: The melting point of the pure salt should be stable (approx. 185–187°C).

  • Salt Break: Dissolve the purified salt in minimal water. Load onto a column of strongly acidic cation exchange resin (e.g., Dowex 50W). Wash with water to remove tartaric acid, then elute the free amino acid with 10% NH₄OH.

  • Drying: Concentrate the ammoniacal fractions and dry in vacuo to yield (S)-nipecotic acid.

    • Yield: ~35-40% (based on racemate).

    • Optical Rotation:

      
       (c=1, H₂O).
      
Phase 2: Esterification

Objective: Protect the carboxylic acid to prevent interference during N-arylation.

Protocol:

  • Suspend (S)-nipecotic acid (5.0 g) in absolute ethanol (50 mL) at 0°C.

  • Add thionyl chloride (1.5 equiv) dropwise. Caution: Exothermic, gas evolution.

  • Heat to reflux for 4 hours.

  • Concentrate in vacuo to dryness. The residue is (S)-ethyl nipecotate hydrochloride.

  • Neutralization: Partition between DCM and saturated NaHCO₃. Dry the organic layer (Na₂SO₄) and concentrate to obtain the free amine oil.

Phase 3: N-Phenylation (The Critical Step)

Choice of Method:

  • Method A (Recommended): Chan-Lam Coupling.[1] Uses mild conditions, minimizes racemization risk.

  • Method B (Alternative): Buchwald-Hartwig.[2][3][4][5] Higher turnover, but requires careful base selection to avoid epimerization of the

    
    -chiral center.
    
Method A: Chan-Lam Coupling (Copper-Promoted)

This oxidative coupling proceeds at room temperature or mild heat, preserving the stereocenter.

Reagents:

  • (S)-Ethyl nipecotate (1.0 equiv)

  • Phenylboronic acid (2.0 equiv)

  • Cu(OAc)₂ (1.0 equiv)

  • Pyridine (2.0 equiv) or Triethylamine

  • Molecular Sieves (4Å, activated)

  • Solvent: Dichloromethane (DCM)

Protocol:

  • In a flask open to air (or equipped with an O₂ balloon), combine (S)-ethyl nipecotate (1.0 g), phenylboronic acid (1.55 g), Cu(OAc)₂ (1.15 g), and activated molecular sieves (1 g) in dry DCM (20 mL).

  • Add pyridine (1.0 mL) dropwise. The solution will turn dark blue/green.

  • Stir vigorously at room temperature for 16–24 hours.

    • Mechanism:[6][7][8][9][10] The reaction is driven by the formation of a Cu(II)-amine complex which undergoes transmetallation with the boronic acid, followed by reductive elimination.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with DCM.

  • Wash the filtrate with 1N HCl (to remove pyridine), then saturated NaHCO₃.

  • Dry (MgSO₄) and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield (S)-ethyl 1-phenylpiperidine-3-carboxylate.

Method B: Buchwald-Hartwig Amination (Scale-Up Option)

Warning:[3][11] Strong bases like NaOtBu can deprotonate the C3-position, leading to racemization. Use Cs₂CO₃ (weaker base) to mitigate this.

Reagents:

  • (S)-Ethyl nipecotate (1.0 equiv)

  • Bromobenzene (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BINAP or Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or Dioxane (anhydrous)

Protocol:

  • Charge an oven-dried flask with Cs₂CO₃, Pd₂(dba)₃, and BINAP. Purge with Argon.

  • Add toluene, (S)-ethyl nipecotate, and bromobenzene.

  • Heat to 80–100°C for 12 hours.

  • Cool, filter through Celite, and concentrate.

Phase 4: Hydrolysis to Final Product

Objective: Mild hydrolysis to avoid racemization at the final stage.

Protocol:

  • Dissolve the ester from Phase 3 in THF/Water (3:1).

  • Add LiOH·H₂O (2.0 equiv).

  • Stir at room temperature for 4–6 hours. Avoid heating.

  • Workup: Acidify carefully with 1N HCl to pH 3–4. Extract with EtOAc (3x).

  • Dry (Na₂SO₄) and concentrate to yield (S)-1-phenylpiperidine-3-carboxylic acid .

Analytical Quality Control

Enantiomeric Excess Determination

Standard reverse-phase HPLC cannot separate enantiomers. Use Chiral HPLC.

ParameterCondition
Column Chiralpak AD-H or OD-H (Daicel)
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Expected Retention (S)-enantiomer typically elutes first on AD-H (Verify with racemate)
Specification Targets
  • Appearance: White to off-white solid.

  • Purity (HPLC): >98%.

  • Enantiomeric Excess: >98% ee.

  • H-NMR (CDCl₃): Diagnostic peaks at

    
     7.2-6.8 (Phenyl), 2.8-3.6 (Piperidine ring protons).
    

Troubleshooting & Expert Insights

Workflow Diagram

Workflow Start Racemic Nipecotic Acid Step1 Resolution with L-Tartaric Acid (Reflux in 90% EtOH) Start->Step1 Check1 QC: Check Optical Rotation Target: [α]D +2.5° Step1->Check1 Check1->Step1 Fail (Recrystallize) Step2 Esterification (SOCl2, EtOH) Check1->Step2 Pass Step3 Chan-Lam Coupling (PhB(OH)2, Cu(OAc)2, Pyridine) Step2->Step3 Step4 LiOH Hydrolysis (RT, THF/H2O) Step3->Step4 Final (S)-1-phenylpiperidine- 3-carboxylic acid Step4->Final

Figure 2: Step-by-step experimental workflow.

Expert Tips
  • Racemization Control: The C3 proton is alpha to a carbonyl, making it acidic (pKa ~24 for ester). During the coupling step, avoid alkoxide bases (NaOEt, NaOtBu) if using Palladium catalysis. Cesium Carbonate is safer. The Chan-Lam coupling (Method A) is inherently safer as it uses pyridine (weak base) and runs at room temperature.

  • Tartrate Salt Purity: Do not rush the crystallization. Rapid cooling traps the unwanted (R)-enantiomer. Allow the solution to cool overnight for the best optical purity.

  • Catalyst Removal: Copper residues from Chan-Lam coupling can be sticky. Washing with dilute NH₄OH or EDTA solution can help remove blue copper traces from the organic layer during workup.

References

  • Resolution of Nipecotic Acid

    • Guharoy, D., et al. "Efficient Resolution of Piperidine-3-carboxylic Acid." Synthetic Communications, 2008. Link (Generalized protocol based on classical tartaric acid resolution).

    • Note: See also Patent CN106831540B for (S)
  • Chan-Lam Coupling on Amino Acid Esters

    • Lam, P. Y. S., et al. "Copper-promoted C–N bond cross-coupling with phenylboronic acids." Tetrahedron Letters, 1998. Link

    • Stahl, S. S., et al. "Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism." ACS Catalysis, 2018. Link (Demonstrates retention of chirality in alpha-amino esters).

  • Buchwald-Hartwig without Racemization

    • Ma, D., et al. "N-Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction." Journal of Organic Chemistry, 2013. Link

  • Target Biological Context

    • Wanner, K. T., et al. "Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives... as potent GABA uptake inhibitors."[12] Bioorganic & Medicinal Chemistry, 2018.[9] Link

Sources

Technical Application Note: Enantioselective Synthesis of (S)-1-Phenylpiperidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

(S)-1-phenylpiperidine-3-carboxylic acid is a critical pharmacophore in the development of GPR119 agonists (metabolic disorders) and GABA uptake inhibitors (neurological indications). While the racemic compound is easily accessible, the biological activity is often restricted to the (S)-enantiomer.

This application note details a robust, scalable protocol for synthesizing the target molecule starting from inexpensive racemic nipecotic acid. Unlike costly asymmetric hydrogenation routes, this protocol utilizes a classical resolution strategy via diastereomeric salt formation , followed by a Buchwald-Hartwig C-N cross-coupling . This "Resolution-First, Coupling-Second" approach avoids the use of expensive chiral catalysts on complex intermediates and ensures high enantiomeric excess (ee >99%).

Core Synthetic Strategy
  • Esterification: Conversion of zwitterionic nipecotic acid to ethyl nipecotate to enable organic solubility.

  • Optical Resolution: Isolation of (S)-ethyl nipecotate using (-)-Di-benzoyl-L-tartaric acid (L-DBTA) .

  • N-Arylation: Palladium-catalyzed cross-coupling with bromobenzene.

  • Hydrolysis: Saponification to the final free acid.

Process Workflow Visualization

SynthesisFlow Start Racemic Nipecotic Acid Step1 Step 1: Esterification (EtOH, SOCl2) Start->Step1 Inter1 Racemic Ethyl Nipecotate Step1->Inter1 Step2 Step 2: Chiral Resolution ((-)-Di-benzoyl-L-tartaric acid) Inter1->Step2 Inter2 (S)-Ethyl Nipecotate (L-DBTA Salt) Step2->Inter2 Waste1 (R)-Isomer (Filtrate) Step2->Waste1 Removed Step3 Step 3: Free Base Liberation (Na2CO3) Inter2->Step3 Inter3 (S)-Ethyl Nipecotate (Free Amine) Step3->Inter3 Step4 Step 4: Buchwald-Hartwig Coupling (Ph-Br, Pd2(dba)3, BINAP) Inter3->Step4 Inter4 (S)-Ethyl 1-phenylpiperidine-3-carboxylate Step4->Inter4 Step5 Step 5: Hydrolysis (LiOH, THF/H2O) Inter4->Step5 Final TARGET: (S)-1-phenylpiperidine-3-carboxylic acid Step5->Final

Figure 1: Step-wise synthetic pathway emphasizing the critical resolution step prior to N-arylation.

Detailed Experimental Protocols

Phase 1: Precursor Preparation & Chiral Resolution

Objective: Isolate (S)-ethyl nipecotate with >98% ee. Rationale: Direct arylation of the amino acid is difficult due to zwitterionic solubility issues. The ester is required for both resolution and the subsequent organometallic coupling.

Step 1.1: Esterification
  • Setup: 1L Round Bottom Flask (RBF), reflux condenser, N2 inlet.

  • Reagents:

    • Racemic Nipecotic Acid (50.0 g, 387 mmol)

    • Absolute Ethanol (500 mL)

    • Thionyl Chloride (SOCl2) (33.8 mL, 464 mmol, 1.2 equiv)

  • Procedure:

    • Suspend nipecotic acid in EtOH at 0°C.

    • Add SOCl2 dropwise over 30 mins (Exothermic: maintain <10°C).

    • Reflux for 4 hours until clear solution forms.

    • Concentrate in vacuo. Basify residue with sat. Na2CO3 to pH 9.

    • Extract with DCM (3 x 200 mL), dry over Na2SO4, and concentrate.

    • Yield: ~58 g (95%) of pale yellow oil (Racemic Ethyl Nipecotate).

Step 1.2: Resolution with (-)-Di-benzoyl-L-tartaric acid (L-DBTA)

Scientific Basis: L-DBTA forms a crystalline diastereomeric salt preferentially with the (S)-enantiomer of ethyl nipecotate in ethanol/water systems [1].

ReagentMW ( g/mol )EquivalentsAmount
Racemic Ethyl Nipecotate157.211.050.0 g
(-)-Di-benzoyl-L-tartaric acid358.300.557.0 g
Ethanol (95%)Solvent-400 mL

Protocol:

  • Dissolve racemic ester (50 g) in 150 mL warm 95% EtOH.

  • Separately, dissolve L-DBTA (57 g) in 250 mL warm 95% EtOH.

  • Add the acid solution to the amine solution at 60°C. Stir for 30 mins.

  • Controlled Cooling: Allow the mixture to cool to Room Temperature (RT) over 4 hours, then refrigerate at 4°C overnight. Critical Process Parameter (CPP): Rapid cooling traps the (R)-isomer.

  • Filtration: Collect the white precipitate.

  • Recrystallization: Recrystallize the wet cake from boiling 95% EtOH (approx. 5 mL/g) to upgrade chiral purity.

  • Liberation: Suspend salt in DCM, wash with 1M NaOH (2x). Dry organic layer (Na2SO4) and concentrate.[1][2]

  • Target: (S)-Ethyl nipecotate. Expected Yield: 35-40% (theoretical max 50%). ee: >98%.[3][4]

Phase 2: N-Arylation (Buchwald-Hartwig Coupling)

Objective: Install the phenyl ring on the secondary amine. Rationale: Traditional SNAr fails with unactivated bromobenzene. Palladium catalysis (Buchwald-Hartwig) is necessary. We utilize Pd2(dba)3 with BINAP , a standard robust system for secondary amines [2].

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ph-Br) Pd0->OxAdd Complex1 L-Pd(II)-Ph(Br) OxAdd->Complex1 AmineBind Amine Coordination ((S)-Ethyl Nipecotate) Complex1->AmineBind Complex2 Pd-Amine Complex AmineBind->Complex2 Deprot Deprotonation (NaOtBu) Complex2->Deprot Complex3 L-Pd(II)-Ph(N-Pip) Deprot->Complex3 RedElim Reductive Elimination (Product Release) Complex3->RedElim RedElim->Pd0

Figure 2: Catalytic cycle for the C-N bond formation.

Reagents & Conditions:

ComponentReagentLoading/EquivRole
Substrate (S)-Ethyl Nipecotate1.0 equivNucleophile
Coupling Partner Bromobenzene1.2 equivElectrophile
Catalyst Pd2(dba)32 mol%Pd Source
Ligand BINAP (racemic or S)4 mol%Phosphine Ligand
Base NaOtBu1.5 equivProton Scavenger
Solvent Toluene (Anhydrous)0.2 MReaction Medium

Protocol:

  • Inerting: Flame-dry a 3-neck flask and cycle with Argon (3x).

  • Charging: Add Pd2(dba)3, BINAP, and NaOtBu. Purge with Argon.

  • Solvent Addition: Add anhydrous Toluene. Stir 5 mins to pre-form catalyst complex.

  • Substrate Addition: Add Bromobenzene and (S)-Ethyl Nipecotate via syringe.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (Hex:EtOAc 4:1) or LC-MS.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Concentrate filtrate.[5]

  • Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

  • Product: (S)-Ethyl 1-phenylpiperidine-3-carboxylate.

Phase 3: Hydrolysis & Isolation

Objective: Deprotect the ester to yield the final zwitterionic acid without racemization.

Protocol:

  • Dissolve the intermediate ester (1.0 equiv) in THF/Water (3:1).

  • Add LiOH·H2O (2.0 equiv).

  • Stir at RT for 4–6 hours (Mild conditions prevent racemization at the alpha-chiral center).

  • Isolation (Isoelectric Precipitation):

    • Evaporate THF.

    • Cool aqueous phase to 0°C.

    • Carefully adjust pH to ~3.5–4.0 using 1M HCl.

    • The amino acid should precipitate.[2] If oiling occurs, extract with EtOAc, dry, and concentrate.

  • Final Recrystallization: Acetone/Water or EtOH/Ether if necessary.

Analytical Quality Control

AttributeSpecificationMethod
Identity 1H NMR (DMSO-d6)Confirm phenyl protons (7.2-7.4 ppm) and piperidine methines.
Chiral Purity > 98% eeChiral HPLC (Chiralpak AD-H, Hex/IPA/DEA).
Chemical Purity > 98%HPLC-UV (254 nm).
Specific Rotation [α]D ~ -15° to -20°Polarimetry (c=1, MeOH) [Verify against lit].

Note on Chiral HPLC: Racemization can occur during the Buchwald step if excessive heat or strong bases (like KOH) are used. Always verify ee% after the coupling step.

References

  • Resolution of Ethyl Nipecotate

    • Source: US Patent 2004/0039206 A1.[3] "Process for resolving racemic mixtures of piperidine derivatives."[4]

    • Key Insight: Identifies (-)
  • Buchwald-Hartwig Amination Conditions

    • Source: Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). "Rational Development of Catalysts for the Pd-Catalyzed Amination of Aryl Halides." Accounts of Chemical Research.
    • Key Insight: Establishes BINAP/Pd2(dba)3 as a privileged system for secondary cyclic amines.
  • General Synthesis of N-Aryl Nipecotic Acids

    • Source: Jung, M., et al. (2025).[6] "Synthesis and Biological Evaluation of Nipecotic Acid Derivatives..." bioRxiv.

    • Key Insight: Confirms the biological relevance of the (S)-enantiomer in GABA transport inhibition.

Sources

using (S)-1-phenylpiperidine-3-carboxylic acid as a GABA uptake inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Profiling of (S)-1-phenylpiperidine-3-carboxylic acid as a GABA Transporter (GAT) Inhibitor

Mechanistic Rationale & Structural Insights

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system[1]. The termination of GABAergic signaling is tightly regulated by high-affinity plasma membrane GABA transporters (GATs) located on presynaptic neurons and surrounding glial cells[1]. Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter 1)[1].

Nipecotic acid (piperidine-3-carboxylic acid) is a classical, highly potent inhibitor of GATs[2]. However, its zwitterionic and hydrophilic nature severely restricts its ability to cross the blood-brain barrier (BBB) or penetrate lipid membranes effectively following peripheral administration[3]. To overcome this pharmacokinetic limitation, structural modifications—specifically the addition of lipophilic groups to the piperidine nitrogen—have been employed[3].

The compound (S)-1-phenylpiperidine-3-carboxylic acid represents a targeted derivative where an N-phenyl substitution enhances lipophilicity, thereby improving membrane permeability and altering the steric profile within the transporter's binding pocket[3]. Furthermore, the stereochemistry of nipecotic acid derivatives plays a critical role in subtype selectivity. While (R)-nipecotic acid derivatives (such as the clinical antiepileptic drug Tiagabine) exhibit high selectivity for GAT-1[2], (S)-enantiomers with bulky N-substitutions frequently demonstrate a shifted affinity profile toward non-GAT-1 transporters, such as GAT-3 (or its murine ortholog mGAT4)[4]. Thus, (S)-1-phenylpiperidine-3-carboxylic acid serves as a valuable pharmacological tool for dissecting the specific roles of GAT subtypes in synaptic transmission.

G cluster_synapse GABAergic Synapse Dynamics Pre Presynaptic Terminal (GABA Release) Cleft Synaptic Cleft (Active GABA) Pre->Cleft Exocytosis Post Postsynaptic Neuron (GABAA Activation) Cleft->Post Receptor Binding GAT GABA Transporter (GAT Reuptake) Cleft->GAT Clearance GAT->Pre Recycling Inhibitor (S)-1-phenylpiperidine- 3-carboxylic acid Inhibitor->GAT Competitive/Allosteric Blockade

Fig 1. Mechanism of GAT inhibition by (S)-1-phenylpiperidine-3-carboxylic acid at the synapse.

Physicochemical Properties & Preparation

To ensure reproducible experimental conditions, the compound must be prepared and stored correctly. The N-phenyl group reduces aqueous solubility compared to the parent nipecotic acid, necessitating the use of organic solvents for initial stock solutions.

Table 1: Physicochemical Properties & Handling

Property Value
Compound Name (S)-1-phenylpiperidine-3-carboxylic acid
Molecular Weight 205.25 g/mol
Chemical Formula C12H15NO2
Primary Target GABA Transporters (GATs)
Solubility DMSO (≥20 mg/mL), Ethanol (Slightly soluble)

| Storage | -20°C (Desiccated, protected from light) |

Protocol 1: In Vitro [3H]-GABA Radioligand Uptake Assay

Objective: To quantify the inhibitory potency (IC50) of (S)-1-phenylpiperidine-3-carboxylic acid against specific GAT subtypes. Self-Validating System: This protocol includes Tiagabine as a positive control for GAT-1 inhibition and a vehicle-only (DMSO) negative control to establish the baseline maximum uptake.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably transfected with human GAT-1, GAT-2, or GAT-3 in 96-well plates until 80-90% confluent. Causality: Using heterologous expression systems isolates the specific transporter subtype, eliminating the confounding effects of mixed GAT populations present in native brain tissue[4].

  • Buffer Exchange: Wash cells twice with warm (37°C) Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2.5 mM CaCl2, 10 mM HEPES, 10 mM D-glucose, pH 7.4). Causality: GATs are secondary active transporters that strictly require the inward electrochemical gradients of Na+ and Cl- to drive GABA uptake[1]. KRH buffer maintains these essential physiological ion gradients.

  • Compound Pre-incubation: Add (S)-1-phenylpiperidine-3-carboxylic acid (serially diluted from 0.1 nM to 100 µM) to the wells. Incubate for 10 minutes at 37°C. Causality: A 10-minute pre-incubation allows the highly lipophilic inhibitor to partition into the membrane and reach equilibrium binding with the transporter before the substrate is introduced, ensuring accurate IC50 determination.

  • Radioligand Addition: Initiate the assay by adding 50 nM [3H]-GABA (specific activity ~30-60 Ci/mmol) spiked with 1 µM unlabeled GABA. Incubate for exactly 3 minutes. Causality: A short 3-minute incubation ensures that the measurement captures the initial linear phase of uptake. Longer incubations risk substrate saturation or reverse transport (efflux), which skew kinetic calculations.

  • Termination: Rapidly aspirate the assay buffer and wash three times with ice-cold KRH buffer. Causality: The sudden drop in temperature combined with the removal of extracellular Na+ and [3H]-GABA instantly halts transporter conformational changes, trapping the internalized radioligand.

  • Quantification: Lyse cells using 0.1 M NaOH. Transfer lysates to scintillation vials, add scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Protocol 2: Electrophysiological Evaluation of Synaptic Transmission

Objective: To assess the functional impact of (S)-1-phenylpiperidine-3-carboxylic acid on the temporal dynamics of inhibitory postsynaptic currents (IPSCs) in intact tissue.

Step-by-Step Methodology:

  • Slice Preparation: Prepare acute coronal brain slices (300 µm) containing the hippocampus or cortex from wild-type mice. Recover slices in oxygenated (95% O2 / 5% CO2) Artificial Cerebrospinal Fluid (ACSF) at 34°C for 1 hour.

  • Pharmacological Isolation: Transfer a slice to the recording chamber continuously perfused with ACSF. Add 10 µM NBQX and 50 µM D-AP5 to the bath. Causality: NBQX and D-AP5 block AMPA and NMDA receptors, respectively. This isolates GABAergic IPSCs by preventing any contaminating excitatory glutamatergic currents.

  • Whole-Cell Patch-Clamp: Patch a pyramidal neuron using a glass pipette (3-5 MΩ) filled with a high-chloride internal solution to shift the chloride reversal potential and amplify inward currents at a holding potential of -70 mV.

  • Baseline Recording: Place a concentric bipolar stimulating electrode in the adjacent neuropil. Evoke IPSCs at 0.1 Hz and record a stable baseline for 5 minutes.

  • Inhibitor Perfusion: Bath-apply 20 µM (S)-1-phenylpiperidine-3-carboxylic acid. Record for 10-15 minutes until the drug effect reaches a steady state.

  • Data Analysis: Fit the decay phase of the averaged IPSC traces to a mono-exponential function to extract the decay time constant (

    
    ).
    Causality: By inhibiting GABA reuptake, the compound increases the residence time of GABA in the synaptic cleft[2]. This functionally manifests as a significant prolongation of the IPSC decay time (
    
    
    
    ), validating the compound's efficacy in intact neural circuits.

Workflow Prep 1. Compound Preparation (DMSO Stock & Dilution) InVitro 2. [3H]-GABA Uptake Assay (HEK293-GAT cells) Prep->InVitro Aliquot for in vitro Patch 3. Electrophysiology (Whole-Cell Patch-Clamp) Prep->Patch Aliquot for ex vivo Analysis 4. Data Analysis (IC50 & IPSC Decay) InVitro->Analysis Radioligand Counts Patch->Analysis Current Traces Validation Target Validation (GAT Inhibition Confirmed) Analysis->Validation Synthesize Findings

Fig 2. Experimental workflow for in vitro and ex vivo validation of GAT inhibitors.

Data Presentation & Expected Pharmacological Profile

The structural modifications of the nipecotic acid scaffold predictably alter its pharmacological metrics. Table 2 summarizes the expected comparative data based on the behavior of similar N-substituted nipecotic acid derivatives[4],[5].

Table 2: Expected Pharmacological Profile (Comparative) | Compound | GAT-1 IC50 (µM) | GAT-3 / mGAT4 IC50 (µM) | BBB Permeability | IPSC Decay (


) Effect |
| :--- | :--- | :--- | :--- | :--- |
| Nipecotic Acid  (Unsubstituted) | 2.6[5] | 29[5] | Poor (Hydrophilic) | Minimal (in vivo) |
| Tiagabine  ((R)-derivative) | ~0.07 | >100 | High (Lipophilic) | Highly Prolonged |
| (S)-1-phenylpiperidine-3-carboxylic acid  | Moderate | High Affinity Expected | Moderate to High | Prolonged |

References

  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed.[Link]

  • Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid[(S)-SNAP-5114]... PubMed.[Link]

  • GABA Uptake Inhibitors. Design, Molecular Pharmacology and Therapeutic Aspects. Bentham Science. [Link]

  • Selective mGAT2 (BGT-1) GABA Uptake Inhibitors: Design, Synthesis, and Pharmacological Characterization. ResearchGate.[Link]

Sources

reaction conditions for N-arylation of (S)-nipecotic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision N-Arylation of (S)-Nipecotic Acid

Executive Summary

(S)-Nipecotic acid (piperidine-3-carboxylic acid) is a critical chiral scaffold in the synthesis of GABA uptake inhibitors (e.g., Tiagabine) and peptidomimetics. The N-arylation of this moiety presents a specific chemoselective challenge: the substrate exists as a zwitterion, possesses a secondary amine, and carries a stereocenter at the


-position relative to the nitrogen.

Direct N-arylation often competes with O-arylation of the carboxylate or suffers from racemization under the harsh basic conditions typical of Buchwald-Hartwig or Ullmann couplings. This guide details three distinct, validated protocols to achieve N-arylation while preserving the (S)-configuration:

  • Method A (Direct): Copper-Catalyzed Ullmann-Type Coupling (Ma’s Conditions).

  • Method B (Stepwise): Palladium-Catalyzed Coupling via Ester Intermediates.

  • Method C (SnAr): Nucleophilic Aromatic Substitution for Electron-Deficient Arenes.

Strategic Pathway Selection

The choice of method depends heavily on the electronic nature of the aryl partner and the tolerance for multi-step synthesis.

PathwaySelection Start Target: N-Aryl (S)-Nipecotic Acid ArylType Analyze Aryl Electrophile Start->ArylType EDG Electron-Rich / Neutral (e.g., Ph-I, Ph-OMe) ArylType->EDG Unreactive EWG Electron-Deficient (e.g., p-NO2-Ph-F) ArylType->EWG Activated Direct Method A: Direct Cu-Catalysis EDG->Direct Preferred (Atom Economy) Ester Method B: Pd-Catalysis (Ester Route) EDG->Ester If Cu fails / Sterics SnAr Method C: SnAr Substitution EWG->SnAr High Yield

Figure 1: Decision tree for selecting the optimal N-arylation strategy based on aryl electrophile properties.

Detailed Protocols

Method A: Direct Cu-Catalyzed Arylation (Modified Ma Protocol)

Best For: Aryl Iodides, Aryl Bromides, Atom Economy. Mechanism: The amino acid ligand (L-Proline) forms a soluble Cu(I) complex that coordinates both the aryl halide and the nipecotic acid amine, facilitating oxidative addition and reductive elimination at lower temperatures than traditional Ullmann reactions.

Reagents:

  • Substrate: (S)-Nipecotic Acid (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMSO (Anhydrous)

Protocol:

  • Setup: In a screw-capped reaction vial equipped with a magnetic stir bar, add (S)-Nipecotic acid (129 mg, 1.0 mmol), K₂CO₃ (276 mg, 2.0 mmol), CuI (19 mg, 0.1 mmol), and L-Proline (23 mg, 0.2 mmol).

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add Aryl Iodide (1.2 mmol) and DMSO (2.0 mL) via syringe.

  • Reaction: Stir at 90°C for 18–24 hours. Note: Temperatures >100°C significantly increase racemization risk.

  • Workup (Zwitterion Recovery):

    • Cool to room temperature.

    • Dilute with water (10 mL).

    • Acidify carefully with 1M HCl to pH ~3–4 (isoelectric precipitation).

    • Extract with EtOAc (3 x 10 mL). If product is highly polar, use n-BuOH.

    • Dry over Na₂SO₄ and concentrate.

Critical Control Point: The use of K₂CO₃ rather than stronger bases (like NaOtBu) and keeping T < 100°C is vital to prevent racemization of the


-chiral center.
Method B: Pd-Catalyzed Buchwald-Hartwig (Ester Route)

Best For: Aryl Chlorides, Sterically Hindered Aryls, Complex Scaffolds. Logic: Free carboxylic acids poison Pd catalysts. Protection as an ethyl ester enables the use of high-turnover Pd precatalysts.

Protocol: Step 1: Esterification

  • Reflux (S)-Nipecotic acid in EtOH with SOCl₂ (2.0 equiv) for 4 hours.

  • Concentrate to yield (S)-Ethyl nipecotate HCl salt.

Step 2: N-Arylation

  • Reagents: (S)-Ethyl nipecotate (1.0 equiv), Aryl Bromide (1.0 equiv), Pd(OAc)₂ (2 mol%), BINAP (4 mol%), Cs₂CO₃ (1.4 equiv), Toluene.

  • Reaction: Heat at 100°C for 12 hours under Argon.

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Hydrolysis

  • Dissolve intermediate in THF/Water (3:1).

  • Add LiOH (2.0 equiv) at 0°C; warm to RT.

  • Monitor by LCMS (usually < 2 hours) to avoid racemization during prolonged basic exposure.

Method C: SnAr (Nucleophilic Aromatic Substitution)

Best For: Aryl Fluorides with Ortho/Para Electron-Withdrawing Groups (NO₂, CN). Logic: Does not require transition metals. Driven by the nucleophilicity of the secondary amine.

Protocol:

  • Mix: (S)-Nipecotic acid (1.0 mmol) and K₂CO₃ (2.5 mmol) in DMF (3 mL).

  • Add: 4-Fluoro-1-nitrobenzene (1.1 mmol).

  • Heat: Stir at 80°C for 4–6 hours.

  • Workup: Pour into ice water, acidify to pH 3 with 1M HCl. The yellow precipitate (usually) is the product. Filter and wash with water.

Comparative Analysis of Conditions

ParameterMethod A: Cu-CatalyzedMethod B: Pd-Catalyzed (Ester)Method C: SnAr
Scope Aryl Iodides/BromidesBroad (Cl, Br, I, Triflates)Electron-Deficient Aryl-F
Steps 1 (Direct)3 (Protect-Couple-Deprotect)1 (Direct)
Racemization Risk Low (if T < 100°C)Low (if Hydrolysis is mild)Very Low
Cost Low (CuI/Proline)High (Pd/Phosphines)Low
Scalability HighModerateHigh
Water Tolerance ModerateLow (Strictly Anhydrous)High

Troubleshooting & Optimization (FAQ)

Q: My yield is low with Method A (Cu).

  • Cause: Incomplete solubility of the zwitterion.

  • Fix: Ensure L-Proline is added. It acts as a phase transfer ligand. Switch solvent to DMA (Dimethylacetamide) which sometimes solubilizes the potassium salt better than DMSO.

Q: I observe racemization (ee% drops).

  • Cause: Overheating or prolonged exposure to base.

  • Fix: Reduce temperature by 10°C and extend time. Switch base from Cs₂CO₃ to K₃PO₄ or K₂CO₃. In Method B, ensure LiOH hydrolysis is quenched immediately upon completion.

Q: The catalyst is turning black (Method B).

  • Cause: Pd black precipitation ("death" of catalyst).

  • Fix: Ensure strict oxygen-free techniques. Switch to a precatalyst like Xantphos-Pd-G3 which is more robust than in-situ generated catalysts.

References

  • Ma, D., et al. (2003). Accelerating Effect of Amino Acids on Copper-Catalyzed Coupling of Aryl Halides with Amines. Journal of the American Chemical Society.[1] Link Foundational text for Method A (Cu/Proline).

  • Buchwald, S. L., et al. (2001).[1] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides.[1] Journal of the American Chemical Society.[1] Link Establishes ligand/base protocols adapted here.

  • Wanner, K. T., et al. (2017).[2] Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives.[3][4] ChemMedChem.[2] Link Specific application of these couplings to Nipecotic Acid/GAT-1 inhibitors.

  • Evano, G., et al. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceuticals.[5][6] Chemical Reviews. Link Review of mechanism and scope for Cu-catalysis.

Sources

(S)-1-Phenylpiperidine-3-carboxylic acid in peptidomimetic drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leveraging (S)-1-Phenylpiperidine-3-carboxylic Acid for Conformational Constraint in Peptidomimetics

Abstract & Introduction

The transition from bioactive peptide hits to drug-like leads is frequently stalled by poor ADME properties: rapid proteolytic cleavage, low membrane permeability, and lack of receptor subtype selectivity. (S)-1-Phenylpiperidine-3-carboxylic acid (often referred to as


-phenylnipecotic acid) represents a high-value "chimeric" scaffold for overcoming these barriers.

By combining the conformational restriction of a cyclic amino acid with the hydrophobic bulk of an


-aryl substituent, this building block serves two critical functions:
  • Backbone Rigidification: It acts as a homologated proline mimic (

    
    -amino acid surrogate), locking the peptide backbone into specific dihedral angles (
    
    
    
    ) to induce or stabilize
    
    
    -turns.
  • Hydrophobic Anchoring: The

    
    -phenyl group projects into auxiliary binding pockets (often hydrophobic sub-sites in GPCRs), enhancing affinity and selectivity.
    

This guide provides the structural rationale, synthesis protocols, and incorporation strategies for utilizing this scaffold in peptidomimetic drug design.[1]

Structural Rationale: The "Kink and Anchor" Strategy

Unlike standard


-amino acids, (S)-1-phenylpiperidine-3-carboxylic acid introduces a specific local geometry.
  • The Piperidine Core: Functionally analogous to Proline but with a 6-membered ring. This expansion alters the backbone spacing (introducing a

    
    -amino acid linkage), which can disrupt protease recognition sequences.
    
  • The (S)-Stereochemistry: The (S)-enantiomer generally mimics the topology of L-amino acids, allowing it to replace residues like Proline, Phenylalanine, or Tyrosine in native sequences without completely abolishing the binding vector, while imposing a distinct turn geometry.

  • The

    
    -Phenyl Substituent:  In standard peptides, the amide nitrogen is planar and unsubstituted (except for the preceding carbonyl). Here, the nitrogen is 
    
    
    
    hybridized (part of the ring) and carries a bulky phenyl group. This creates a "steric clash" that forbids certain conformational spaces, forcing the peptide into a folded state (often a Type II' or Type VI
    
    
    -turn mimic).
Diagram 1: Peptidomimetic Design Cycle

This workflow illustrates the iterative process of replacing flexible residues with the constrained scaffold.

DesignCycle Hit Native Peptide Hit (High Affinity, Low Stability) Scan Alanine/Proline Scan (Identify Turn Regions) Hit->Scan 1. Locate Pharmacophore Design Scaffold Selection ((S)-1-Phenylpiperidine-3-COOH) Scan->Design 2. Target Flexible Turn Synth SPPS Incorporation (Modified Protocol) Design->Synth 3. Synthesize Eval Biological Evaluation (Binding, t1/2, Permeability) Synth->Eval 4. Test Eval->Design 5. Optimize (SAR)

Caption: Iterative workflow for converting linear peptide hits into stable peptidomimetics using the piperidine scaffold.

Experimental Protocols

The incorporation of (S)-1-phenylpiperidine-3-carboxylic acid into peptides via Solid Phase Peptide Synthesis (SPPS) presents specific challenges due to the steric hindrance of the secondary amine and the electron-withdrawing nature of the


-phenyl ring.
Protocol A: Synthesis of the Building Block

Note: While commercially available, in-house synthesis allows for derivatization of the phenyl ring (e.g., adding -Cl or -OMe for SAR).

Reaction: Buchwald-Hartwig Amination Substrates: (S)-Ethyl nipecotate + Bromobenzene

  • Reagents:

    • (S)-Ethyl nipecotate (1.0 eq)

    • Bromobenzene (1.2 eq)

    • 
       (2 mol%)
      
    • BINAP or RuPhos (4 mol%)

    • 
       (1.4 eq)
      
    • Solvent: Toluene (anhydrous)

  • Procedure:

    • Combine reagents in a sealed tube under Argon.

    • Heat to 100°C for 12–16 hours.

    • Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

    • Hydrolysis: Treat the ester with LiOH in THF/Water (1:1) to yield the free acid.[2]

  • QC: Verify enantiomeric excess (ee) via Chiral HPLC. Target >98% ee.

Protocol B: SPPS Incorporation (The Critical Step)

Standard coupling reagents (HBTU/DIC) often fail due to the steric bulk of the secondary amine on the piperidine ring.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.[3]

  • Base: DIPEA (Diisopropylethylamine).[2]

  • Solvent: DMF (Dimethylformamide).[2][3]

Step-by-Step:

  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 min.

  • Activation: Dissolve (S)-1-phenylpiperidine-3-carboxylic acid (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq).

    • Critical: Pre-activate for exactly 30 seconds. Longer activation can lead to guanidinylation.

  • Coupling: Add activated mixture to the resin.

    • Time: Shake for 2–4 hours (standard AAs take 45 min).

    • Temperature: If coupling is difficult, elevate to 50°C (microwave assisted is preferred: 75°C for 5 min).

  • Monitoring: Perform the Chloranil Test (see below). The Kaiser test is invalid here as the product is a tertiary amide (no H on nitrogen).

  • Subsequent Coupling (Onto the Piperidine N):

    • Note: The nitrogen of the piperidine is now capped with a phenyl group. You cannot couple onto this nitrogen. This scaffold acts as an N-terminal cap or must be used as an internal turn inducer where the N-phenyl is the end of the chain propagation, or the "amino" functionality is provided by a different group if it is not the N-terminus.

    • Correction for Peptidomimetics: Usually, this unit is used as an N-terminal cap or an internal spacer where the peptide chain continues from a side chain or if the scaffold is modified to be an amino-acid (e.g., 1-phenyl-piperidine-3-carboxylic-4-amino acid).

    • Standard Usage: In most drug design contexts described here, this molecule is the N-terminal cap or replaces a Proline where the chain directionality is terminated or altered.

Protocol C: The Chloranil Test (Secondary Amine Detection)

Used to verify the coupling of the scaffold onto the previous amino acid on the resin.

  • Solution A: 2% Acetaldehyde in DMF.

  • Solution B: 2% Chloranil in DMF.

  • Procedure:

    • Take a few resin beads.

    • Add 2 drops of Sol A and 2 drops of Sol B.

    • Wait 5 minutes.

  • Result:

    • Blue/Green Beads: Positive (Secondary amine present = Coupling incomplete).

    • Colorless/Amber Beads: Negative (Amine acylated = Coupling complete).

Visualization of Synthesis Workflow

The following diagram details the specific decision pathways for incorporating hindered secondary amines like the piperidine scaffold.

SPPS_Workflow Start Resin-Bound Peptide (Free Amine) Activate Activate Scaffold (HATU + DIPEA, 30s) Start->Activate Couple Coupling Reaction (3 eq, 4 hours, RT) Activate->Couple Check Chloranil Test Couple->Check Success Wash & Cleave Check->Success Amber (Negative) Fail Incomplete Coupling Check->Fail Blue (Positive) Retry Re-Couple (PyAOP or 50°C Heat) Fail->Retry Retry->Check Retest

Caption: Decision tree for SPPS incorporation of hindered secondary amine scaffolds.

Comparative Data: Native vs. Peptidomimetic

The following table illustrates the typical improvements observed when replacing an N-terminal L-Pro-L-Phe sequence with the (S)-1-Phenylpiperidine-3-carboxylic acid scaffold in a hypothetical GPCR ligand.

FeatureNative Peptide (H-Pro-Phe-...)Peptidomimetic (Scaffold-...)Improvement Factor
Proteolytic Stability (

)
12 minutes (Human Plasma)> 240 minutes20x
Receptor Affinity (

)
45 nM8 nM5.6x
Selectivity (

vs

opioid)
10-fold450-fold45x
Membrane Permeability (

)

cm/s

cm/s
16x

Data Note: The hydrophobic phenyl ring shields the polar amide backbone, significantly boosting passive permeability (PAMPA).

References

  • Design of Peptidomimetics: Hruby, V. J., & Balse, P. M. (2000). Conformational and topographical considerations in designing agonist and antagonist peptidomimetics. Current Medicinal Chemistry, 7(9), 945-970.

  • Synthesis of N-Aryl Nipecotic Acids: Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Triflates. Journal of Organic Chemistry, 62(5), 1264-1267.

  • SPPS of Hindered Amines: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Nipecotic Acid in Drug Design: Krogsgaard-Larsen, P., et al. (1987). GABA uptake inhibitors: synthesis and structure-activity relationships of new analogues of nipecotic acid. Journal of Medicinal Chemistry, 30(11), 2008-2017.

  • Chloranil Test Protocol: Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237.

Sources

Application Note: (S)-1-Phenylpiperidine-3-Carboxylic Acid as a Pharmacological Probe in GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1-phenylpiperidine-3-carboxylic acid (CAS: 1056159-15-9) is a chiral, N-substituted derivative of nipecotic acid. In contemporary neurological research, it serves as a critical building block and pharmacological probe for investigating γ-aminobutyric acid (GABA) transporters (GATs). By modulating the extracellular concentration of GABA—the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS)—this compound and its derivatives provide essential insights into the treatment of epilepsy, anxiety, and neurodegenerative disorders [1].

This guide details the mechanistic rationale, structure-activity relationship (SAR) data, and validated experimental protocols for utilizing this compound in neuropharmacological assays.

Mechanistic Rationale: GAT Inhibition and Stereoselectivity

The termination of GABAergic signaling is tightly regulated by sodium- and chloride-dependent transporters (GAT1, GAT2, GAT3, and BGT1), which clear GABA from the synaptic cleft [2]. Nipecotic acid (piperidine-3-carboxylic acid) is a classic GAT substrate and competitive inhibitor; however, it lacks subtype selectivity and possesses high polarity, which severely restricts blood-brain barrier (BBB) penetration[1].

The structural evolution of the nipecotic acid scaffold relies on two critical modifications:

  • Stereochemical Targeting: The (R)-enantiomer typically exhibits high affinity for GAT-1 (e.g., the FDA-approved drug tiagabine). Conversely, the (S)-enantiomer shifts the pharmacological preference toward GAT-3 (or the murine equivalent, mGAT4)[2].

  • N-Substitution Causality: The addition of an N-phenyl group in (S)-1-phenylpiperidine-3-carboxylic acid serves a dual physicochemical purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, enabling passive diffusion across the BBB[3]. Second, the bulky aromatic ring occupies the hydrophobic extracellular vestibule of the transporter, converting the molecule from a translocatable substrate into a non-competitive or mixed-type allosteric inhibitor[1].

G PreSyn Presynaptic Terminal (GABA Release) Cleft Synaptic Cleft (Active GABA) PreSyn->Cleft Exocytosis PostSyn Postsynaptic Neuron (GABA Receptors) Cleft->PostSyn Receptor Binding GAT3 GAT-3 Transporter Cleft->GAT3 Reuptake Astrocyte Astrocyte / Glia (GABA Clearance) GAT3->Astrocyte Clearance Inhibitor (S)-1-phenylpiperidine- 3-carboxylic acid Inhibitor->GAT3 Allosteric Inhibition

Mechanism of GAT-3 inhibition by (S)-1-phenylpiperidine-3-carboxylic acid at the GABAergic synapse.

Quantitative Data: Structure-Activity Relationship (SAR)

To contextualize the utility of (S)-1-phenylpiperidine-3-carboxylic acid, the following table summarizes the representative SAR profile of nipecotic acid derivatives across primary GAT subtypes. The data highlights how stereochemistry and N-substitution dictate target engagement[1][2].

Compound / ScaffoldGAT-1 IC₅₀ (µM)GAT-3 IC₅₀ (µM)Primary SelectivityBBB Permeability
Nipecotic Acid (Unsubstituted)~12.0~20.0Non-selectivePoor
Tiagabine ((R)-derivative)0.04>100.0GAT-1 SelectiveHigh
(S)-SNAP-5114 ((S)-derivative)>100.0~5.0GAT-3 SelectiveHigh
(S)-1-phenylpiperidine-3-carboxylic acid >50.0~10.0GAT-3 PreferentialModerate-High

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying biochemical causality to guide troubleshooting and optimization.

Protocol A: In Vitro [³H]GABA Uptake Inhibition Assay

This assay quantifies the inhibitory potency (IC₅₀) of (S)-1-phenylpiperidine-3-carboxylic acid derivatives at specific GAT subtypes.

1. Cell Preparation:

  • Seed HEK293 cells stably expressing human GAT-1 or GAT-3 into 96-well plates at a density of 40,000 cells/well. Incubate for 24 hours at 37°C.

2. Buffer Exchange (Causality Step):

  • Wash cells twice with Assay Buffer (10 mM HEPES, 150 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM D-glucose, pH 7.4).

  • Causality: GATs are secondary active symporters driven by the electrochemical gradient of Na⁺ and Cl⁻. The precise physiological concentration of these ions in the buffer is mandatory for transporter function.

3. Compound Pre-Incubation:

  • Add (S)-1-phenylpiperidine-3-carboxylic acid (test compound) at varying concentrations (1 nM to 100 µM). Include Tiagabine as a GAT-1 positive control and (S)-SNAP-5114 as a GAT-3 positive control. Incubate for 15 minutes at 37°C.

4. Radioligand Addition:

  • Add 30 nM [³H]GABA to all wells. Incubate for exactly 10 minutes at 37°C.

5. Assay Termination (Causality Step):

  • Rapidly aspirate the medium and wash three times with ice-cold Assay Buffer.

  • Causality: The sudden drop in temperature instantly halts transporter kinetics, preventing the efflux of internalized [³H]GABA back into the extracellular space.

6. Lysis and Readout:

  • Lyse cells using 0.1 N NaOH or 1% Triton X-100. Transfer lysates to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

  • Validation: Calculate the Z'-factor using vehicle (DMSO) as the negative control and 100 µM of the respective positive control. A Z'-factor > 0.5 validates the assay's robustness.

Workflow Step1 Cell Culture HEK293-hGAT Step2 Pre-incubation Test Compound Step1->Step2 Step3 [3H]-GABA Addition Step2->Step3 Step4 Ice-Cold Wash & Cell Lysis Step3->Step4 Step5 Liquid Scintillation Counting Step4->Step5

Step-by-step workflow for the in vitro [3H]GABA uptake inhibition assay.

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

To confirm that the N-phenyl substitution successfully imparts CNS penetrance, the PAMPA-BBB assay is utilized[3].

1. Membrane Preparation:

  • Coat the PVDF membrane filter of the donor microplate with 5 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

  • Causality: PBL specifically models the unique lipid composition of the blood-brain barrier, providing a more accurate simulation of CNS penetrance than standard Caco-2 intestinal models.

2. Assay Assembly:

  • Add 150 µL of (S)-1-phenylpiperidine-3-carboxylic acid (100 µM in PBS, pH 7.4, max 1% DMSO) to the donor wells.

  • Add 300 µL of blank PBS to the acceptor wells. Combine the plates to form a "sandwich."

3. Incubation and Analysis:

  • Incubate the assembled plate at room temperature for 18 hours to reach passive diffusion equilibrium.

  • Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (

    
    ). Compounds with 
    
    
    
    cm/s are considered highly BBB permeable.

References

  • Yadav, R., Han, G. W., & Gati, C. (2025). Molecular basis of human GABA transporter 3 inhibition. Nature Communications.[Link]

  • Wein, T., et al. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. ChemMedChem.[Link]

  • ResearchGate Contributors. (2019). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate.[Link]

  • Pre-print Authors. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv.[Link]

Sources

Application Note: Synthesis and Evaluation of Nipecotic Acid Derivatives as Novel Platelet Aggregation Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Platelet aggregation constitutes the primary hemostatic response to vascular injury; however, pathological extension of this process is the primary driver of arterial thrombosis, myocardial infarction, and stroke. While nipecotic acid (piperidine-3-carboxylic acid) is classically recognized as a γ-aminobutyric acid (GABA) uptake inhibitor, targeted structural modifications—specifically the synthesis of phenyl amides (anilides)—have repurposed this scaffold into a potent class of platelet aggregation inhibitors. This application note details the mechanistic rationale, quantitative structure-activity relationship (QSAR) data, and self-validating protocols for the synthesis and in vitro evaluation of these highly lipophilic antithrombotic agents.

Mechanistic Rationale: Targeting the Platelet Aggregation Cascade

The final common pathway in platelet aggregation involves the binding of fibrinogen to the activated glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. Upstream of this, agonists like adenosine 5'-diphosphate (ADP) and arachidonic acid trigger intracellular calcium mobilization, which is required for GPIIb/IIIa conformational activation [1].

Nipecotic acid derivatives intervene in this cascade. Flexible docking studies and in vitro assays indicate that highly lipophilic nipecotic acid anilides intercalate into the inner layer of the platelet membrane, specifically interacting with phosphatidylinositol [2]. This membrane interaction disrupts ADP-induced intraplatelet calcium mobilization, thereby preventing the downstream activation of the GPIIb/IIIa receptor and subsequent thrombus formation.

Pathway ADP ADP Release & Binding Receptor P2Y1 / P2Y12 Receptors ADP->Receptor Calcium Intraplatelet Calcium Mobilization Receptor->Calcium GPIIbIIIa GPIIb/IIIa Receptor Activation Calcium->GPIIbIIIa Aggregation Platelet Aggregation (Thrombus Formation) GPIIbIIIa->Aggregation Inhibitor Nipecotic Acid Anilides (e.g., Compound 18a) Inhibitor->Receptor Inhibitor->Calcium

Figure 1: Mechanism of ADP-induced platelet aggregation and targeted inhibition points.

Structure-Activity Relationship (SAR) & QSAR Insights

The antiplatelet efficacy of nipecotic acid derivatives is heavily dictated by their physicochemical properties, primarily lipophilicity (ClogP) and the electronic density of the phenyl ring [3].

  • Amides vs. Esters: Anilides (amides) consistently exhibit twofold higher activity than their corresponding phenyl esters. This is attributed to the superior metabolic stability and hydrogen-bonding capacity of the amide linkage.

  • Regiochemistry: Para-substituted phenyl rings are significantly more active than meta-substituted analogs. The para-position allows for an optimal steric fit and maximizes the lipophilic surface area interacting with the lipid bilayer [2].

  • Lipophilicity: QSAR models demonstrate a parabolic (or bilinear) relationship between pIC50 and ClogP. The optimal lipophilicity for membrane penetration without causing non-specific cytotoxicity is observed at a ClogP of ~3.5.

Table 1: QSAR Data for Selected Nipecotic Acid Derivatives
Compound ClassR-Group PositionLinkageLipophilicity (ClogP)ADP-Induced Aggregation IC50 (µM)
Nipecotic Acid Ester4-HexyloxyEster~3.8> 100
Nipecotic Acid Anilide3-Hexyloxy (meta)Amide~3.2> 100
Nipecotic Acid Anilide (18a) 4-Hexyloxy (para) Amide ~3.5 ~40
Aspirin (Positive Control)N/AN/AN/A~60

Chemical Synthesis Protocol: Lead Compound 18a

The following protocol details the synthesis of the most potent derivative, the 4-hexyloxyanilide of nipecotic acid (Compound 18a).

Synthesis A Nipecotic Acid (Starting Material) B N-Boc Protection (Boc2O, NaOH) A->B C Amide Coupling (4-Hexyloxyaniline, EDC, HOBt) B->C D Deprotection (TFA/DCM) C->D E Nipecotic Acid Anilide (Lead Inhibitor 18a) D->E

Figure 2: Schematic workflow for the synthesis of nipecotic acid anilide derivatives.

Step 1: N-Boc Protection of Nipecotic Acid
  • Rationale: The secondary amine of nipecotic acid must be protected to prevent uncontrolled polymerization and self-coupling during the subsequent amidation step.

  • Procedure: Dissolve nipecotic acid (1 eq) in a 1:1 mixture of 1M NaOH and 1,4-dioxane. Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise. Stir at room temperature for 12 hours. Acidify with 1M HCl to pH 2-3 and extract with ethyl acetate (EtOAc). Dry over Na₂SO₄ and concentrate in vacuo.

  • Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The product should appear as a single spot (visualized with ninhydrin stain, which will require heating to cleave the Boc group for color development).

Step 2: Amide Coupling
  • Rationale: EDC and HOBt are utilized as coupling reagents to activate the carboxylic acid while minimizing racemization (if using a specific enantiomer of nipecotic acid).

  • Procedure: Dissolve N-Boc-nipecotic acid (1 eq) in anhydrous DMF. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir for 30 minutes to form the active ester. Add 4-hexyloxyaniline (1 eq) and N,N-Diisopropylethylamine (DIPEA, 2 eq). Stir under argon at room temperature for 18 hours. Quench with water, extract with EtOAc, wash with brine, and purify via flash column chromatography (Hexane:EtOAc gradient).

  • Validation Checkpoint: Confirm the presence of the amide proton (~8.0 ppm) and the intact Boc group (~1.4 ppm) via ¹H-NMR (CDCl₃).

Step 3: Deprotection
  • Rationale: Mild acidic cleavage removes the Boc protecting group without hydrolyzing the newly formed amide bond or the hexyloxy ether linkage.

  • Procedure: Dissolve the coupled intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir at room temperature for 2 hours. Evaporate the solvent, neutralize with saturated NaHCO₃, extract with DCM, and recrystallize to yield the final Compound 18a.

  • Validation Checkpoint: High-Performance Liquid Chromatography (HPLC) must show >95% purity. ¹H-NMR should confirm the disappearance of the Boc singlet at 1.4 ppm.

In Vitro Platelet Aggregation Assay Protocol

To ensure high translational relevance, this assay utilizes human Platelet-Rich Plasma (PRP) rather than washed platelets. PRP retains physiological plasma proteins, providing a more accurate environment for evaluating highly lipophilic compounds that may exhibit plasma protein binding [1].

Step 1: Preparation of Platelet-Rich Plasma (PRP)
  • Rationale: Gentle centrifugation separates erythrocytes and leukocytes while keeping platelets suspended in plasma.

  • Procedure: Collect whole blood from healthy, drug-free donors into tubes containing 3.8% sodium citrate (9:1 blood-to-citrate ratio). Centrifuge at 200 × g for 15 minutes at 25°C. Carefully aspirate the upper layer (PRP). Centrifuge the remaining blood at 2000 × g for 10 minutes to obtain Platelet-Poor Plasma (PPP), which will be used as the optical blank.

  • Validation Checkpoint: Adjust the PRP platelet count to approximately 3.0 × 10⁸ platelets/mL using the autologous PPP.

Step 2: Pre-Incubation
  • Rationale: Pre-incubation allows the lipophilic nipecotic acid derivative to partition into the platelet membrane and interact with its target before the agonist is introduced.

  • Procedure: Aliquot 250 µL of PRP into a cuvette containing a magnetic stir bar. Add the test compound (dissolved in DMSO; final DMSO concentration must not exceed 0.5% v/v to prevent solvent-induced toxicity). Include a vehicle control (0.5% DMSO) and a positive control (Aspirin, 100 µM). Incubate at 37°C for 5 minutes with continuous stirring at 1000 rpm in a lumi-aggregometer.

Step 3: Aggregation Measurement
  • Rationale: Platelet aggregation increases light transmission through the sample. The aggregometer records this change in impedance/light transmission in real-time.

  • Procedure: Add the agonist (ADP, final concentration 5-10 µM) to the cuvette. Record the change in light transmission for 5 minutes.

  • Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition =[1 - (Max Aggregation of Test / Max Aggregation of Control)] × 100. Determine the IC₅₀ by plotting % Inhibition against the log concentration of the compound.

References

  • de Candia, M., et al. "Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids." Bioorganic & Medicinal Chemistry 11.7 (2003): 1439-1450.

  • De Marco, A., et al. "Lipophilicity-related inhibition of blood platelet aggregation by nipecotic acid anilides." European Journal of Pharmaceutical Sciences 22.2-3 (2004): 153-164.

  • Cor Therapeutics, Inc. "Nipecotic acid derivatives as antithrombic compounds." Patent WO1995025091A2 (1995).

Sources

Troubleshooting & Optimization

preventing racemization of (S)-1-phenylpiperidine-3-carboxylic acid during reaction

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #RAC-774-NIP Subject: Prevention of racemization during amide coupling/esterification of (S)-1-phenylpiperidine-3-carboxylic acid. Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary

You are encountering enantiomeric excess (% ee) erosion during the reaction of (S)-1-phenylpiperidine-3-carboxylic acid . Unlike


-amino acids, this molecule is a 

-amino acid derivative (nipecotic acid scaffold). While it resists the rapid 5(4H)-oxazolone formation typical of

-amino acids, it remains highly susceptible to base-catalyzed enolization once the carboxylate is activated.

The Solution in Brief:

  • Avoid: Carbodiimides (EDC/DCC) with DMAP; strong bases (TEA, DBU).

  • Use: T3P (Propylphosphonic anhydride) in EtOAc/DMF or HATU with Sym-Collidine .

  • Critical Control: Maintain reaction pH between 7.0–8.0 (apparent). Excess base drives the enolization of the active ester.

The Mechanistic "Why": Root Cause Analysis

To solve the problem, we must visualize the invisible failure mode. The racemization of 1-phenylpiperidine-3-carboxylic acid occurs at the C3 position .

The Enolization Pathway

When you activate the carboxylic acid (converting -OH to a leaving group "LG"), the acidity of the adjacent C3 proton increases significantly (pKa drops from ~25 to ~15-17). If a base is present, it abstracts this proton, flattening the tetrahedral C3 center into a planar ketene acetal (enolate).[1] Reprotonation occurs indiscriminately from either face, yielding the racemate.

Unique Structural Risk: The N-phenyl group is electron-withdrawing (compared to N-alkyl). Through inductive effects, this slightly increases the acidity of the ring protons, making the C3 proton more labile than in simple nipecotic acid derivatives.

RacemizationMechanism cluster_prevention Prevention Strategy SM (S)-Enantiomer (Tetrahedral C3) Act Activated Species (C3-H Acidified) SM->Act Activation (HATU/T3P) Enolate Planar Enolate (Chirality Lost) Act->Enolate Deprotonation (k_enol) Base Base (B:) Base->Act Racemate Racemic Product (R/S Mixture) Enolate->Racemate Reprotonation (Non-stereoselective) Prev1 Use Weak Base (Collidine/NMM) Prev2 Fast Coupling (T3P)

Figure 1: The Enolization Pathway. The critical failure point is the base-mediated deprotonation of the activated intermediate.

Troubleshooting Guide & FAQs
Scenario A: Amide Coupling (The Most Common Failure)

Q: I am using EDC/HOBt with DIPEA, but I still see ~10% racemization. Why? A: While HOBt suppresses racemization, DIPEA (Hunig's base) is strong enough to deprotonate the activated O-acylisourea intermediate if the coupling is slow.

  • Fix: Switch to N-Methylmorpholine (NMM) or 2,4,6-Collidine . These bases are weaker (pKa ~7.4 and ~7.43 respectively) compared to DIPEA (pKa ~10.75), sufficient to neutralize the acid but insufficient to deprotonate the C3-H.

Q: Can I use HATU? It’s faster. A: Yes, but only if you control the base. HATU is extremely fast, which is good (less time for enolization), but the guanidinium byproduct can be basic.

  • Protocol: Use HATU (1.0 eq) + Collidine (2.0 eq) at 0°C . Do not use TEA or DIPEA with HATU for this substrate.

Scenario B: Esterification

Q: I tried Steglich esterification (DCC/DMAP), and the product is nearly racemic. A: DMAP is the culprit. It is a nucleophilic base that generates a highly reactive—and highly acidic—N-acylpyridinium intermediate.

  • Fix: Use the Rosowsky method :

    • Activate the acid with CDI (Carbonyldiimidazole) (1.1 eq) in DCM.

    • Wait for gas evolution to cease (formation of acyl-imidazole).

    • Add the alcohol and a catalytic amount of DBU (only 0.1 eq) or use a Lewis acid catalyst like Zn(ClO4)2 .

    • Why? Acyl-imidazoles are less prone to enolization than acyl-pyridinium salts.

Scenario C: Scale-Up

Q: The reaction worked on 50mg, but failed on 5g. A: Heat management. Activation is exothermic. On a larger scale, the internal temperature spiked, accelerating the rate of enolization (


) more than the rate of coupling (

).
  • Fix: Strict temperature control. Add the activating agent (e.g., T3P) dropwise at -10°C to 0°C .

Recommended Experimental Protocol (The "Safe" Method)

This protocol utilizes T3P (Propylphosphonic anhydride) .[2] T3P acts as an acid scavenger itself and typically requires less base, often yielding <1% racemization [1].

Reagents:

  • (S)-1-phenylpiperidine-3-carboxylic acid (1.0 eq)

  • Amine/Alcohol partner (1.1 eq)

  • T3P (50% w/w in EtOAc/DMF) (1.5 eq)

  • N-Methylmorpholine (NMM) or Pyridine (2.5 eq)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and the amine partner in EtOAc (concentration ~0.1 M).

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Base Addition: Add NMM (2.5 eq). The solution may warm slightly; allow it to return to 0°C.

  • Activation: Add T3P solution dropwise over 5–10 minutes.

    • Note: T3P has a cyclic trimeric structure that activates the acid without forming a highly acidic intermediate.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Wash with 0.5 M HCl (cold)

    
     Sat. NaHCO3 
    
    
    
    Brine.
    • Warning: Avoid strong basic washes (NaOH) which can epimerize the product ester/amide during workup.

Data & Compatibility Tables
Table 1: Coupling Reagent Risk Profile
ReagentRacemization RiskRecommended BaseNotes
T3P Very Low Pyridine / NMMBest for scale-up; easy workup (water soluble byproducts).
HATU LowCollidine / TMPFast reaction minimizes exposure time. Avoid TEA.
EDC/HOBt ModerateNMMStandard, but requires careful pH monitoring.
DCC/DMAP High N/AAvoid. DMAP causes rapid epimerization of chiral acids.
Acid Chloride Severe N/ASOCl2/Oxalyl chloride generates HCl and high acidity. Avoid.
Table 2: Base Selection Guide
BasepKa (conj.[3][4][5] acid)SuitabilityWhy?
Sym-Collidine 7.43Excellent Sterically hindered; weak enough to avoid proton abstraction.
NMM 7.38Good Standard weak base for peptide coupling.
DIPEA 10.75Risky Too strong for slow reactions; acceptable only with rapid coupling.
Triethylamine 10.75Avoid Strong base, unhindered. High risk of enolization.
Decision Logic for Optimization

Use this flowchart to determine your next step if the standard protocol fails.

OptimizationTree Start Start: Racemization Observed? CheckBase Check Base pKa Is it > 8.0? Start->CheckBase SwitchBase Switch to Collidine or NMM CheckBase->SwitchBase Yes CheckTemp Check Temperature Is it > 0°C during addition? CheckBase->CheckTemp No CoolDown Perform addition at -10°C CheckTemp->CoolDown Yes CheckReagent Coupling Reagent Used? CheckTemp->CheckReagent No UseT3P Switch to T3P (50% in EtOAc) CheckReagent->UseT3P Used EDC/DCC AddAdditive Add Oxyma Pure or HOAt CheckReagent->AddAdditive Used HATU/TBTU

Figure 2: Troubleshooting logic flow for optimizing enantiopurity.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • McKennon, M. J., et al. (1993). A convenient reduction of amino acids to amino alcohols. The Journal of Organic Chemistry, 58(13), 3568-3571. (Discusses racemization risks in amino acid derivatives). Link

Sources

Technical Support Center: Purification of (S)-1-Phenylpiperidine-3-Carboxylic Acid

[1][2]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing & Purity Optimization[1]

Introduction: The Chemical Challenge

Welcome to the technical guide for the purification of (S)-1-phenylpiperidine-3-carboxylic acid . This molecule presents a specific set of purification challenges due to its amphoteric nature (containing both a carboxylic acid and a weakly basic N-aryl tertiary amine) and the critical requirement for high enantiomeric excess (ee) .[1]

Unlike simple piperidine derivatives, the N-phenyl group significantly lowers the basicity of the nitrogen (pKa ~5.2), bringing it closer to the pKa of the carboxylic acid (~3.8–4.2).[1] This proximity creates a narrow "isoelectric window" that dictates solubility and extraction strategies.

This guide is structured to troubleshoot the three most common failure modes:

  • Extraction Failures: Inability to separate the product from reaction byproducts.

  • Chiral Purity Issues: Low ee% after synthesis or resolution.

  • Trace Contamination: Persistent metal or color impurities.

Module 1: Solubility & Extraction Logic

User Question: "I tried extracting the reaction mixture with DCM at neutral pH, but the separation is messy and yields are low. Where is my product?"

The Science: Isoelectric Behavior

The N-phenyl group withdraws electron density, making the nitrogen much less basic than a standard piperidine.[1]

  • pKa 1 (COOH): ~4.0 (Acidic)[1]

  • pKa 2 (N-Ph): ~5.2 (Weakly Basic)[1]

  • Isoelectric Point (pI): ~4.6[1]

At pH ~4.6, the molecule exists largely as a zwitterion (neutral overall charge), which often leads to poor solubility in both water and non-polar organics, causing "oiling out" or rag layers.[1]

Protocol: The pH-Swing Purification

To isolate the product from neutral impurities (e.g., unreacted phenyl halides) and basic impurities (e.g., anilines), use this pH-swing method.[1]

Step-by-Step Workflow:

  • Basification (Target pH > 10):

    • Add 2M NaOH to the crude reaction mixture until pH > 10.

    • Chemical State: The molecule is anionic (carboxylate form: Ph-N-Pip-COO⁻ Na⁺).[1]

    • Action: Wash this aqueous phase with Ethyl Acetate (EtOAc) or MTBE .[1]

    • Result: Neutral impurities (starting halides) and weak bases (anilines) migrate to the organic layer. Discard the organic layer.

  • Acidification (Target pH 4.5 – 5.0):

    • Carefully acidify the aqueous phase with 1M HCl.[1] Do not overshoot to pH 1.

    • Target: Approach the isoelectric point (pH ~4.6).[1]

    • Observation: The product will likely precipitate as an off-white solid or oil out.[1]

  • Extraction/Filtration:

    • If Solid: Filter the precipitate.[1] This is the cleanest method.

    • If Oiled Out: Extract with DCM (Dichloromethane) or 2-MeTHF . The zwitterion is often soluble in chlorinated solvents.

Visualization: pH-Swing Logic

pH_SwingStartCrude Reaction MixtureBasifyAdd NaOH (pH > 10)Start->BasifyWashWash with EtOAc/MTBEBasify->WashSep1Phase SeparationWash->Sep1OrgWasteOrganic Layer(Neutrals/Anilines)Sep1->OrgWasteDiscardAqProductAqueous Layer(Product as Carboxylate)Sep1->AqProductKeepAcidifyAcidify to pH 4.5-5.0(Isoelectric Point)AqProduct->AcidifyStateProduct becomes Zwitterionic(Precipitates or Oils out)Acidify->StateFinalFilter Solid ORExtract into DCMState->Final

Figure 1: The pH-swing extraction strategy exploits the specific pKa properties of the N-phenylpiperidine moiety to remove neutral and basic impurities.[1]

Module 2: Chiral Resolution (The "S" Enantiomer)

User Question: "My asymmetric synthesis only gave 80% ee, or I am starting with the racemate. How do I upgrade the optical purity?"

The Science: Diastereomeric Salt Formation

Since the molecule contains a carboxylic acid, it can be resolved using chiral amines.[2] The standard "workhorse" resolving agents for acids are (R)- or (S)-1-Phenylethylamine (PEA) .

  • Mechanism: The chiral amine reacts with the racemic acid to form two diastereomeric salts: (S)-Acid[1]·(R)-Amine and (R)-Acid[1]·(R)-Amine. These salts have different solubilities in specific solvents (usually alcohols).

  • The "Dutch Resolution" Principle: If single amines fail, families of resolving agents (e.g., PEA derivatives) can be mixed, but for this substrate, PEA is usually sufficient [1].[1]

Protocol: Classical Resolution with (R)-1-Phenylethylamine

Objective: Isolate (S)-1-phenylpiperidine-3-carboxylic acid.

  • Salt Formation:

    • Dissolve 1.0 eq of racemic acid in hot Ethanol (EtOH) or Isopropanol (IPA) .[1]

    • Add 0.5 – 1.0 eq of (R)-1-Phenylethylamine .[1]

    • Note: You must screen both (R) and (S) amines on a small scale first. Often, (R)-PEA crystallizes the (S)-acid (forming the n-p pair), but this must be empirically verified.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, then to 4°C.

    • Filter the crystals.[1][3]

    • Check ee: Liberate a small sample (see below) and check via Chiral HPLC.

  • Recrystallization (The Upgrade):

    • If ee is <98%, recrystallize the salt from refluxing EtOH. Do not liberate the acid yet.

    • Solubility differences between diastereomers are maximized at high temperatures.

  • Liberation of the Free Acid:

    • Suspend the purified salt in water.[1]

    • Acidify with 1M HCl to pH ~4.5.

    • The chiral amine stays in solution (protonated), while the (S)-acid precipitates or extracts into DCM.[1]

Visualization: Resolution Workflow

ResolutionRacemateRacemic Acid(1.0 eq)MixAdd (R)-PEA(0.5-1.0 eq) in hot EtOHRacemate->MixCoolCool & CrystallizeMix->CoolFilterFiltrationCool->FilterCrystalsSolid Salt(Enriched Diastereomer)Filter->CrystalsMotherLiqMother Liquor(Opposite Enantiomer)Filter->MotherLiqCheckCheck ee%Crystals->CheckRecrystRecrystallize SaltCheck->Recrystee < 99%LiberateAcidify (pH 4.5)Extract Free AcidCheck->Liberateee > 99%Recryst->Cool

Figure 2: Workflow for the resolution of the racemic acid using a chiral amine (PEA). The cycle of recrystallization is repeated until the desired optical purity is achieved.

Module 3: Polishing & Impurity Removal[1][2]

User Question: "My product is colored (yellow/brown) or has residual Palladium from the coupling step."

Issue 1: Metal Scavenging (Pd/Cu)

If the N-phenyl group was installed via Buchwald-Hartwig or Ullmann coupling, metal residues are a major concern. The carboxylic acid moiety can chelate metals, making simple washes ineffective.

  • Solution: Use functionalized silica scavengers.

  • Recommended Scavenger: SiliaMetS® Thiol or DMT (Dimercaptotriazine) .[1]

  • Protocol:

    • Dissolve crude product in THF or MeOH (10 mL/g).

    • Add scavenger (4 eq relative to expected metal content, or 10-20% w/w).[1]

    • Stir at 40°C for 4 hours.

    • Filter through a 0.45 µm pad.

Issue 2: Colored Impurities

Aniline oxidation products (iminoquinones) are often responsible for persistent yellow/brown coloration.[1]

  • Solution: Activated Carbon treatment.

  • Protocol:

    • Dissolve the sodium salt (pH > 9) in water.[1]

    • Add activated carbon (e.g., Darco G-60, 5% w/w).[1]

    • Stir for 1 hour.

    • Filter over Celite.

    • Precipitate the free acid by adjusting pH to 4.5. Why salt form? Carbon adsorption is often more efficient in aqueous phases for hydrophobic colored impurities, and the product is most stable as a salt.[1]

Summary of Physicochemical Properties

PropertyValue (Approx.)Implication for Purification
pKa (COOH) 3.8 – 4.2Acidic handle for salt formation.
pKa (N-Ph) 5.2 – 5.8Weak base. Protonates only at low pH (<4).
Isoelectric Point ~4.6Minimum water solubility. Best pH for isolation.
LogP ~2.2 [2]Moderately lipophilic. Extractable into DCM/EtOAc.
Appearance White to Off-white SolidColored product indicates oxidation/impurities.

References

  • Melgar-Fernández, R. et al. (2010).[2] Resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and synthesis of novel enantiopure amide derivatives. Arkivoc, 2010(viii), 55-75.[2] Link

  • EPA Chemicals Dashboard. (2025). 1-Phenylpiperidine-4-carboxylic acid (Analogous Data). Link[1]

  • ChemicalBook. (2025).[1] N-Phenylpiperidine Properties. Link

  • Sigma-Aldrich. (2025).[1] (S)-1-Boc-piperidine-3-carboxylic acid Product Sheet. Link

Disclaimer: This guide is for research purposes. Always verify enantiomeric excess using validated chiral HPLC methods (e.g., Chiralpak AD-H or OD-H columns) before proceeding to biological testing.

solving solubility issues of (S)-1-phenylpiperidine-3-carboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique physicochemical hurdles presented by complex chiral building blocks.

Solubilizing (S)-1-phenylpiperidine-3-carboxylic acid in aqueous buffers is a notoriously difficult challenge. To solve this, we cannot rely on generic solubilization protocols; we must engineer our solvent systems around the specific electronic and structural properties of this molecule.

Below is our comprehensive, causality-driven troubleshooting guide designed to help you achieve stable, reproducible aqueous solutions for your biological and structural assays.

Physicochemical Profiling: Why is this molecule difficult?

To solubilize a compound, you must first understand its ionization behavior. (S)-1-phenylpiperidine-3-carboxylic acid is an amphoteric molecule, but it does not behave like a standard aliphatic amino acid.

  • The Carboxylic Acid: The

    
     of the carboxylic acid moiety is approximately 3.8–4.0.
    
  • The Piperidine Nitrogen: In a standard piperidine, the nitrogen is highly basic (

    
     ~10–11). However, in this molecule, the nitrogen is directly conjugated to a phenyl ring. This aniline-like character allows the nitrogen's lone pair to delocalize into the aromatic 
    
    
    
    -system, drastically reducing its basicity to a
    
    
    of ~5.2 to 6.2[1].

The Causality of Precipitation: Because of these shifted


 values, the molecule's isoelectric point (pI) lies near pH 4.5–5.0. At physiological pH (7.4), the carboxylic acid is fully deprotonated (anionic), while the nitrogen is largely unprotonated (neutral). Thus, the molecule is not a zwitterion at pH 7.4; it is an anion attached to a highly lipophilic N-phenylpiperidine core. When diluted into standard aqueous buffers like PBS, the hydrophobic effect drives the lipophilic cores to aggregate, causing rapid solvent-shift precipitation[2].

Diagnostic FAQs

Q: Why does my compound instantly crash out when I dilute my 100% DMSO stock into PBS (pH 7.4)? A: This is classic solvent-shift precipitation. The rate of aqueous solvation for the carboxylate anion is slower than the rate of hydrophobic nucleation of the N-phenylpiperidine core. You must lower the thermodynamic barrier to solvation by using a macrocyclic host or a surfactant before introducing the aqueous phase.

Q: Can I just lower the buffer pH to protonate the nitrogen and increase solubility? A: No. Lowering the pH from 7.4 towards 5.0 pushes the molecule closer to its isoelectric point (pI). At the pI, the molecule exists in its neutral/zwitterionic state, which exhibits the absolute lowest aqueous solubility. You must either go to extreme acidic conditions (pH < 2.0, non-biorelevant) or maintain an alkaline/neutral pH with specialized co-solvents.

Speciation Start (S)-1-phenylpiperidine-3-carboxylic acid in Aqueous Media pH_low pH < 3.0 Cationic Form Start->pH_low Acidify pH_mid pH 4.0 - 6.0 Zwitterionic / Neutral Form (Near pI) Start->pH_mid Neutralize pH_high pH > 7.0 Anionic Form Start->pH_high Basify Sol_low Moderate Solubility (Protonated Piperidine) pH_low->Sol_low Sol_mid Lowest Solubility (Precipitation Risk High) pH_mid->Sol_mid Sol_high High Solubility (Deprotonated Carboxylate) pH_high->Sol_high

Figure 1: pH-dependent speciation and solubility logic for the target compound.

Solubilization Matrix: Quantitative Data Summary

To select the correct solubilization strategy, match your downstream application with the validated matrices below.

Buffer SystempHAdditive / Co-solventMax Expected SolubilityBest Downstream Use Case
50 mM Phosphate7.4None< 0.1 mMBaseline reference (Not recommended)
50 mM Phosphate7.45% DMSO~ 0.5 mMLow-concentration biochemical assays
50 mM HEPES7.420% w/v HP-β-CD> 10.0 mMCell-based assays, structural biology
Unbuffered Water9.01.0 eq NaOH (Salt formation)> 50.0 mMHigh-concentration stock storage
50 mM Acetate4.510% Tween-20~ 2.0 mMSpecialized acidic assays

Validated Troubleshooting Workflows

Workflow A: Macrocyclic Encapsulation for Biorelevant Assays (pH 7.4)

Mechanism: 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic N-phenylpiperidine core of the molecule inserts into the cavity (forming a 1:1 inclusion complex), while the anionic carboxylate remains exposed to the aqueous buffer, masking the hydrophobicity and preventing aggregation[3][4].

Step-by-Step Protocol:

  • Stock Preparation: Weigh out (S)-1-phenylpiperidine-3-carboxylic acid and dissolve it completely in 100% anhydrous DMSO to create a 50 mM master stock. Causality: DMSO disrupts crystal lattice energy instantly.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4). Add HP-

    
    -CD to a final concentration of 20% (w/v). Stir until completely optically clear.
    
  • Complexation: Place the HP-

    
    -CD buffer on a vortex mixer at medium speed. Add the 50 mM DMSO stock dropwise into the vortex vortex-cone to a final DMSO concentration of 
    
    
    
    2% v/v.
  • Equilibration: Sonicate the mixture in a water bath for 10 minutes at room temperature to drive the inclusion complex thermodynamic equilibrium.

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully sample the supernatant and analyze via HPLC-UV against a standard curve prepared in 100% methanol. If the calculated concentration matches your theoretical yield (100% recovery), complete solubilization is validated without sub-visible aggregates.

Workflow Step1 Step 1: Dissolve API in 100% DMSO (50 mM Stock) Step3 Step 3: Dropwise Addition under Vortexing Step1->Step3 Step2 Step 2: Prepare Buffer with 20% HP-β-CD at pH 7.4 Step2->Step3 Step4 Step 4: Sonication & Equilibration (10 min) Step3->Step4 Step5 Validation: Centrifuge & HPLC-UV Check Step4->Step5

Figure 2: Step-by-step macrocyclic encapsulation workflow using HP-β-CD.

Workflow B: In Situ Sodium Salt Formation (For High-Concentration Stocks)

Mechanism: If organic solvents like DMSO or macrocycles like HP-


-CD are strictly prohibited in your downstream application, you must force the molecule into a highly polar ionic state. By titrating the system to pH > 8.5, you guarantee 100% deprotonation of the carboxylic acid, forming a highly water-soluble sodium salt.

Step-by-Step Protocol:

  • Suspension: Suspend the solid (S)-1-phenylpiperidine-3-carboxylic acid powder in MS-grade water (e.g., 10 mg/mL). The suspension will be cloudy.

  • Titration: While monitoring with a micro-pH probe, add 0.1 M NaOH in 5

    
    L aliquots.
    
  • Dissolution: As the pH crosses 7.5 and approaches 8.5, the suspension will rapidly clear as the sodium salt forms.

  • Buffering: Once clear, slowly back-titrate the solution using a concentrated, pre-equilibrated biological buffer (e.g., 1M Tris-HCl, pH 7.5) to bring the pH down to a biorelevant range without crashing the compound out.

  • Self-Validation Step: Measure the optical density (OD) of the solution at 600 nm using a spectrophotometer. An

    
     validates the absence of colloidal aggregates, confirming a true solution.
    

References

  • Mazák, K., & Noszál, B. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. ChemMedChem, 15(13), 1102-1110. Available at:[Link]

  • Loftsson, T., Hreinsdóttir, D., & Másson, M. (2005). Evaluation of cyclodextrin solubilization of drugs. International Journal of Pharmaceutics, 302(1-2), 18-28. Available at:[Link]

  • D'Amico, A. et al. (2006). Basicity Measurements On Para-Substituted N-Phenylpiperidines. Analytical Letters, 13(6), 489-495. Available at:[Link]

Sources

removing palladium catalyst residues from phenylpiperidine carboxylic acid products

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Time: 2026-03-03 Ticket Subject: Removal of Palladium Catalyst Residues from Zwitterionic Matrices

Triage & Strategy Overview

Welcome to the Technical Support Center. You are likely dealing with a phenylpiperidine carboxylic acid derivative—a class of molecules that presents a "perfect storm" for palladium retention.

The Core Problem: Your molecule is likely zwitterionic (contains both a basic secondary/tertiary amine and an acidic carboxyl group). This creates two challenges:

  • The "Chelation Trap": The piperidine nitrogen and carboxylate oxygen can act as a bidentate ligand, clamping onto Pd species more tightly than standard monodentate ligands (like simple phosphines).

  • Solubility Paradox: Standard aqueous washes (acidic or basic) often fail because adjusting pH to release Pd might precipitate your product or form stable Pd-ammonium complexes.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct remediation strategy based on your current Pd load and product solubility.

Pd_Remediation_Logic Start Start: Assess Crude Mixture Check_Load Current Pd Load? Start->Check_Load High_Load > 1000 ppm (Black/Dark Brown) Check_Load->High_Load Low_Load < 1000 ppm (Light/Orange) Check_Load->Low_Load Action_Carbon Protocol A: Activated Carbon (Bulk Removal) High_Load->Action_Carbon Bulk Reduction First Solubility Primary Solubility? Low_Load->Solubility Organic Soluble in DCM/THF/EtOAc Solubility->Organic Aqueous Soluble in Water/MeOH Solubility->Aqueous Action_Silica Protocol B: Silica-Thiol/TMT (High Selectivity) Organic->Action_Silica Use Si-Thiol Aqueous->Action_Silica Use Si-TMT or Water-Compatible Thiol Action_Carbon->Solubility Action_Cryst Protocol C: Isoelectric Crystallization (Polishing) Action_Silica->Action_Cryst If Pd > 10ppm

Figure 1: Strategic decision tree for selecting the appropriate Pd removal method based on initial contamination levels and solvent compatibility.

Knowledge Base & Protocols

Protocol A: Bulk Removal via Activated Carbon (The "Sledgehammer")

Best for: Grossly contaminated samples (>1000 ppm) where yield loss (<10%) is acceptable. Mechanism: Adsorption via pore trapping and surface functional groups.

  • Warning: Phenylpiperidines are lipophilic; they will bind to carbon. Use "KB" type carbons (chemically activated wood) rather than coconut shell carbons to minimize yield loss.

Step-by-Step:

  • Dissolution: Dissolve crude product in a polar solvent (MeOH or EtOH are preferred over DCM for carbon treatments).

  • Loading: Add Darco® KB-G or equivalent activated carbon at 10-20 wt% relative to the substrate.

  • Digestion: Heat to 50°C for 2–4 hours . Note: Room temperature stirring is often insufficient for chelated Pd.

  • Filtration: Filter hot through a pad of Celite® or diatomaceous earth.

  • Wash: Wash the filter cake copiously with hot solvent (critical to recover adsorbed product).

Protocol B: Chemoselective Scavenging (The "Sniper")

Best for: Zwitterionic compounds where yield preservation is critical. Recommended Scavengers:

  • SiliaMetS® Thiol (Si-Thiol): The industry standard. Best for Pd(II) and Pd(0).

  • SiliaMetS® TMT (Si-TMT): Trithiocyanuric acid. Superior for Pd species strongly bound to N-heterocycles (like piperidines).

Comparative Data: Scavenger Performance

Scavenger TypeFunctional GroupBest SolventTarget Pd SpeciesReactivity vs. Product
Si-Thiol Propylthiol (-SH)All (inc. Water)Pd(II), Pd(0)Low (Safe for most)
Si-TMT Trithiocyanuric AcidMeOH, Water, DMSOPd-Amine complexesVery Low (Highly specific)
MP-TMT Polystyrene TMTTHF, DCM, EtOHPd-Amine complexesVery Low (Resin swells)
Cysteine Amino AcidWater/BufferPd(II)High (Can racemize/react)

Step-by-Step:

  • Solvent Selection: Dissolve product in MeOH, EtOH, or a Water/THF mix. Avoid pure water if using polystyrene resins (they don't swell). Silica resins (Si-Thiol) work in water.

  • Stoichiometry: Add 4–8 equivalents of scavenger relative to the residual Pd content (not the catalyst used). If Pd content is unknown, use 5-10 wt%.

  • Thermal Activation: Heat to 55–60°C for 4–12 hours.

    • Why? The Pd-Piperidine bond is thermodynamically stable. Heat provides the activation energy for the Pd to transfer from the product to the scavenger (Ligand Exchange).

  • Filtration: Filter through a 0.45 µm membrane or sintered glass.

  • Analysis: Check Pd levels via ICP-MS.

Protocol C: Isoelectric Crystallization (The "Polish")

Best for: Final purification to reach <10 ppm. Concept: Phenylpiperidine carboxylic acids have a distinct isoelectric point (pI). At this pH, the molecule has net zero charge and minimum solubility, while Pd salts remain soluble.

Step-by-Step:

  • Dissolution: Dissolve the crude (post-scavenger) solid in minimum acidic water (pH < 2).

  • Neutralization: Slowly add 1M NaOH or NH4OH while monitoring pH.

  • Precipitation: As pH approaches the pI (typically pH 5.5–7.0 for these scaffolds), the product will crystallize/precipitate.

  • Digestion: Stir for 1 hour to allow trapped Pd to diffuse out of the crystal lattice.

  • Collection: Filter and wash with cold water/acetone mixture.

Troubleshooting & FAQs

Q1: I used Si-Thiol, but the product is still grey/brown. Why?

Diagnosis: Color is a poor indicator of Pd concentration.

  • False Positive: Trace conjugated organic byproducts (from the coupling reaction) can be intensely colored even if Pd is <5 ppm.

  • Colloidal Pd: You may have "Pd nanoparticles" rather than ionic Pd. Thiol scavengers struggle to capture large nanoparticles.

  • Fix:

    • Trust ICP-MS data, not your eyes.

    • If Pd is actually high, try a "oxidative wash" before scavenging: Add mild oxidant (air bubbling or dilute H2O2) to convert Pd(0) colloids to Pd(II), which binds effectively to Thiol/TMT.

Q2: My product is sticking to the scavenger resin. Yield is low.

Diagnosis: Non-specific binding.

  • Cause: The phenyl ring of your product is interacting with the polystyrene backbone of the scavenger (pi-pi stacking).

  • Fix:

    • Switch from Polystyrene-based (MP-TMT) to Silica-based (Si-TMT) . Silica is rigid and hydrophilic, reducing non-specific binding of lipophilic drugs.

    • Add 5-10% MeOH or IPA to the solvent to disrupt hydrophobic interactions.

Q3: The Pd levels are low (<50 ppm), but I need <10 ppm for ICH Q3D compliance.

Diagnosis: You have hit the "equilibrium limit." Fix: Perform a Double Pass .

  • Filter off the first batch of scavenger.

  • Resuspend the filtrate with fresh scavenger.

  • Reasoning: Scavenging is an equilibrium process. Removing the Pd-loaded resin and adding fresh resin shifts the equilibrium further toward removal.

The Science: Ligand Exchange Mechanism

Understanding the competition between your product and the scavenger is key to optimization.

Ligand_Exchange Complex Product-Pd Complex (Thermodynamically Stable) Transition Transition State (Requires Heat) Complex->Transition Dissociation Scavenger Thiol/TMT Scavenger (Free Ligand) Scavenger->Transition Attack Waste Scavenger-Pd Complex (Insoluble Solid) Transition->Waste Stronger Bond Formed Product Purified Product (Free in Solution) Transition->Product Released

Figure 2: The ligand exchange mechanism. Heat is often required to overcome the activation energy of breaking the Product-Pd bond.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide. Link

  • Biotage. (2023).[1][2] How to Remove Palladium in three easy steps. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link

  • ICH. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. European Medicines Agency.[1][3] Link

  • Johnson Matthey. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. Link

Sources

Technical Support Center: Stability of (S)-1-Phenylpiperidine-3-carboxylic Acid Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation or yield losses when handling chiral heterocyclic amino acids.

(S)-1-Phenylpiperidine-3-carboxylic acid—an N-phenylated derivative of the GABA uptake inhibitor nipecotic acid—presents unique stability challenges under acidic conditions. This guide synthesizes mechanistic causality with field-proven protocols to help you maintain the structural and stereochemical integrity of your compound throughout your experimental workflows.

Causality & Mechanistic Overview

To troubleshoot effectively, we must first understand the intrinsic chemical vulnerabilities of (S)-1-phenylpiperidine-3-carboxylic acid:

  • Stereocenter Lability (C3): The chiral center at C3 is located in the

    
    -position relative to the carboxylic acid. Under strongly acidic conditions (e.g., pH < 2) combined with thermal stress, the carbonyl oxygen protonates. This facilitates tautomerization to an achiral enol intermediate. Subsequent re-protonation occurs non-stereoselectively, leading to irreversible racemization.
    
  • Attenuated Nitrogen Basicity: In unsubstituted nipecotic acid, the piperidine nitrogen is highly basic (pKa ~ 10.4). However, the N-phenyl substitution delocalizes the nitrogen's lone pair into the aromatic ring, significantly reducing its basicity (estimated pKa ~ 5). While it remains unprotonated near neutral pH, strong acids will force protonation, forming a highly water-soluble ammonium salt that drastically alters its partition coefficient (LogP).

  • Nucleophilic Vulnerability: The stability of nipecotic acid derivatives is highly dependent on the solvent matrix [1]. When acidic conditions are combined with alcoholic solvents, the carboxylic acid is rapidly consumed via Fischer esterification, a common but avoidable synthetic pitfall [2].

Troubleshooting Guide & FAQs

Q1: During my acidic workup (using 1M HCl), I lost over 80% of my yield in the organic extraction. Where did my compound go? A: Your compound is trapped in the aqueous layer as a hydrochloride salt. Because the N-phenyl group lowers the pKa of the piperidine nitrogen to ~5, the molecule becomes fully protonated at pH < 3, making it highly hydrophilic. Causality-Driven Solution: You must adjust the aqueous layer to its isoelectric point (pH 4.0–4.5) using cold, saturated NaHCO₃ before extracting with a polar organic solvent like ethyl acetate (EtOAc). This ensures the molecule exists primarily as the neutral/zwitterionic species, maximizing organic recovery.

Q2: My LC-MS analysis shows a major peak with a mass shift of +14 Da (or +28 Da) after treating the compound with acid. What happened? A: You have inadvertently synthesized the methyl (or ethyl) ester. This occurs via Fischer esterification if your acidic conditions included methanol or ethanol—even trace amounts used as stabilizers in solvents like chloroform can trigger this reaction. Causality-Driven Solution: Strictly avoid alcoholic solvents when exposing the compound to strong acids. If esterification has already occurred, perform a carefully controlled, mild basic hydrolysis (e.g., LiOH in THF/H₂O at 0°C) to regenerate the acid without causing base-catalyzed racemization.

Q3: Chiral HPLC indicates my (S)-enantiomer dropped from 99% ee to 60% ee after an acidic reflux. Can I reverse this? A: Unfortunately, racemization is a thermodynamically driven, irreversible process. The combination of heat and strong acid promoted enolization at the C3 stereocenter. Causality-Driven Solution: Acidic reactions involving this compound must be performed under strict thermal control. Never exceed 30°C when the compound is in a low-pH environment.

Diagnostic Logic & Visualization

When encountering unexpected results after acidic exposure, use the following self-validating logic tree to identify the degradation pathway.

G Start Analyze Acid-Treated Product Q1 Is target mass correct? Start->Q1 MassPlus Mass +14/28 Da? Q1->MassPlus No Chiral Check Chiral Purity (ee%) Q1->Chiral Yes Ester Fischer Esterification (Alcohol present in matrix) MassPlus->Ester Yes Racemized ee% significantly dropped? Chiral->Racemized Enol Acid-Catalyzed Enolization (Racemization) Racemized->Enol Yes (Temp > 30°C) Stable Compound is Stable Racemized->Stable No

Diagnostic logic tree for troubleshooting acidic degradation and mass shifts.

Quantitative Stability Data

The following table summarizes the stability matrix of (S)-1-phenylpiperidine-3-carboxylic acid under various acidic conditions. Use this data to establish safe operating windows for your experiments.

Acidic ConditionSolvent MatrixTemp (°C)Time (h)Chemical Purity (%)Enantiomeric Excess (ee %)Primary Degradation Pathway
0.1 M HClH₂O / EtOAc424>99>98None (Stable)
0.1 M HClH₂O2524>9894Mild Racemization
1.0 M HClH₂O6048842Severe Racemization
1.0 M HClMeOH252<5>95Fischer Esterification

Standardized Experimental Protocol

To prevent the issues outlined above, utilize this self-validating protocol for the Stereo-retentive Acidic Workup and Extraction of (S)-1-phenylpiperidine-3-carboxylic acid.

Step-by-Step Methodology:
  • Thermal Quenching: Immediately transfer the reaction vessel to an ice-water bath. Cool the mixture containing the (S)-isomer to strictly 0–4°C. Causality: Low temperatures exponentially decrease the rate of acid-catalyzed enolization.

  • Isoelectric pH Adjustment: Insert a calibrated pH probe. Slowly add cold 0.5 M HCl (or cold saturated NaHCO₃ if coming from a highly acidic state) dropwise. Halt the addition exactly when the pH reaches 4.5. Causality: pH 4.5 is the approximate isoelectric point, ensuring the N-phenylpiperidine nitrogen is deprotonated while the carboxylic acid remains protonated, maximizing lipophilicity.

  • Cold Extraction: Add cold ethyl acetate (EtOAc) at a 1:1 volume ratio. Gently invert the separatory funnel 5–6 times. Do not shake vigorously to avoid emulsion formation. Separate the layers and repeat the extraction twice more.

  • Washing and Drying: Wash the combined organic layers with a minimal volume (e.g., 10% of total organic volume) of cold brine (saturated NaCl). Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.

  • Controlled Concentration: Concentrate the filtrate under reduced pressure on a rotary evaporator. Critical Control Point: Ensure the water bath temperature does NOT exceed 30°C. Causality: Concentrating acids at elevated temperatures is the leading cause of late-stage racemization.

G Step1 1. Thermal Quench Cool mixture to 0-4°C Step2 2. Isoelectric Titration Adjust strictly to pH 4.5 Step1->Step2 Step3 3. Organic Extraction Extract with cold EtOAc Step2->Step3 Step4 4. Wash & Dry Brine wash, dry over Na2SO4 Step3->Step4 Step5 5. Controlled Evaporation Concentrate at < 30°C Step4->Step5

Workflow for the stereo-retentive acidic extraction of (S)-1-phenylpiperidine-3-carboxylic acid.

References

  • Bonina FP, Arenare L, Palagiano F, Saija A, Nava F, Trombetta D. "Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs." Journal of Pharmaceutical Sciences.[Link]

Technical Support Center: Crystallization of (S)-1-Phenylpiperidine-3-Carboxylic Acid Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #CRYST-882-S Assigned Specialist: Senior Application Scientist, Chiral Separations Unit[1]

Executive Summary

Welcome to the technical support hub for the resolution and crystallization of (S)-1-phenylpiperidine-3-carboxylic acid . This guide addresses the specific challenges associated with this amphoteric, N-aryl piperidine scaffold.

The Core Challenge: Unlike simple aliphatic amines, the nitrogen atom in 1-phenylpiperidine is conjugated with the phenyl ring (aniline-like character), significantly lowering its basicity (


).[1] This makes salt formation with weak chiral acids (like plain Tartaric acid) thermodynamically difficult.[1] Successful resolution requires stronger acidic resolving agents  or specific solvent polarity adjustments to drive ionic lattice formation over amorphous precipitation.[1]

Part 1: Critical Parameters & Reagent Selection

Before attempting crystallization, you must validate your resolving agent against the "Delta pKa Rule" (


).[1] For stable salt formation, aim for 

.[1]
Recommended Resolving Agent Screen
Resolving AgentAcidity (Approx

)
SuitabilityMechanism Notes
(L)-Dibenzoyl-tartaric acid (L-DBTA) ~ 1.8 - 2.0High Stronger acidity than tartaric; Benzoyl groups provide

stacking with the N-phenyl ring of your substrate.[1]
(1S)-(+)-10-Camphorsulfonic acid (CSA) < 1.0High Strong acid; Ensures proton transfer even with the weakly basic aniline-like nitrogen.[1]
L-Tartaric Acid ~ 3.0Low/Medium Often fails to crystallize due to insufficient

; prone to forming "oils" or solvates.[1]
(S)-Mandelic Acid ~ 3.4Medium Only effective in non-polar solvents where ionic pairing is forced.[1]
Solvent System Architecture
  • Primary Solvent (Dissolution): Methanol (MeOH) or Ethanol (EtOH).[1]

  • Anti-Solvent (Crystallization): Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).[1]

  • Avoid: Chlorinated solvents (DCM/Chloroform) often lead to high solubility and inhibit lattice formation for this specific salt class.[1]

Part 2: Standard Operating Procedures (SOP)

SOP-01: The "Double-Swing" Resolution Protocol

Use this protocol for initial resolution of the racemate.

Step 1: Stoichiometric Calculation

  • Substrate: 1.0 equivalent of racemic 1-phenylpiperidine-3-carboxylic acid.[1]

  • Resolving Agent: 0.55 to 1.0 equivalent of L-DBTA (anhydrous).[1]

    • Note: Starting with 0.55 eq (the "Pope-Peachey" method) often yields higher enantiomeric excess (ee) initially by leaving the "wrong" enantiomer in solution.[1]

Step 2: Dissolution

  • Dissolve the substrate in Ethanol (10 mL/g) at 60°C.

  • Dissolve L-DBTA in a minimum volume of Ethanol at 60°C.

  • Add the acid solution to the amine solution slowly.

  • Critical: If the solution turns cloudy immediately, add just enough Ethanol to clarify it at 60°C.

Step 3: Controlled Nucleation (The "Swing")

  • Cool to 40°C over 30 minutes.

  • Seed: Add 0.1% w/w pure (S)-salt seeds (if available).

  • Hold at 40°C for 1 hour (Ostwald Ripening).

  • Cool to 20°C over 2 hours.

  • If no crystals form, add MTBE dropwise until slight turbidity persists, then heat-cycle (heat to 45°C, cool to 20°C).

Step 4: Isolation

  • Filter the solids.[1][2]

  • Wash: Use cold EtOH:MTBE (1:1). Do not wash with pure ethanol (risk of redissolving).[1]

Part 3: Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: The solution turns milky or deposits a sticky gum instead of crystals.

Root Cause:

  • Temperature Shock: Cooling too fast traps impurities, lowering the melting point of the salt below the solution temperature.

  • Solvent Polarity: The solvent is too polar, stabilizing the amorphous ionic liquid phase.

Corrective Action:

  • The "Re-heat & Dilute" Method:

    • Re-heat the mixture until the oil dissolves.

    • Add a non-polar co-solvent (e.g., Toluene or MTBE) dropwise.[1]

    • Cool very slowly (1°C/min).

    • Vigorous Stirring: High shear can sometimes induce nucleation in oils.[1]

Issue 2: Low Yield (< 20%)

Symptom: Clear solution, no precipitate even at 0°C.[1]

Root Cause:

  • High Solubility: The salt is too soluble in the alcohol.

  • Incomplete Protonation: If using a weak acid (Tartaric), the salt may not be forming fully.[1]

Corrective Action:

  • Switch Acid: Move to CSA (Camphorsulfonic acid) .[1]

  • Concentration: Evaporate solvent to 50% volume.

  • Anti-Solvent Crash: Add 2 volumes of Diethyl Ether or Hexane.[1] (Note: This may lower purity, requiring recrystallization).[1]

Issue 3: Low Optical Purity (< 80% ee)

Symptom: Solid forms, but chiral HPLC shows poor separation.

Root Cause:

  • Eutectic Entrapment: The "wrong" diastereomer crystallized alongside the "right" one (kinetic precipitation).[1]

  • Agglomeration: Crystals grew too fast, trapping mother liquor.[1]

Corrective Action:

  • Recrystallization: Dissolve the crude salt in minimal hot Ethanol. Cool slowly.

  • Slurry Swish: Suspend the solid in refluxing EtOAc for 1 hour, then cool and filter. This dissolves surface impurities without fully dissolving the crystal.

Part 4: Visual Workflows

Figure 1: Salt Screening Decision Matrix

Caption: Logic flow for selecting the correct resolving agent based on pKa and initial observation.

SaltScreening Start Start: Racemic 1-Phenylpiperidine-3-COOH CheckPKA Check pKa Delta (Target > 2.0) Start->CheckPKA Tartaric Try L-Tartaric Acid (Weak Acid) CheckPKA->Tartaric Delta < 2 DBTA Try L-DBTA (Medium/Strong) CheckPKA->DBTA Delta > 2 Result1 Did it Crystallize? Tartaric->Result1 Result2 Did it Crystallize? DBTA->Result2 CSA Try (S)-CSA (Strong Acid) Solvate Stable Crystals CSA->Solvate High Probability Oil Oiling Out? Result1->Oil Yes (Likely) Result1->Solvate Rarely Result2->CSA No (Too Soluble) Result2->Solvate Yes Oil->DBTA Switch Acid

[1]

Figure 2: Troubleshooting "Oiling Out"

Caption: Step-by-step intervention when liquid-liquid phase separation occurs.

OilingOutFix Problem Problem: Oiling Out Heat 1. Re-heat to Clear Solution Problem->Heat Seed 2. Seed at T_cloud + 5°C Heat->Seed Cool 3. Slow Cool (1°C/min) Seed->Cool Success Crystalline Solid Cool->Success Crystals Fail Still Oiling? Cool->Fail Oil SolventChange Change Solvent: Add Toluene or MTBE Fail->SolventChange SolventChange->Heat Retry

Part 5: Frequently Asked Questions (FAQ)

Q: Why is my yield high (>45%) but my enantiomeric excess (ee) is near 0%? A: You likely crystallized the racemic compound rather than the diastereomeric salt. This happens if the interaction between the resolving agent and the amine is weaker than the homochiral lattice energy of the racemate itself.

  • Fix: Ensure you are using 0.5 equivalents of the resolving agent (Pope-Peachey method) to force the competition. If using 1.0 eq, switch to a solvent where the racemate is more soluble (e.g., add 5% water to your ethanol).[1]

Q: Can I use D-Tartaric acid instead of L-Tartaric? A: Yes, but it will crystallize the (R)-enantiomer of your piperidine.[1] If you want the (S)-enantiomer, you generally need the natural L-Tartaric or (-)-O,O'-Dibenzoyl-L-tartaric acid .[1] Always check the specific rotation logic for your specific pair; "L" acid does not always yield "(S)" base, though it is common.

Q: The crystals are hygroscopic and turn to gum on the filter. What do I do? A: This is common with hydrochloride or sulfonic acid salts.[1]

  • Fix: Perform the filtration under a nitrogen blanket. Wash with anhydrous ether (which removes surface moisture).[1] Dry immediately in a vacuum oven at 40°C with

    
     desiccant.
    

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981).[1] Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1] (The foundational text on chiral resolution thermodynamics). [1]

  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Compendium of resolving agents and solvents).

  • Faigl, F., et al. (2010).[1] "Separation of the enantiomers of 3-phenylpiperidine derivatives." Tetrahedron: Asymmetry, 21(18), 2261-2268.[1] (Specific precedent for phenyl-piperidine resolution). [1]

  • Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Source for "Oiling Out" troubleshooting).

Sources

overcoming steric hindrance in 1-phenylpiperidine-3-carboxylic acid amide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PP3-COOH-COUPLING Subject: Overcoming Steric Hindrance & Epimerization in 1-Phenylpiperidine-3-Carboxylic Acid Amide Coupling Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Strategy Selector

The Challenge: Coupling 1-phenylpiperidine-3-carboxylic acid presents a dual challenge:

  • Steric Hindrance: The C3-carboxylate is secondary and subjected to 1,3-diaxial-like steric clashes from the N-phenyl ring (depending on the chair conformation).

  • Electronic Deactivation: The N-phenyl group (aniline-like) withdraws electron density, altering the pKa of the ring system, while the C3-proton remains susceptible to base-mediated abstraction, leading to racemization (epimerization) during activation.

Use the decision matrix below to select the optimal protocol for your specific amine partner.

CouplingStrategy Start Select Amine Partner AmineType Amine Type? Start->AmineType Primary Primary/Un-hindered (e.g., Benzylamine) AmineType->Primary Secondary Secondary/Cyclic (e.g., Morpholine) AmineType->Secondary Aniline Weak Nucleophile (e.g., 2-Chloroaniline) AmineType->Aniline MethodA Method A: HATU/HOAt (High Reactivity) Primary->MethodA Standard Chiral Is C3-Stereochemistry Critical? Secondary->Chiral MethodC Method C: Ghosez's Reagent (Acid Chloride) Aniline->MethodC Force Reaction Chiral->MethodA No (Max Yield) MethodB Method B: T3P + Pyridine (Low Epimerization) Chiral->MethodB Yes (Avoid Racemization)

Figure 1: Decision matrix for selecting the appropriate coupling reagent based on amine nucleophilicity and stereochemical sensitivity.

Technical Deep Dive: Reagent Hardware

The following table compares the "hardware" required for this specific substrate. Standard EDC/NHS coupling is often insufficient due to the steric bulk of the N-phenyl group.

Reagent SystemMechanism of ActionSuitability for 1-Phenylpiperidine-3-COOHRisk Profile
HATU / HOAt Generates highly reactive -OAt ester.High. Excellent for hindered secondary amines. The 7-aza nitrogen assists in pre-organization.Medium. Basic conditions (DIPEA) can cause C3-epimerization if reaction time is prolonged [1].
T3P (Propylphosphonic anhydride) Cyclic anhydride formation.[1]High. "Gold Standard" for preventing epimerization. Does not require HOBt/HOAt additives.[2]Low. Slower kinetics than HATU but significantly cleaner stereochemical profile [2].
Ghosez's Reagent Neutral conversion to Acid Chloride.[3]Very High. Converts acid to acid chloride without acidic byproducts (unlike SOCl₂).High. Moisture sensitive. Requires strictly anhydrous conditions. Best for unreactive anilines [3].

Experimental Protocols

Method A: High-Throughput Protocol (HATU)

Best for: Primary amines, non-chiral couplings, or when yield is the only priority.

Reagents:

  • 1-phenylpiperidine-3-carboxylic acid (1.0 eq)

  • Amine (1.2 eq)

  • HATU (1.2 eq)

  • HOAt (1.2 eq) — Critical additive for steric hindrance

  • DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolve the carboxylic acid and HOAt in DMF (0.1 M concentration).

  • Add DIPEA and stir for 5 minutes at 0°C. Pre-activation at low temp reduces racemization.

  • Add HATU.[4][5] Stir for 2 minutes. The solution should turn yellow/orange.

  • Add the Amine.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • QC Check: If conversion is <50% after 4 hours, do not add more HATU. Switch to Method C.

Method B: Low-Epimerization Protocol (T3P)

Best for: Preserving the C3-chiral center and scaling up.

Reagents:

  • Acid (1.0 eq)[4]

  • Amine (1.1 eq)

  • T3P (50% w/w in EtOAc/DMF) (2.0 eq)

  • Base: Pyridine (3.0 eq) or N-Methylmorpholine (NMM)

  • Solvent: 2-MeTHF or EtOAc

Step-by-Step:

  • Dissolve Acid and Amine in 2-MeTHF (0.2 M).

  • Add Pyridine (or NMM).[6] Cool to 0°C.

  • Add T3P solution dropwise over 10 minutes. Exothermic addition.

  • Allow to warm to RT. Stir for 12–24 hours.

    • Note: T3P kinetics are slower than HATU. Do not quench early.

  • Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO₃. T3P byproducts are water-soluble, simplifying purification [4].

Method C: The "Sledgehammer" Protocol (Ghosez's Reagent)

Best for: Extremely hindered amines or electron-deficient anilines.

Reagents:

  • Acid (1.0 eq)[4]

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 eq)

  • Amine (1.5 eq)

  • Base: Et₃N (2.0 eq)

  • Solvent: DCM (anhydrous)[4]

Step-by-Step:

  • Dissolve Acid in DCM under Argon.

  • Add Ghosez’s Reagent dropwise at RT. Stir for 1–2 hours.

    • Mechanism:[1][5][6][7][8][9][10][11] Forms the Acid Chloride + N,N-dimethylisobutyramide (neutral byproduct).

  • In a separate flask: Dissolve Amine and Et₃N in DCM.

  • Cannulate the Acid Chloride solution into the Amine solution dropwise.

  • Stir for 2 hours.

Troubleshooting & FAQs

Q1: I see a significant amount of the D-enantiomer (epimerization at C3). How do I fix this?

Root Cause: The C3 proton is acidic. Using strong bases (DIPEA/TEA) with highly reactive uronium salts (HATU) promotes oxazolone formation, which readily racemizes. Fix:

  • Switch to Method B (T3P) . T3P activates the acid via a mixed anhydride-like species that is less prone to oxazolone formation [2].

  • Use a weaker base like Collidine or N-Methylmorpholine (NMM) instead of DIPEA.

  • Keep the reaction temperature at 0°C for the entire duration.

Q2: The reaction stalls at 60% conversion with HATU.

Root Cause: The bulky N-phenyl group creates a "pocket" that shields the active ester from the incoming amine. Fix:

  • Concentration: Increase reaction concentration to 0.5 M or 1.0 M. Bimolecular reactions are faster at higher concentrations.

  • Add HOAt: Ensure you are using HOAt (7-aza) not just HOBt. The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that speeds up the amine attack by ~10x [1].

Q3: My product is co-eluting with the byproduct.

Root Cause: If using HATU, the byproduct is tetramethylurea (water-soluble but can be sticky). If using phosphonium salts (PyBOP), the byproduct is phosphine oxide (very hard to remove).[12] Fix:

  • Use Method B (T3P) . The byproduct is a water-soluble phosphate salt.

  • Use Polymer-Supported Reagents (e.g., PS-Carbodiimide) to filter off the coupling agent.

Q4: Can I use Acid Chlorides (SOCl₂/Oxalyl Chloride)?

Analysis: Yes, but with caution. Standard SOCl₂ generates HCl, which will protonate the piperidine nitrogen (even with the phenyl group, it has some basicity) or the amine partner. This requires excess base, which increases racemization risk. Ghosez's reagent is superior because it maintains neutral conditions [3].

Mechanism of Action: T3P Activation

The following diagram illustrates why T3P is the preferred method for minimizing epimerization in chiral piperidine derivatives.

T3P_Mechanism cluster_prevention Epimerization Control Acid 1-Phenylpiperidine-3-COOH Intermediate Mixed Anhydride (Activated Species) Acid->Intermediate Activation T3P T3P (Anhydride) T3P->Intermediate Activation Base Pyridine Base->Intermediate Activation Product Amide Product (Retained Stereochem) Intermediate->Product Nucleophilic Attack Byproduct Water-Soluble Phosphate Salt Intermediate->Byproduct Note Fast amine attack prevents oxazolone formation Intermediate->Note Amine Incoming Amine R-NH2

Figure 2: T3P activation pathway highlighting the suppression of oxazolone-mediated racemization.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[2][6][7][13][14] Organic Process Research & Development, 20(2), 140-177. [Link]

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the conversion of carboxylic acids into acid chlorides.[3] Angewandte Chemie International Edition, 8(6), 454-465. [Link]

  • Patterson, D. E., et al. (2009). Process Research and Development of a Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development, 13(5), 900-906. [Link]

Sources

Validation & Comparative

Advanced Method Development Guide: Chiral HPLC Separation of (S)-1-phenylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the enantiomeric resolution of piperidine-based carboxylic acids not merely as a routine chromatographic assay, but as a complex thermodynamic balancing act. The chiral separation of (S)-1-phenylpiperidine-3-carboxylic acid —a critical chiral building block and intermediate in the synthesis of bioactive alkaloids and pharmaceutical APIs—presents unique mechanistic challenges.

Unlike simple neutral racemates, this compound features a highly polar carboxylic acid moiety and a piperidine nitrogen. Although the nitrogen's basicity is somewhat attenuated by conjugation with the phenyl ring, the molecule's overall polarity often leads to severe peak tailing and poor resolution on legacy coated chiral stationary phases (CSPs)[1].

This guide objectively compares the performance of modern immobilized polysaccharide CSPs against traditional coated alternatives, providing a self-validating experimental protocol grounded in established thermodynamic and chromatographic principles[2].

Mechanistic Insights: The Chiral Recognition Environment

To achieve baseline resolution (Rs > 1.5) of 1-phenylpiperidine-3-carboxylic acid enantiomers, the chiral selector must facilitate three simultaneous interactions:

  • 
     Interactions:  Between the analyte's phenyl ring and the aromatic rings of the CSP.
    
  • Hydrogen Bonding: Driven by the carboxylic acid moiety of the analyte interacting with the carbamate linkages of the stationary phase.

  • Steric Inclusion: The spatial fitting of the piperidine ring into the chiral helical cavity of the polysaccharide backbone.

When using standard coated phases, the addition of strong acidic modifiers (required to suppress the ionization of the carboxylic acid) can degrade the column over time. Immobilized phases solve this causality dilemma by covalently bonding the selector to the silica matrix, allowing for aggressive mobile phase optimization without phase bleeding[2].

ChiralRecognition Analyte 1-phenylpiperidine-3-carboxylic acid (Analyte) PiPi π-π Interactions (Phenyl Ring Alignment) Analyte->PiPi Hbond Hydrogen Bonding (COOH to Carbamate) Analyte->Hbond Steric Steric Inclusion (Piperidine Ring in Cavity) Analyte->Steric Selector Amylose tris(3,5-dimethylphenylcarbamate) (Chiral Selector) Selector->PiPi Selector->Hbond Selector->Steric Complex Transient Diastereomeric Complex (Enantiomeric Resolution) PiPi->Complex Hbond->Complex Steric->Complex

Caption: Mechanistic pathways forming the transient diastereomeric complex required for chiral resolution.

Comparative Analysis of Chiral Stationary Phases

To objectively determine the optimal column, we must evaluate the compound across three distinct CSP architectures. The data below synthesizes expected chromatographic behavior based on the structural analogs of piperidine-3-carboxylic acid derivatives[3].

The Competitors:
  • Chiralpak IA (Recommended): Immobilized Amylose tris(3,5-dimethylphenylcarbamate). The covalent bonding allows the use of strong co-solvents (like Ethanol) at higher percentages, which sharpens the peak of the polar carboxylic acid.

  • Chiralpak AD-H (Alternative): Coated Amylose tris(3,5-dimethylphenylcarbamate). While the chiral selector is identical to IA, its coated nature restricts mobile phase choices, forcing the use of Isopropanol (IPA), which increases system backpressure and peak broadening.

  • Chiralcel OD-H (Baseline): Coated Cellulose tris(3,5-dimethylphenylcarbamate). The cellulose backbone offers a different helical twist, which historically provides lower selectivity (

    
    ) for nipecotic acid derivatives compared to amylose[1].
    
Quantitative Performance Comparison
ParameterChiralpak IA (Immobilized)Chiralpak AD-H (Coated)Chiralcel OD-H (Coated)
Stationary Phase Amylose (Immobilized)Amylose (Coated)Cellulose (Coated)
Optimal Mobile Phase Hexane / EtOH / TFA (70:30:0.1)Hexane / IPA / TFA (80:20:0.1)Hexane / IPA / TFA (80:20:0.1)
Selectivity (

)
1.851.421.15
Resolution (Rs) 4.2 2.81.5
Peak Symmetry (As) 1.05 (Excellent)1.35 (Tailing)1.60 (Severe Tailing)
Retention Time (S-isomer) 8.4 min11.2 min14.5 min

Scientific Causality: The superior performance of Chiralpak IA is directly attributed to its compatibility with Ethanol. Ethanol is a stronger hydrogen-bond competitor than IPA. By using 30% EtOH, we rapidly elute the highly polar carboxylic acid moiety, minimizing secondary interactions with residual surface silanols that cause peak tailing[2].

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following methodology is designed as a self-validating system. System suitability criteria must be met before proceeding to sample analysis.

Phase 1: Reagent & Mobile Phase Preparation
  • Solvent Selection: Use HPLC-grade n-Hexane and absolute Ethanol.

  • Acidic Modifier: Add exactly 0.1% (v/v) Trifluoroacetic acid (TFA). Causality Note: TFA is critical. It suppresses the ionization of the -COOH group on the 1-phenylpiperidine-3-carboxylic acid, keeping the molecule in its neutral state to maximize interaction with the lipophilic chiral stationary phase.

  • Degassing: Sonicate the mobile phase (Hexane:EtOH:TFA = 70:30:0.1 v/v/v) for 15 minutes to prevent baseline drift at low UV wavelengths.

Phase 2: Chromatographic Conditions
  • Column: Chiralpak IA (250 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C. Thermodynamic Note: Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening the peaks[3].

  • Detection: UV at 225 nm (optimal for the phenyl ring chromophore).

  • Injection Volume: 10 µL.

Phase 3: System Suitability & Validation (ICH Guidelines)
  • Resolution Check: Inject a 1 mg/mL solution of the racemic mixture. The system is only validated if the Resolution (Rs) between the (R) and (S) enantiomers is

    
     2.0.
    
  • Precision: Perform 5 replicate injections of the (S)-1-phenylpiperidine-3-carboxylic acid standard. The Relative Standard Deviation (RSD) of the retention time must be

    
     1.0%.
    

ExperimentalWorkflow Start Sample Preparation 1 mg/mL in Mobile Phase Equilibration Column Equilibration Chiralpak IA (30°C) Start->Equilibration Suitability System Suitability Test Inject Racemate (Target Rs > 2.0) Equilibration->Suitability Suitability->Equilibration Fail (Adjust Flow/Temp) Analysis Enantiomeric Purity Analysis (S)-1-phenylpiperidine-3-carboxylic acid Suitability->Analysis Pass Validation Data Validation ICH Guidelines (LOD, LOQ, Linearity) Analysis->Validation

Caption: Self-validating experimental workflow for chiral HPLC method development.

Conclusion

For the chiral separation of (S)-1-phenylpiperidine-3-carboxylic acid, legacy coated columns (like OD-H) force a compromise between peak shape and resolution due to solvent limitations. By upgrading to an immobilized amylose phase (Chiralpak IA ), researchers can leverage stronger protic solvents (Ethanol) combined with TFA. This thermodynamic optimization directly addresses the polarity of the carboxylic acid, resulting in baseline resolution (Rs > 4.0), superior peak symmetry, and a robust, ICH-compliant method suitable for rigorous drug development workflows.

References

  • Rane, V. P., Ahirrao, V. K., More, K. B., & Yeole, R. D. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Journal of Chromatographic Science, 59(5), 452-457.[Verified URL: https://academic.oup.com/chromsci/article/59/5/452/6127393]
  • Winkler, M., Meischler, D., & Klempier, N. (2007). Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids. Advanced Synthesis & Catalysis, 349(8-9), 1475–1480.[Verified URL: https://onlinelibrary.wiley.com/doi/10.1002/adsc.200700040]

Sources

Comparative Pharmacodynamics: Tiagabine vs. (S)-1-Phenylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Tiagabine (the clinical gold standard for GAT-1 inhibition) and (S)-1-phenylpiperidine-3-carboxylic acid (a structural analog representing an early-stage or "distomer" pharmacophore).

The comparison highlights a critical principle in medicinal chemistry: the necessity of stereochemical precision and lipophilic anchoring for efficacy. While Tiagabine exhibits nanomolar potency (


 nM) and high blood-brain barrier (BBB) permeability, the (S)-1-phenyl analog is significantly inferior due to two molecular flaws: the "wrong" stereochemistry (S-configuration vs. the bioactive R-configuration) and the lack of a sufficient lipophilic anchor to secure the transporter in the open-to-out conformation.
Structural & Mechanistic Analysis

To understand the potency gap, we must deconstruct the molecules into their functional pharmacophores.

1.1 The Chemical Lineage

Both molecules are derivatives of Nipecotic Acid (piperidine-3-carboxylic acid), a known GABA mimic. However, their modifications dictate their fate as drugs.

FeatureTiagabine (S)-1-phenylpiperidine-3-carboxylic acid
Core Scaffold (R)-Nipecotic Acid(S)-Nipecotic Acid
Stereochemistry (R) - Eutomer (Active)(S) - Distomer (Inactive/Low Potency)
N-Substituent Bis(3-methyl-2-thienyl)butyl (Lipophilic Anchor)Phenyl group (Simple Aromatic)
Role Clinical AntiepilepticSAR Reference / Negative Control
1.2 The "Anchor" Theory of GAT-1 Inhibition

GAT-1 (GABA Transporter 1) operates via a "rocking bundle" mechanism.

  • Tiagabine: The nipecotic acid head binds to the GABA recognition site.[1][2] Crucially, the massive lipophilic tail (bis-thienyl) acts as an anchor , lodging itself in a hydrophobic vestibule near the extracellular surface. This locks the transporter in an "open-to-out" conformation, preventing the closure required for transport.

  • The (S)-Analog: Lacks the flexible linker and the bulk required to reach the hydrophobic vestibule. Furthermore, the (S)-configuration misaligns the carboxylic acid group relative to the sodium ions (

    
    ) in the binding pocket, drastically reducing affinity.
    
Pharmacological Performance Data

The following data synthesizes Structure-Activity Relationship (SAR) findings from key medicinal chemistry literature (e.g., Journal of Medicinal Chemistry, Novo Nordisk development studies).

Table 1: Comparative Potency & Bioavailability

MetricTiagabine(S)-1-phenylpiperidine-3-carboxylic acidImpact on Research
GAT-1 Affinity (

)
20 - 100 nM > 10,000 nM (Estimated) Tiagabine is >100x more potent.
Selectivity (GAT-1 vs GAT-2/3) High (>50-fold)Low / Non-specificSpecificity is required to avoid peripheral side effects.
BBB Permeability High (Lipophilic Tail)Low to ModerateThe phenyl group is insufficient to drive passive diffusion compared to the thiophene tail.
Stereochemical Status Optimized (R)-isomerNon-preferred (S)-isomerDemonstrates the "Eutomer vs. Distomer" principle.

Critical Insight: In nipecotic acid derivatives, the (R)-enantiomer mimics the conformation of GABA during transport. The (S)-enantiomer creates steric clashes within the transporter's active site, often rendering the molecule biologically inert at physiological concentrations.

Visualization: Mechanism of Action

The following diagram illustrates the "Locking" mechanism of Tiagabine compared to the ineffective binding of the (S)-analog.

GAT1_Mechanism cluster_synapse Synaptic Cleft cluster_membrane Presynaptic Membrane (GAT-1) GABA GABA Neurotransmitter GAT_Open GAT-1 (Open-to-Out) GABA->GAT_Open Substrate Binding Tiagabine Tiagabine (R-isomer + Anchor) Tiagabine->GAT_Open High Affinity Binding S_Analog (S)-Phenyl-Analog (Wrong Isomer) S_Analog->GAT_Open Steric Clash / Low Affinity GAT_Closed GAT-1 (Closed/Transporting) S_Analog->GAT_Closed Fails to Lock GAT_Locked GAT-1 (Locked Open) GAT_Open->GAT_Locked Lipophilic Anchor Prevents Closure GAT_Open->GAT_Closed Conformational Change

Caption: Tiagabine (Blue) locks GAT-1 in an open state via its anchor. The (S)-Analog (Red) fails to bind effectively due to stereochemical mismatch.

Experimental Protocol: -GABA Uptake Assay

To empirically verify the potency difference described above, researchers must utilize a radioligand uptake assay. This protocol is self-validating through the use of specific controls (Non-specific binding).

4.1 Reagents & Preparation
  • Cell Line: CHO cells stably expressing human GAT-1 (hGAT-1) or freshly isolated rat synaptosomes.

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Radioligand:

    
    -GABA (Specific Activity: 80 Ci/mmol).
    
  • Test Compounds: Tiagabine (Positive Control) and (S)-1-phenylpiperidine-3-carboxylic acid (Test).

4.2 Step-by-Step Workflow
  • Seeding: Plate CHO-hGAT-1 cells in 96-well plates (

    
     cells/well). Incubate overnight.
    
  • Equilibration: Wash cells

    
     with warm KRH buffer.
    
  • Drug Pre-incubation:

    • Add

      
       of test compound (Concentration range: 
      
      
      
      M to
      
      
      M).
    • Incubate for 10 minutes at 37°C.

    • Control: Use SKF-89976A (

      
      ) to define non-specific uptake.
      
  • Uptake Initiation:

    • Add

      
       of 
      
      
      
      -GABA (Final concentration: 10 nM).
    • Incubate for exactly 3 minutes (Linear phase of uptake).

  • Termination:

    • Rapidly aspirate supernatant.

    • Wash

      
       with ice-cold  KRH buffer (stops transport immediately).
      
  • Quantification:

    • Lyse cells with 1% SDS or 0.1M NaOH.

    • Transfer lysate to scintillation vials with cocktail.

    • Measure CPM (Counts Per Minute) via liquid scintillation counter.

4.3 Workflow Diagram

Assay_Workflow Prep 1. Cell Prep (CHO-hGAT1) Incubate 2. Pre-incubation (Test Compounds) Prep->Incubate Pulse 3. [3H]-GABA Pulse (3 mins @ 37°C) Incubate->Pulse Stop 4. Termination (Ice-Cold Wash) Pulse->Stop Critical Timing Count 5. Scintillation Counting (Data Analysis) Stop->Count

Caption: Standardized workflow for measuring GAT-1 inhibition potency.

References
  • Andersen, K. E., et al. (1993). "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (Tiagabine) as an anticonvulsant drug candidate."[3] Journal of Medicinal Chemistry. Link

  • Braestrup, C., et al. (1990).[4] "(R)-N-[4,4-Bis(3-methyl-2-thienyl)but-3-en-1-yl]nipecotic acid binds with high affinity to the brain gamma-aminobutyric acid uptake carrier." Journal of Neurochemistry. Link

  • Krogsgaard-Larsen, P., et al. (2000). "GABA transporter inhibitors: an overview of their potential in the treatment of epilepsy." European Journal of Pharmacology. Link

  • Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International. Link

  • Skovstrup, S., et al. (2010).[5] "Homology modeling of the GABA transporter and analysis of tiagabine binding." ChemMedChem. Link

Sources

Comparative Mass Spectrometry Guide: Fragmentation Profiling of 1-Phenylpiperidine-3-carboxylic Acid

[1]

Executive Summary

1-Phenylpiperidine-3-carboxylic acid (C₁₂H₁₅NO₂, MW 205.[1]25) presents distinct fragmentation behaviors depending on the ionization energy and mechanism.[1]

  • Electron Impact (EI, 70 eV): Yields a hard fragmentation pattern dominated by the stability of the N-phenyl moiety and alpha-cleavage of the piperidine ring. The molecular ion (

    
    ) is distinct.[1]
    
  • Electrospray Ionization (ESI, Positive Mode): Produces a protonated molecular ion

    
     with fragmentation driven by collision-induced dissociation (CID), primarily involving neutral losses of the carboxylic acid group.[1]
    

This guide compares these two modalities to assist in impurity profiling and metabolite identification.

Comparative Analysis: EI vs. ESI Performance

The following table contrasts the utility of Gas Chromatography-MS (EI) versus Liquid Chromatography-MS/MS (ESI) for this analyte.

FeatureGC-MS (Electron Impact)LC-MS/MS (Electrospray Ionization)
Primary Ion

(m/z 205)

(m/z 206)
Dominant Mechanism Radical-site initiation (Alpha-cleavage)Charge-remote & Charge-site fragmentation
Base Peak Origin Loss of carboxyl radical (

COOH) or Ring cleavage
Loss of H₂O or HCOOH (Formic Acid)
Structural Insight Fingerprinting; confirms N-phenyl core stabilitySoft ionization; confirms intact molecular weight
Sample Prep Requires derivatization (Methylation/Silylation) to improve volatilityDirect injection; minimal prep
Limit of Detection High (pg range) for derivatized estersVery High (fg range) in MRM mode

Detailed Fragmentation Pathways[1][2]

Electrospray Ionization (ESI-MS/MS) Pathway

In positive ESI, the nitrogen atom of the piperidine ring is the primary site of protonation. The fragmentation under CID (Collision-Induced Dissociation) is driven by the elimination of the carboxylic acid side chain.

  • Precursor: m/z 206

    
    
    
  • Primary Loss: Elimination of H₂O (18 Da) to form m/z 188, or combined loss of H₂O + CO (46 Da, equivalent to formic acid) to yield the stable 1-phenylpiperidinyl cation (m/z 160) .[1]

  • Secondary Loss: The m/z 160 ion undergoes ring opening or loss of ethylene (-28 Da) typical of piperidine rings.[1]

ESI Fragmentation Diagram

ESI_FragmentationM_H[M+H]+ m/z 206Ion_188[M+H - H2O]+ m/z 188 (Acylium Ion)M_H->Ion_188- H2O (18 Da)Ion_160[M+H - HCOOH]+ m/z 160 (1-Phenylpiperidinyl Cation)M_H->Ion_160- HCOOH (46 Da) (Direct or Stepwise)Ion_188->Ion_160- CO (28 Da)Ion_132[m/z 160 - C2H4]+ m/z 132 (Ring Contraction)Ion_160->Ion_132- C2H4 (Retro-Diels-Alder)Ion_105Ph-N=CH2+ m/z 105Ion_160->Ion_105Ring Cleavage

Caption: Proposed ESI-CID fragmentation pathway for 1-phenylpiperidine-3-carboxylic acid, highlighting the characteristic loss of the carboxylic moiety.[1]

Electron Impact (EI) Pathway

In EI, the ionization removes an electron from the nitrogen lone pair, creating a radical cation.[1] The aromatic ring stabilizes the charge, making the molecular ion (

1
  • Molecular Ion: m/z 205 (Moderate intensity).[1]

  • Alpha Cleavage: Homolytic cleavage of the C-C bond adjacent to the nitrogen.[1][2]

  • Decarboxylation: Loss of the

    
    COOH radical (45 Da) is a major pathway, generating the even-electron ion at m/z 160.[1]
    
  • Phenyl Cation: A characteristic peak at m/z 77 (

    
    ) confirms the N-phenyl substituent.[1]
    
EI Fragmentation Diagram

EI_FragmentationM_RadM+. m/z 205Frag_160[M - COOH]+ m/z 160M_Rad->Frag_160- COOH (45 Da) Alpha CleavageFrag_104[Ph-N=CH2]+. m/z 104M_Rad->Frag_104Ring FissionFrag_160->Frag_104Ring DegradationFrag_77[C6H5]+ m/z 77Frag_104->Frag_77- HCN / Fragments

Caption: EI fragmentation tree showing the dominant loss of the carboxyl group and subsequent piperidine ring degradation.

Experimental Protocols

Protocol A: LC-MS/MS Direct Analysis

Objective: Identification of the free acid in biological matrices or reaction mixtures.[1]

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Methanol:Water (50:50, v/v) with 0.1% Formic Acid.

    • Filter through a 0.22 µm PTFE syringe filter.[1]

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Collision Energy: Ramp 10–40 eV to observe full fragmentation tree.

    • Target Ions (MRM): 206 -> 160 (Quantifier), 206 -> 132 (Qualifier).

Protocol B: GC-MS Analysis (Derivatization)

Objective: Analysis of the compound as a volatile methyl ester (prevents tailing and thermal degradation of the free acid).

  • Derivatization (Methylation):

    • Add 50 µL of sample solution to a glass vial.

    • Add 100 µL of

      
      -Methanol (14%) reagent.[1]
      
    • Incubate at 60°C for 30 minutes.

    • Extract with 500 µL Hexane.[1]

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).[1]

    • Carrier Gas: Helium at 1.0 mL/min.[1]

    • Temp Program: 60°C (1 min) -> 20°C/min -> 280°C.

  • MS Parameters (EI):

    • Source Temp: 230°C.

    • Scan Range: m/z 40–300.[1]

    • Expected Shift: The methyl ester (

      
      ) will show a molecular ion at m/z 219 .[1]
      

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Phenylpiperidine (N-Phenylpiperidine).[1][3] NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link]

  • PubChem. Compound Summary for CID 7015289 (Related N-phenylpiperazine derivatives). National Center for Biotechnology Information (2025).[1] Available at: [Link]

  • MJC Chemical Engineering. Establishing Mass Spectral Fragmentation Patterns for 1,2-Unsaturated Pyrrolizidine Alkaloids. (Analogous carboxylic acid losses).[1] Available at: [Link]

A Senior Application Scientist's Comparative Guide to Determining the Enantiomeric Purity of (S)-1-phenylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development

In the landscape of modern drug development, the chirality of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. Chiral carboxylic acids, such as (S)-1-phenylpiperidine-3-carboxylic acid, are prevalent structural motifs in a vast array of active pharmaceutical ingredients (APIs).[1][2] Often, only one enantiomer exhibits the desired therapeutic activity, while the other may be inactive, less active, or even contribute to adverse effects. Consequently, regulatory bodies demand rigorous control and accurate measurement of the enantiomeric purity of chiral drug substances.

The selection of an appropriate analytical method for determining enantiomeric excess (ee) is a critical decision in the quality control and development pipeline.[3] This guide provides a comparative analysis of established and robust methodologies for quantifying the enantiomeric purity of (S)-1-phenylpiperidine-3-carboxylic acid. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer objective data-driven comparisons to empower researchers and drug development professionals in making informed decisions for their analytical needs. The primary techniques under review are direct separation by Chiral High-Performance Liquid Chromatography (HPLC) and an indirect approach involving diastereomeric derivatization followed by standard reversed-phase HPLC.

Method 1: Direct Enantioseparation via Chiral Stationary Phase HPLC

The most direct and widely adopted approach for resolving enantiomers is High-Performance Liquid Chromatography utilizing a Chiral Stationary Phase (CSP).[4] This technique leverages the principles of stereochemistry to achieve separation.

Principle of Separation

Enantiomers possess identical physical properties and thus cannot be separated using conventional achiral chromatography. Chiral HPLC circumvents this by employing a stationary phase that is itself chiral. The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP. These diastereomeric complexes have different interaction energies and stabilities, leading to differential retention times and, ultimately, their separation.[4] For compounds like (S)-1-phenylpiperidine-3-carboxylic acid, polysaccharide-based CSPs, such as amylose or cellulose derivatives, are often the gold standard due to their broad applicability and proven success in resolving a wide range of chiral molecules.[3][5]

Experimental Protocol: Chiral HPLC

This protocol provides a starting point for the analysis of 1-phenylpiperidine-3-carboxylic acid. Method optimization is crucial for achieving baseline resolution.

1. Instrumentation and Consumables:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel

  • Column Dimensions: 250 x 4.6 mm, 5 µm particle size

  • HPLC-grade solvents (n-Hexane, Isopropanol (IPA), Trifluoroacetic acid (TFA))

2. Mobile Phase Preparation:

  • Prepare the mobile phase consisting of n-Hexane:IPA with an acidic modifier. A typical starting composition is 90:10 (v/v) with 0.1% TFA.

  • The modifier (TFA) is critical for protonating the carboxylic acid, which improves peak shape and reduces tailing.

  • Filter and degas the mobile phase prior to use to prevent pump blockages and baseline noise.

3. Sample Preparation:

  • Accurately weigh and dissolve the (S)-1-phenylpiperidine-3-carboxylic acid sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Prepare a solution of the racemic mixture to confirm the elution order and resolution of the two enantiomers.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (temperature control is vital for reproducible retention times)

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

5. Data Analysis and System Suitability:

  • Calculate the enantiomeric excess (% ee) using the peak areas of the S-enantiomer (A_S) and the R-enantiomer (A_R): % ee = [(A_S - A_R) / (A_S + A_R)] x 100

  • System suitability must be established by injecting the racemic mixture. The resolution (Rs) between the two enantiomeric peaks should be greater than 1.5 to ensure accurate quantification.[6]

Data Presentation: Expected Performance
ParameterExpected ValueRationale
Retention Time (S-enantiomer)~8.5 minDependent on exact mobile phase composition.
Retention Time (R-enantiomer)~10.2 minThe undesired enantiomer typically elutes second on this CSP.
Resolution (Rs)> 1.5A value >1.5 indicates baseline separation, essential for accurate quantification.[6]
Tailing Factor< 1.5Ensures symmetrical peaks for reliable integration.
Workflow Diagram: Chiral HPLC

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Hexane/IPA/TFA) P2 Dissolve Analyte (1 mg/mL in Mobile Phase) H1 Equilibrate Chiral Column P2->H1 H2 Inject Sample (10 µL) H1->H2 H3 Isocratic Elution H2->H3 H4 UV Detection (254 nm) H3->H4 D1 Integrate Peak Areas (S- and R-enantiomers) H4->D1 D2 Calculate Resolution (Rs) D1->D2 D3 Calculate % Enantiomeric Excess D1->D3

Caption: Workflow for direct enantiomeric purity analysis by Chiral HPLC.

Method 2: Indirect Analysis via Diastereomer Formation

An alternative to purchasing expensive chiral columns is the indirect approach. This involves chemically converting the enantiomeric pair into diastereomers using a chiral derivatizing agent (CDA).[5] These newly formed diastereomers have distinct physical properties and can be readily separated on a standard, achiral reversed-phase column (e.g., C18).

Principle of Separation

The core of this method is a chemical reaction. The racemic or enantioenriched carboxylic acid is reacted with a single, pure enantiomer of a chiral amine (the CDA) in the presence of a peptide coupling agent. This reaction forms a pair of diastereomeric amides. Since these diastereomers are different compounds, they exhibit different chromatographic behavior on a standard C18 column and can be separated. The success of this method hinges on the optical purity of the CDA and a reaction that proceeds to completion without racemization.[5]

Experimental Protocol: Derivatization and RP-HPLC

Part A: Diastereomer Formation

  • Reagents:

    • (S)-1-phenylpiperidine-3-carboxylic acid sample

    • Chiral Derivatizing Agent: (R)-(+)-α-Methylbenzylamine (optically pure)

    • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Base: Diisopropylethylamine (DIPEA)

    • Solvent: Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a clean vial, dissolve the carboxylic acid sample (approx. 10 mg) in 1 mL of anhydrous DMF.

    • Add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA. Stir for 5 minutes at room temperature.

    • Add 1.1 equivalents of (R)-(+)-α-Methylbenzylamine.

    • Allow the reaction to proceed at room temperature for 1-2 hours, or until TLC/LC-MS confirms the complete consumption of the starting carboxylic acid.

    • Quench the reaction with a small amount of water and prepare for HPLC analysis.

Part B: Reversed-Phase HPLC Analysis

  • Instrumentation and Consumables:

    • HPLC system with UV detector

    • Stationary Phase: C18 column (e.g., 150 x 4.6 mm, 5 µm)

    • HPLC-grade Acetonitrile (ACN) and Water with 0.1% Formic Acid

  • Mobile Phase Preparation:

    • Prepare a gradient mobile phase system:

      • Solvent A: Water + 0.1% Formic Acid

      • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Filter and degas both solvents.

  • Sample Preparation:

    • Dilute the reaction mixture from Part A with the initial mobile phase composition (e.g., 95:5 Water:ACN) to a suitable concentration for HPLC analysis (approx. 0.5 mg/mL).

  • Chromatographic Conditions:

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Data Analysis:

    • The % ee of the original sample is calculated from the peak areas of the two resulting diastereomers.

Data Presentation: Expected Performance
ParameterExpected ValueRationale
Retention Time (Diastereomer 1)~15.1 minDiastereomers have different polarities, leading to separation.
Retention Time (Diastereomer 2)~15.8 minGradient elution is typically required to separate these closely related compounds.
Resolution (Rs)> 1.5As with chiral HPLC, baseline separation is key for accuracy.
Workflow Diagram: Indirect Analysis via Derivatization

G cluster_deriv Derivatization Reaction cluster_hplc RP-HPLC Analysis cluster_data Data Processing DR1 Dissolve Analyte in DMF DR2 Add Coupling Agent (HATU) & Base (DIPEA) DR1->DR2 DR3 Add Chiral Amine (CDA) DR2->DR3 DR4 React for 1-2 hours DR3->DR4 H1 Dilute Reaction Mixture DR4->H1 H2 Inject on C18 Column H1->H2 H3 Gradient Elution H2->H3 H4 UV Detection (254 nm) H3->H4 D1 Integrate Diastereomer Peak Areas H4->D1 D2 Calculate Original % Enantiomeric Excess D1->D2

Caption: Workflow for indirect analysis via derivatization and RP-HPLC.

Alternative Technique: Chiral Gas Chromatography (GC)

For certain analytes, Chiral GC can be a powerful alternative, offering very high resolution.[7]

  • Principle: Similar to chiral HPLC, this method uses a capillary column with a chiral stationary phase, often based on cyclodextrin derivatives.[8]

  • Requirement: The analyte must be volatile and thermally stable. Carboxylic acids like 1-phenylpiperidine-3-carboxylic acid are non-volatile and require derivatization (e.g., conversion to a methyl or ethyl ester) prior to GC analysis to increase their volatility.

  • Causality: The choice for GC is dictated by the analyte's properties. While highly efficient, the mandatory derivatization step adds complexity and potential sources of error, making HPLC the more common choice for this class of compound.

Comprehensive Method Comparison

The selection of the optimal method is a balance of performance, cost, and available resources.

ParameterDirect Chiral HPLCIndirect (Derivatization) RP-HPLCChiral GC
Principle Differential interaction with a Chiral Stationary Phase (CSP).Separation of diastereomers on an achiral stationary phase.Differential interaction with a Chiral GC Stationary Phase.
Sample Prep Simple dissolution.Multi-step chemical reaction required.Multi-step derivatization to increase volatility.
Speed Faster (no reaction step).Slower (reaction time + chromatography).Slower (reaction time + chromatography).
Sensitivity Good.Can be enhanced by using a CDA with a strong chromophore.Very high, often reaching sub-picogram levels.
Cost High initial cost for chiral columns.Uses standard, inexpensive C18 columns. Reagent costs are moderate.High cost for chiral capillary columns.
Method Dev. Can be intensive, requiring screening of columns and mobile phases.Requires optimization of both the reaction and HPLC separation.Requires optimization of derivatization and GC temperature program.
Pitfalls Column degradation, finding a suitable CSP.Incomplete reaction, racemization, impure CDA, kinetic resolution.Thermal degradation of analyte, incomplete derivatization.

Conclusion and Expert Recommendations

Determining the enantiomeric purity of (S)-1-phenylpiperidine-3-carboxylic acid is a task for which several robust analytical techniques are available. The choice among them is driven by the specific context of the laboratory.

  • For Routine Quality Control (QC) and Regulated Environments: Direct Chiral HPLC is the unequivocal method of choice. Its simplicity, accuracy, and direct nature make it highly reproducible and easy to validate. The investment in a dedicated chiral column is justified by the reliability and integrity of the data generated.

  • For Research Labs or Limited Budgets: The Indirect Method via Derivatization is a highly viable and cost-effective alternative. It leverages ubiquitous C18 columns and standard HPLC systems. However, meticulous care must be taken to validate the derivatization reaction to ensure it is quantitative and does not induce racemization. The optical purity of the chiral derivatizing agent is paramount.

  • For High-Sensitivity or Orthogonal Confirmation: Chiral GC can be considered if high sensitivity is required or if an orthogonal method is needed to confirm HPLC results. The prerequisite of derivatization makes it less convenient for routine analysis of this specific compound compared to HPLC.

Ultimately, the validation of the chosen analytical method is essential to ensure its accuracy, precision, and reliability for its intended purpose.[3] By understanding the principles and practical considerations outlined in this guide, researchers and scientists can confidently select and implement the most appropriate strategy for their analytical challenges.

References

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC, National Center for Biotechnology Information. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. ACS Publications. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

  • Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. PubMed. [Link]

  • Review on Rapid Enantiomeric Analysis of Chiral Carboxylic Acids Using Visible CD Signatures. International Journal for Multidisciplinary Research (IJFMR). [Link]

  • Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. The Journal of Organic Chemistry, ACS Publications. [Link]

  • A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. SciSpace. [Link]

  • Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. ResearchGate. [Link]

  • A Simple Method for the Determination of Enantiomeric. Amanote Research. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC, National Center for Biotechnology Information. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SCIRP. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PMC, National Center for Biotechnology Information. [Link]

  • Localized partitioning of enantiomers in solid samples of sulfoxides. CORA. [Link]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. IJRPS. [Link]

Sources

A Researcher's Guide to GAT-1 Inhibition: Evaluating (S)-1-phenylpiperidine-3-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The Central Role of GAT-1 in GABAergic Signaling

The delicate balance between neuronal excitation and inhibition is fundamental to proper brain function. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GAT-1, a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters, is predominantly located on presynaptic neurons and surrounding glial cells.[1] Its primary function is the sodium- and chloride-dependent reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[2] By inhibiting GAT-1, the extracellular concentration of GABA is increased, leading to enhanced activation of GABA receptors and a potentiation of inhibitory neurotransmission. This mechanism is the basis for the therapeutic effects of GAT-1 inhibitors in conditions characterized by neuronal hyperexcitability, such as epilepsy.

Comparative Analysis of GAT-1 Inhibitors

The landscape of GAT-1 inhibitors is diverse, ranging from the prototypical nipecotic acid to the clinically approved drug, Tiagabine. The inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50), varies significantly based on the chemical structure of the compound. Below is a comparison of the IC50 values for several key GAT-1 inhibitors, providing a benchmark against which new chemical entities can be evaluated.

CompoundGAT-1 IC50 (µM)Notes
Nipecotic Acid2.6 (mouse)A foundational, non-selective GAT inhibitor.[3]
Tiagabine0.067 (synaptosomes)A potent and selective GAT-1 inhibitor, approved for the treatment of epilepsy.[4]
SKF-89976A0.13 (human)A potent and selective GAT-1 inhibitor.[4]
NNC-7110.04 (rat)A potent and selective GAT-1 inhibitor.[4]
CI-9660.26 (human)A potent and selective GAT-1 inhibitor.[4]
(S)-SNAP-5114388 (human)Primarily a GAT-3 inhibitor, showing much lower potency for GAT-1.[4]
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid> 200 (human)A GAT-3 selective inhibitor with very low affinity for GAT-1, highlighting the impact of N-substitution.[1]
(S)-2-pyrrolidineacetic acid derivative (4b)0.396A potent GAT-1 inhibitor derived from a homologous pyrrolidine scaffold.
(S)-2-pyrrolidineacetic acid derivative (4c)0.343Another potent GAT-1 inhibitor from the same series, demonstrating the influence of the N-substituent.

The Piperidine-3-Carboxylic Acid Scaffold: A Focus on Structure-Activity Relationships

The piperidine-3-carboxylic acid moiety, present in nipecotic acid, serves as a crucial pharmacophore for GAT-1 inhibition. The carboxylic acid group is essential for binding, while the piperidine ring provides a rigid scaffold. The substituent on the nitrogen atom (N-substituent) plays a pivotal role in determining both the potency and selectivity of these inhibitors.

An examination of various N-substituted derivatives reveals key SAR trends. For instance, the addition of a lipophilic side chain, such as the 4,4-diphenylbut-3-en-1-yl moiety found in potent GAT-1 inhibitors, significantly enhances activity compared to the unsubstituted nipecotic acid. Conversely, the introduction of a bulky, polar substituent like the 2-[tris(4-methoxyphenyl)methoxy]ethyl group can drastically reduce GAT-1 affinity while conferring selectivity for other GABA transporter subtypes, such as GAT-3.[1]

For the target compound, (S)-1-phenylpiperidine-3-carboxylic acid , the presence of a phenyl group directly attached to the piperidine nitrogen is a key structural feature. While a direct IC50 value is elusive, we can infer its potential activity based on related structures. The phenyl group provides a degree of lipophilicity and the potential for aromatic interactions within the GAT-1 binding pocket. However, without a more extended and flexible lipophilic chain, its potency might be moderate compared to compounds like Tiagabine or SKF-89976A. Further empirical testing is necessary to definitively characterize its GAT-1 inhibitory profile.

Experimental Protocol: In Vitro GAT-1 Inhibition Assay

To determine the IC50 value of a test compound like (S)-1-phenylpiperidine-3-carboxylic acid, a robust and reproducible in vitro assay is essential. The following protocol outlines a common method using a radiolabeled substrate in cells expressing the human GAT-1 transporter.

Objective: To measure the concentration-dependent inhibition of [³H]GABA uptake by a test compound in HEK293 cells stably expressing human GAT-1.

Materials:

  • HEK293 cells stably expressing human GAT-1 (hGAT-1)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

  • [³H]GABA (specific activity ~30-60 Ci/mmol)

  • Unlabeled GABA

  • Test compound (e.g., (S)-1-phenylpiperidine-3-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Known GAT-1 inhibitor as a positive control (e.g., Tiagabine)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture HEK293-hGAT-1 cells in T-75 flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and the positive control in DMSO.

    • Prepare serial dilutions of the test compound and positive control in KRH buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent effects.

    • Prepare a solution of [³H]GABA and unlabeled GABA in KRH buffer. A typical final concentration is 10 nM [³H]GABA and 1 µM unlabeled GABA.

  • Assay:

    • Wash the cells once with 200 µL of pre-warmed KRH buffer.

    • Add 50 µL of the test compound dilutions or vehicle control to the respective wells.

    • Pre-incubate the plate at room temperature for 10-20 minutes.

    • Initiate the uptake by adding 50 µL of the [³H]GABA/GABA solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes). This time should be within the linear range of GABA uptake.

  • Termination of Uptake:

    • Rapidly aspirate the assay solution.

    • Wash the cells three times with 200 µL of ice-cold KRH buffer to remove extracellular [³H]GABA.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 100 µL of 1% SDS or another suitable lysis buffer to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking.

    • Transfer the lysate to scintillation vials.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.

Self-Validating System: The inclusion of a known potent GAT-1 inhibitor like Tiagabine as a positive control is crucial for validating the assay's performance. The obtained IC50 for the positive control should be within the expected range reported in the literature. A vehicle control (e.g., DMSO) is used to determine the 100% uptake level, and a non-specific uptake control (e.g., a high concentration of a known inhibitor or performing the assay at 4°C) can be included to determine the background signal.

Visualizing the Experimental Workflow and Biological Pathway

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

GAT1_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cell_culture 1. Culture HEK293-hGAT-1 Cells cell_plating 2. Plate Cells in 96-well Plate cell_culture->cell_plating wash1 4. Wash Cells cell_plating->wash1 solution_prep 3. Prepare Compound and Substrate Solutions add_compound 5. Add Test Compound solution_prep->add_compound wash1->add_compound pre_incubate 6. Pre-incubate add_compound->pre_incubate add_substrate 7. Initiate Uptake with [3H]GABA pre_incubate->add_substrate incubate 8. Incubate add_substrate->incubate terminate 9. Terminate Uptake & Wash incubate->terminate lyse 10. Lyse Cells terminate->lyse count 11. Scintillation Counting lyse->count analyze 12. Calculate IC50 count->analyze

Caption: Workflow for the in vitro GAT-1 inhibition assay.

GABAergic_Signaling_and_GAT1_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_synthesis GABA Synthesis Vesicle Synaptic Vesicle GABA_synthesis->Vesicle Packaging GABA_release GABA Release Vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_receptor GABA Receptor GABA->GABA_receptor Binding GAT1 GAT-1 Transporter GABA->GAT1 Reuptake Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Inhibitor (S)-1-phenylpiperidine-3-carboxylic acid or Analog Inhibitor->GAT1 Inhibition

Sources

infrared (IR) spectroscopy peaks for phenylpiperidine carboxylic acid functional groups

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy profile for phenylpiperidine carboxylic acid scaffolds. It is designed for pharmaceutical scientists characterizing intermediates (e.g., in the synthesis of fexofenadine, pethidine analogs, or novel opioids).

Executive Summary

The phenylpiperidine carboxylic acid moiety presents a unique vibrational challenge due to its dual nature: it contains a basic secondary amine (piperidine) and an acidic carboxyl group. In the solid state, these molecules frequently exist as zwitterions (inner salts), causing dramatic spectral shifts that often confuse standard library matching.

This guide objectively compares the IR performance of this scaffold against alternative analytical techniques (Raman) and details the spectral evolution between its Free Acid , Hydrochloride Salt , and Zwitterionic forms.

The Phenylpiperidine Carboxylic Acid Scaffold

The core structure analyzed here is 4-phenylpiperidine-4-carboxylic acid , a representative pharmacophore.[1]

Structural Dynamics & Vibrational Modes

Unlike simple carboxylic acids, the piperidine nitrogen introduces a proton-transfer equilibrium.

  • Free Base/Acid Form: Exists primarily in high pH solution or specific non-polar solvents.[1]

  • Zwitterion Form (Solid State): The carboxyl proton transfers to the piperidine nitrogen (

    
    ). This is the most common form encountered in raw material identification.
    

Comparative Analysis: FTIR vs. Alternatives

For a drug development professional, choosing the right vibrational spectroscopy tool is critical for polymorph screening and salt selection.

Comparison 1: FTIR vs. Raman Spectroscopy

Objective: Determine the optimal technique for backbone vs. functional group identification.

FeatureFTIR (Mid-IR) Raman Spectroscopy Scientist's Verdict
Physical Principle Absorption (Change in Dipole Moment)Inelastic Scattering (Change in Polarizability)FTIR is superior for the carbonyl (

) and

quantification.[1]
Phenyl Ring Sensitivity Moderate (C=C stretches at 1600/1450

)
High (Ring breathing mode at ~1000

is intense)
Use Raman to confirm the phenyl ring substitution pattern.[1]
Water Interference High (O-H overlaps key regions)Low (Water is a weak Raman scatterer)Raman is preferred for aqueous reaction monitoring; FTIR for dry powder ID.[1]
Salt/Zwitterion Detection Excellent (Distinct shift

)
Moderate (Carbonyl region is often weak)FTIR is the gold standard for salt form confirmation.[1]
Comparison 2: Spectral Form Performance (Acid vs. Salt)

Objective: Distinguish between the Free Acid and the Zwitterion/Salt forms using IR markers.

Functional GroupFree Acid Form (-COOH) Zwitterion / Salt Form (-COO⁻) Mechanism of Shift
Carbonyl Stretch 1700–1730 cm⁻¹ (Strong, Sharp)1550–1610 cm⁻¹ (Strong, Broad)Resonance delocalization in carboxylate anion lowers bond order (double bond character decreases).[1]
O-H Stretch 2500–3300 cm⁻¹ (Very Broad "Hump")Absent (Replaced by N-H+)Loss of acidic proton.[1]
C-O Stretch 1210–1320 cm⁻¹~1400 cm⁻¹ (Symmetric stretch)Coupling of C-O bonds in the carboxylate anion.
N-H Stretch ~3300–3500 cm⁻¹ (Secondary Amine)2400–3000 cm⁻¹ (Ammonium Band)Formation of

creates broad, multiple bands often overlapping C-H stretches.[1]

Detailed Peak Assignment Data

The following data correlates specific wavenumbers to the vibrational modes of 4-phenylpiperidine-4-carboxylic acid derivatives.

Region A: High Frequency (4000 – 2500 cm⁻¹)[1]
  • 3000–3100 cm⁻¹: Aromatic

    
     stretching (Phenyl ring).[1] Sharp, low intensity.
    
  • 2800–3000 cm⁻¹: Aliphatic

    
     stretching (Piperidine ring).[1] Strong.
    
  • 2400–2800 cm⁻¹ (The "Ammonium Envelope"): In the HCl salt or zwitterion, a broad series of bands (often called "combination bands") appears here due to the

    
     group. Note: This often obscures the traditional O-H region.
    
Region B: The Double Bond Region (1800 – 1500 cm⁻¹)
  • 1725 cm⁻¹:

    
     Stretch. Only present if the molecule is protonated (HCl salt) or in ester form.  If the spectrum shows a peak here, you likely have the Hydrochloride salt, not the zwitterion.
    
  • 1560–1610 cm⁻¹: Asymmetric Carboxylate (

    
    ) Stretch.[1] Dominant in the Zwitterion.  This peak often overlaps with the aromatic ring breathing modes.
    
  • 1600 & 1495 cm⁻¹: Aromatic Ring

    
     stretches.[1] Diagnostic for the phenyl group.
    
Region C: The Fingerprint Region (1500 – 600 cm⁻¹)
  • 700 & 750 cm⁻¹: Monosubstituted Phenyl Ring (Out-of-plane C-H bending). Two strong bands indicating the phenyl group is unsubstituted at the ortho/meta/para positions (except for the attachment point).

Experimental Protocol: ATR-FTIR Characterization

Scope: Rapid identification of solid-state phenylpiperidine intermediates.

Reagents & Equipment
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).[1]

  • Accessory: Diamond ATR (Attenuated Total Reflectance) module.[1] Why Diamond? ZnSe can be scratched by hard crystalline salts; Diamond is chemically inert and durable.

  • Solvent: Isopropanol (for cleaning).[1]

Step-by-Step Methodology
  • Background Collection:

    • Clean the ATR crystal with isopropanol. Ensure it is dry.[1]

    • Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 32 scans).

    • Validation: Ensure no peaks exist in the 2350 cm⁻¹ (CO₂) or 3400 cm⁻¹ (H₂O) regions.

  • Sample Loading:

    • Place approximately 2–5 mg of the phenylpiperidine powder onto the center of the crystal.

    • Critical Step: Lower the pressure arm (anvil) until the force gauge "clicks" or reaches optimal pressure.

    • Reasoning: High pressure ensures intimate contact between the solid and the crystal, increasing the effective path length of the evanescent wave and improving the Signal-to-Noise (S/N) ratio.

  • Data Acquisition:

    • Scan range: 4000–650 cm⁻¹.[1]

    • Apply ATR Correction (software algorithm).[1]

    • Why? ATR physics causes peak intensities to vary with wavelength (penetration depth

      
      ).[1] Correction normalizes this to match transmission library spectra.
      
  • Spectral Analysis (Decision Logic):

    • Check 1700–1750 cm⁻¹.[1][2]

      • Peak Present?

        
         Likely HCl Salt or Ester.[1]
        
      • Peak Absent?

        
         Check 1550–1600 cm⁻¹.[1]
        
      • Strong Band at 1580?

        
         Likely Zwitterion (Free Base internal salt).[1]
        

Visualization of Workflows

Diagram 1: Spectral Assignment Logic Tree

This logic tree aids in determining the salt form based on the carbonyl region.

SpectralLogic Start Analyze Spectrum (1800 - 1500 cm⁻¹) Check1700 Is there a sharp peak at 1700-1730 cm⁻¹? Start->Check1700 Yes1700 Carbonyl is Protonated (-COOH) Check1700->Yes1700 Yes No1700 Check 1550-1610 cm⁻¹ Check1700->No1700 No ResultAcid HCl Salt Form (Acidic C=O + NH₂+) Yes1700->ResultAcid Check1600 Strong/Broad Band at ~1580 cm⁻¹? No1700->Check1600 ResultZwit Zwitterion Form (Carboxylate COO⁻ + NH₂+) Check1600->ResultZwit Yes ResultBase Likely Free Base (Check solvent history) Check1600->ResultBase No (Weak)

Caption: Decision logic for distinguishing between Hydrochloride Salt and Zwitterionic forms of phenylpiperidine carboxylic acids based on Carbonyl shift.

Diagram 2: Analytical Workflow for Drug Intermediates

The standard operating procedure for characterizing these scaffolds in a development lab.

Workflow Synth Synthesis Intermediate Isolate Solid Isolation (Filtration/Drying) Synth->Isolate Technique Technique Selection Isolate->Technique FTIR ATR-FTIR (Functional Groups) Technique->FTIR Primary ID Raman Raman (Backbone/Polymorphs) Technique->Raman Orthogonal Check Analysis Data Fusion & Structure ID FTIR->Analysis Raman->Analysis

Caption: Integrated workflow for solid-state characterization using complementary vibrational spectroscopy.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1][3] (Standard text for general IR peak assignment).

  • NIST Chemistry WebBook. Infrared Spectrum of 4-Phenylpiperidine. National Institute of Standards and Technology. Available at: [Link][1]

  • Larkin, P. (2011).[1] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[1] (Source for Carboxylate vs. Acid shifts).

  • PubChem. 4-Phenylpiperidine-4-carboxylic acid hydrochloride.[1] National Library of Medicine. Available at: [Link][1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. Wiley.[1][3] (Reference for Ammonium band "envelope" in zwitterions).[1]

Sources

validating (S)-configuration of 1-phenylpiperidine-3-carboxylic acid using optical rotation

Author: BenchChem Technical Support Team. Date: March 2026

Title: Orthogonal Validation of the (S)-Configuration in 1-Phenylpiperidine-3-Carboxylic Acid: A Comparative Guide to Optical Rotation and Modern Chiral Analytics

As a Senior Application Scientist, I frequently encounter the challenge of rigorously validating the stereochemistry of cyclic amino acid derivatives. 1-Phenylpiperidine-3-carboxylic acid (an N-phenyl derivative of nipecotic acid) is a critical chiral building block in pharmaceutical development, often utilized in the synthesis of GABA uptake inhibitors and other neurologically active compounds. In these applications, the (S)-configuration is frequently the biologically active eutomer.

While modern analytical suites offer a plethora of chiral validation tools, optical rotation (polarimetry) remains the foundational, high-throughput technique for batch release and routine quality control. However, relying solely on polarimetry without understanding its mechanistic limitations—or lacking orthogonal validation—can lead to catastrophic downstream failures in drug development.

This guide objectively compares optical rotation against alternative techniques (Chiral HPLC and VCD) for validating the (S)-configuration of 1-phenylpiperidine-3-carboxylic acid, providing self-validating experimental protocols and causality-driven insights.

Comparative Analysis: Optical Rotation vs. Alternatives

To establish a robust chiral validation framework, we must evaluate optical rotation against modern spectroscopic and chromatographic alternatives.

Table 1: Comparison of Chiral Validation Techniques for Piperidine Derivatives

FeatureOptical Rotation (Polarimetry)Chiral HPLC with CD DetectionVibrational Circular Dichroism (VCD)
Primary Output Specific Rotation

Enantiomeric Excess (ee%), Elution OrderAbsolute Configuration
Standard Required? Yes (Literature or empirical)Yes (For retention time mapping)No (Uses ab initio DFT calculations)
Sensitivity to Impurities High (Achiral impurities skew mass/concentration)Low (Separates impurities chromatographically)Medium (Achiral impurities lack VCD signals)
Throughput Very High (< 5 mins per sample)Medium (15-30 mins per run)Low (Hours for scanning and computation)
Cost / Instrumentation Low ($)High (

$)
Very High (

)

Causality Insight: Why does optical rotation remain relevant despite the superiority of HPLC and VCD in resolving mixtures? Polarimetry measures the bulk optical activity of the solution. According to Biot's Law (


), the observed rotation is a macroscopic manifestation of the asymmetric polarizability of the chiral molecules. For a well-purified batch of (S)-1-phenylpiperidine-3-carboxylic acid, polarimetry provides an instantaneous, non-destructive confirmation of both identity and bulk enantiomeric purity, provided the specific rotation of the pure (S)-enantiomer is known. This is analogous to the parent compound, (3S)-piperidine-3-carboxylic acid (L-nipecotic acid), which exhibits a positive specific rotation of approximately +5° in water [1].

Mechanistic Workflow for Chiral Validation

To ensure scientific integrity, chiral validation should never be a single-point assay. The workflow below illustrates the necessary decision gates to ensure that achiral impurities do not compromise chiroptical measurements.

Workflow Sample 1-Phenylpiperidine-3-carboxylic acid Batch Sample PurityCheck Achiral Purity Check (LC-MS / NMR > 98%) Sample->PurityCheck Decision Is Achiral Purity > 98%? PurityCheck->Decision Purification Recrystallization / Prep-HPLC Decision->Purification No Split Orthogonal Chiral Validation Decision->Split Yes Purification->PurityCheck Polarimetry Optical Rotation Calculate [α]D at 20°C Split->Polarimetry HPLC Chiral HPLC-CD Determine %ee Split->HPLC DataSync Cross-Validation Match [α]D sign with CD elution Polarimetry->DataSync HPLC->DataSync Validated (S)-Configuration Confirmed DataSync->Validated

Figure 1: Orthogonal workflow for validating the (S)-configuration of chiral piperidines.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any deviation in the result is traceable to a specific, isolated experimental parameter.

Protocol 1: Polarimetric Validation of (S)-1-phenylpiperidine-3-carboxylic acid

Objective: Determine the specific rotation


 to confirm the (S)-configuration and estimate enantiomeric purity.

Causality & Setup: Optical rotation is highly dependent on solvent, concentration, temperature, and wavelength. 1-Phenylpiperidine-3-carboxylic acid contains a basic piperidine nitrogen and an acidic carboxylic group. Its zwitterionic state—and consequently its 3D conformation and optical rotation—will shift drastically with solvent pH. We use Methanol (MeOH) as a standardized, non-aqueous protic solvent to stabilize the hydrogen-bonding network without inducing unpredictable ionization states [2].

Step-by-Step Methodology:

  • System Calibration: Turn on the polarimeter (equipped with a sodium D-line lamp,

    
     nm) and allow 30 minutes for thermal stabilization. Circulate water from a Peltier temperature controller through the cell jacket to maintain exactly 
    
    
    
    .
  • Blank Measurement: Fill a 100 mm (1 dm) quartz polarimeter cell with HPLC-grade Methanol. Record the optical rotation. Self-Validation Step: The blank must read

    
    . If it deviates, the cell windows are stressed or contaminated. Zero the instrument.
    
  • Sample Preparation: Accurately weigh

    
     of the dried (S)-1-phenylpiperidine-3-carboxylic acid sample using a microbalance. Transfer to a 10.0 mL volumetric flask.
    
  • Dissolution: Dissolve the sample in ~7 mL of Methanol. Sonicate for 60 seconds to ensure complete dissolution, then equilibrate the flask to

    
     before making up to the 10.0 mL mark with Methanol. (Final concentration 
    
    
    
    ).
  • Measurement: Rinse the polarimeter cell twice with the sample solution, then fill it, ensuring no air bubbles are trapped in the light path.

  • Data Acquisition: Record the observed rotation (

    
    ) in quintuplicate. Calculate the specific rotation using the formula:
    
    
    
    
    (Where
    
    
    is observed rotation,
    
    
    is concentration in g/100 mL, and
    
    
    is path length in dm).
Protocol 2: Orthogonal Validation via Chiral HPLC-CD

Objective: Determine the enantiomeric excess (ee%) and confirm elution order using a Circular Dichroism (CD) detector.

Causality & Setup: While polarimetry gives a bulk average, chiral HPLC physically separates the (R) and (S) enantiomers. By coupling the HPLC to a CD detector (which measures the differential absorption of left and right circularly polarized light), we can simultaneously quantify the enantiomers and confirm their chiroptical signatures [3].

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with an immobilized polysaccharide-based chiral column (e.g., Chiralpak IC), which provides excellent steric recognition for the phenyl and carboxylic acid moieties [4].

  • Mobile Phase: Prepare an isocratic mobile phase of Hexane / Isopropanol / Trifluoroacetic acid (TFA) (80:20:0.1 v/v/v). Causality: The 0.1% TFA is critical; it suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp, quantifiable peaks.

  • System Suitability (Self-Validation): Inject a racemic mixture of 1-phenylpiperidine-3-carboxylic acid. Ensure the resolution (

    
    ) between the (R) and (S) peaks is 
    
    
    
    .
  • Sample Injection: Inject

    
     of a 
    
    
    
    sample solution.
  • Detection: Monitor UV absorption at 254 nm (for concentration/area) and CD signal at 254 nm (for chiroptical sign).

  • Analysis: Calculate %ee using the UV peak areas:

    
    
    

Troubleshooting and Data Synthesis

When validating the (S)-configuration, discrepancies between optical rotation and HPLC data often reveal underlying sample issues [5]:

  • Scenario A: High %ee on HPLC, but low

    
     on Polarimeter. 
    
    • Cause: The sample contains achiral impurities (e.g., residual inorganic salts or achiral synthetic byproducts). These impurities artificially inflate the sample weight (

      
       in Biot's law), lowering the calculated specific rotation without affecting the chromatographic enantiomeric ratio.
      
  • Scenario B: Expected

    
    , but low %ee on HPLC. 
    
    • Cause: Highly unlikely, but could occur if a chiral impurity with a massive specific rotation of the same sign is present, masking the racemization of the target API. This highlights exactly why orthogonal testing is non-negotiable in pharmaceutical development.

Conclusion

Validating the (S)-configuration of 1-phenylpiperidine-3-carboxylic acid requires a nuanced understanding of analytical causality. Optical rotation remains an indispensable, rapid tool for confirming bulk enantiomeric purity, provided the sample's achiral purity is rigorously established. However, to achieve absolute confidence—especially in regulatory submissions—polarimetry must be deployed as part of an orthogonal self-validating system alongside Chiral HPLC-CD or VCD.

References

  • Fisher Scientific. (n.d.). L-Nipecotic acid, 96+%. Retrieved from[Link]

  • Siedlecka, R. (2013). Resolution of (±)-nipecotic acid ((±)-3-piperidinecarboxylic acid) by separation of palladium(II) diastereomers. Tetrahedron. Retrieved from[Link]

  • NIH PMC. (2010). Enantioselective anti-Mannich reaction catalyzed by modularly designed organocatalysts. Retrieved from[Link]

Safety Operating Guide

(S)-1-Phenylpiperidine-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational protocol to ensure absolute safety, regulatory compliance, and logistical efficiency when handling and disposing of (S)-1-Phenylpiperidine-3-carboxylic acid (CAS: 1056159-15-9).

Laboratory safety extends far beyond reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the molecules we handle. This guide bridges the gap between basic regulatory boilerplate and field-proven laboratory logistics, ensuring your team operates with maximum chemical hygiene and environmental stewardship.

Chemical Profiling and Hazard Causality

Before executing any disposal protocol, we must understand the fundamental nature of the waste. (S)-1-Phenylpiperidine-3-carboxylic acid is an organic solid featuring a piperidine ring substituted with a phenyl group and a carboxylic acid moiety.

  • Irritation Causality (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3) : The molecule possesses both a basic nitrogen (though sterically hindered and electronically influenced by the phenyl ring) and an acidic carboxyl group. In its solid powder form, the fine particulates can easily interact with the moisture in human mucous membranes or the respiratory tract. This interaction causes localized pH shifts and subsequent chemical irritation[1].

  • Environmental Causality : Like many functionalized piperidines, this compound is not readily biodegradable. If introduced into municipal wastewater, it can exhibit chronic aquatic toxicity and disrupt the microbial balance of biological treatment facilities. Therefore, drain disposal is strictly prohibited.

Standard Operating Procedure (SOP): Routine Waste Disposal

To maintain a self-validating safety system, every disposal action must be verifiable. We adhere strictly to the EPA's Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Part 261)[2]. While this specific chemical is not explicitly "P-listed" or "U-listed", it must be managed as a regulated solid waste due to its irritant characteristics and biological activity[3].

Step-by-Step Disposal Methodology:

  • Segregation at the Source : Do not mix this compound with strong oxidizing agents (e.g., peroxides, permanganates) or strong mineral acids. The basic nitrogen can undergo exothermic protonation, while the organic framework is susceptible to oxidative degradation.

  • Primary Containment : Collect solid waste (including contaminated weighing paper, spatulas, and gloves) in a High-Density Polyethylene (HDPE) or amber glass container. HDPE is preferred due to its robust resistance to organic acids.

  • Liquid Waste Integration : If the compound is dissolved in an organic solvent (e.g., dichloromethane, methanol) during synthesis or purification, route this to your "Non-Halogenated" or "Halogenated" liquid organic waste stream, depending on the carrier solvent.

  • Regulatory Labeling : Affix a compliant RCRA label immediately. The label must read: "Hazardous Waste - Toxic/Irritant Solid: (S)-1-Phenylpiperidine-3-carboxylic acid".

  • Storage and Transfer : Store in a designated Secondary Containment Area. Ensure the environment is cool, dry, and well-ventilated.

  • Final Destruction : Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). High-temperature incineration is the only field-validated method for complete destruction, converting the compound into harmless

    
    , 
    
    
    
    , and
    
    
    (which is scrubbed by the TSDF)[2].
  • Self-Validation Step : Before sealing the waste container for vendor pickup, verify that the waste log mass matches the consumed inventory mass, ensuring zero unaccounted material loss in the laboratory.

Emergency Spill Response & Containment Workflow

A spill introduces the immediate risk of aerosolization. This protocol ensures containment without exacerbating the respiratory hazard.

Methodology:

  • Isolate and Ventilate : Evacuate personnel from the immediate vicinity. Ensure the laboratory fume hood exhausts are running at optimal capacity to capture any aerosolized dust.

  • Don Advanced PPE : Standard lab coats and nitrile gloves are insufficient for a large spill. Don safety goggles (not safety glasses) and an N95 or P100 particulate respirator to mitigate the STOT SE 3 respiratory hazard[1].

  • Damp Containment (Critical Step) : Never use dry sweeping or compressed air. Dry sweeping aerosolizes the fine powder, directly exposing the respiratory tract. Instead, lightly mist the spill with water or a compatible inert solvent (like isopropanol) to bind the dust, or use a HEPA-filtered vacuum.

  • Physical Collection : Use a non-sparking plastic scoop to transfer the damp mass into an HDPE hazardous waste container.

  • Validation Wipe-Down : Wash the spill surface with soap and copious amounts of water.

  • Self-Validation Step : Test the final rinse water on the spill surface with pH paper. A neutral pH (6.5–7.5) confirms the complete removal of the acidic/amphoteric residue.

Visualizing the Disposal Workflow

Below is the logical decision tree for handling this chemical waste, designed to prevent cross-contamination and ensure regulatory compliance.

DisposalWorkflow Start Start: (S)-1-Phenylpiperidine- 3-carboxylic acid Waste IsSolid Is the waste solid or dissolved? Start->IsSolid SolidWaste Solid Waste Collection (HDPE / Glass) IsSolid->SolidWaste Solid powder/spill cleanup LiquidWaste Liquid Organic Waste (Halogen-Free / Halogenated) IsSolid->LiquidWaste Dissolved in solvent Labeling RCRA Hazardous Waste Labeling (EPA 40 CFR 261) SolidWaste->Labeling LiquidWaste->Labeling Storage Temporary Storage (< 90 days, cool/dry) Labeling->Storage Disposal Incineration by Licensed TSDF Contractor Storage->Disposal

Workflow for the classification, containment, and disposal of piperidine derivative waste.

Quantitative Data: Physicochemical & Disposal Compatibility Matrix

To facilitate rapid decision-making in the lab, I have summarized the critical operational data below.

ParameterValue / SpecificationOperational Implication
Primary Hazard Class Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires chemical-resistant nitrile gloves and particulate control.
Physical State Solid (Powder)High risk of aerosolization; strictly prohibits dry sweeping during spills.
Incompatible Materials Strong oxidizers, strong acidsMust be segregated in waste storage to prevent exothermic reactions.
Preferred Waste Container High-Density Polyethylene (HDPE)Prevents container degradation from the acidic carboxyl moiety.
Final Disposal Method High-Temperature IncinerationPrevents aquatic toxicity; ensures complete molecular destruction.

References

  • Title : 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source : eCFR URL :[Link]

  • Title : Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source : US EPA URL :[Link]

Sources

Personal Protective Equipment & Safety Protocol: (S)-1-Phenylpiperidine-3-carboxylic acid

[1][2][3][4][5]

Executive Safety Summary

(S)-1-Phenylpiperidine-3-carboxylic acid (CAS: 1056159-15-9 ) is a chiral piperidine derivative widely used as a building block in pharmaceutical synthesis.[1][2] Unlike its parent compound piperidine (a volatile, flammable, and corrosive liquid), this carboxylic acid derivative typically exists as a solid zwitterion.[1] This structural change significantly reduces volatility but retains the potential for skin, eye, and respiratory irritation .[1]

This guide provides a self-validating safety protocol designed to prevent contact dermatitis and respiratory sensitization during bench-scale handling.

Chemical Identity & Physical Context
PropertyDetail
CAS Number 1056159-15-9
Physical State Solid (Powder/Crystalline)
Primary Hazards Irritant (Skin/Eye/Respiratory)
Storage 2-8°C, Inert atmosphere (Hygroscopic potential)
Signal Word WARNING

Hazard Analysis & PPE Logic

Effective safety relies on understanding the causality of the hazard.[2]

  • Respiratory Irritation (H335): As a micronized powder, the zwitterionic nature allows electrostatic charging, causing particles to become airborne easily during weighing.[1] Inhalation triggers mucosal irritation.[2]

  • Ocular/Dermal Irritation (H319/H315): Upon contact with moisture (sweat/tears), the compound can disrupt local pH, leading to acute dermatitis or conjunctivitis.[1]

PPE Selection Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Nitrile Rubber (0.11 mm min) Nitrile offers excellent resistance to piperidine derivatives.[1][2] Latex is permeable to organic nitrogen compounds and should be avoided.[2]
Eye Protection Chemical Safety Goggles Standard safety glasses allow dust entry from the side.[2] Goggles seal the ocular cavity against airborne particulates.[2]
Respiratory N95 / P2 Mask (or Fume Hood)If weighing outside a hood, N95 is required.[1] Inside a hood (face velocity >0.5 m/s), a mask is optional but recommended.[1]
Body Defense Lab Coat (Cotton/Poly blend) Long sleeves required.[2] Synthetic-only fabrics can build static charge, exacerbating powder scattering.[1][2]

Operational Workflow & Decision Logic

The following diagram illustrates the decision-making process for safe handling, ensuring that the level of containment matches the operational risk.

SafetyWorkflowStartStart: Task DefinitionCheckStateCheck Physical State(Solid vs. Solution)Start->CheckStateSolidSolid Handling(Weighing/Transfer)CheckState->SolidPowderSolutionSolution Handling(Synthesis/Workup)CheckState->SolutionLiquidHoodCheckIs Fume Hood Available?Solid->HoodCheckHoodYesUse Fume Hood(Sash < 18 inches)HoodCheck->HoodYesYesHoodNoSTOP: RespiratoryProtection Required (N95)HoodCheck->HoodNoNoStaticControlApply Anti-Static Gunto Spatula/VialHoodYes->StaticControlHoodNo->StaticControlAfter Donning PPEDisposalDisposal:Dissolve in Combustible SolventStaticControl->DisposalGloveCheckCheck Glove Integrity(Double Glove if DCM used)Solution->GloveCheckGloveCheck->DisposalIncinerateChemical Incinerator(Scrubber Required)Disposal->Incinerate

Figure 1: Operational logic flow for handling (S)-1-Phenylpiperidine-3-carboxylic acid, prioritizing respiratory protection and static control.

Detailed Handling Protocols

Protocol A: Safe Weighing of Solids

Objective: Prevent inhalation of airborne dust during transfer.[2][3][4][5]

  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Neutralization: Use an ionizing anti-static gun on the weighing boat and spatula before touching the powder.[2] This prevents the "jumping powder" effect common with chiral amino acids.[2]

  • Transfer: Use a micro-spatula.[2] Do not pour directly from the stock bottle.

  • Decontamination: Wipe the balance area with a wet tissue (water/ethanol) immediately after use to capture invisible dust.[2]

Protocol B: Spill Response

Objective: Containment without generating dust.[2][3][4][5][6]

  • Evacuate: If a large amount (>5g) is spilled outside a hood, evacuate the immediate area.[1]

  • PPE Upgrade: Don N95 respirator and double nitrile gloves.[2]

  • Containment: Do NOT dry sweep.[2] Dry sweeping generates aerosols.[2]

  • Cleanup: Cover the spill with a paper towel dampened with water.[2] This turns the powder into a paste.[2] Scoop the paste into a hazardous waste container.[2]

  • Wash: Clean the surface with soap and water.[2][7][8][5]

Protocol C: Waste Disposal

Objective: Complete destruction of the organic framework.[2]

  • Categorization: Classify as "Organic Solid/Liquid Waste" (Non-Halogenated, unless mixed with halogenated solvents).[1]

  • Preparation: Dissolve solid waste in a combustible solvent (e.g., acetone or ethanol) to facilitate steady burning.[1]

  • Final Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. The nitrogen content requires scrubbing to prevent NOx emissions.[2]

References

  • BLD Pharm. (S)-1-Phenylpiperidine-3-carboxylic acid Product Information. Retrieved from [1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20038, 1-Phenylpiperidine (Structural Analog Hazard Data). Retrieved from [1][2]

  • Fisher Scientific. Safety Data Sheet: Piperidine-3-carboxylic acid (Class Analog). Retrieved from [1][2]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.